Bio-AMS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29N9O7S2 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
InChI |
InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
RSZBCKJLQVSFKT-RHCAYAJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Unseen: A Technical Guide to Biological Accelerator Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Biological Accelerator Mass Spectrometry (BioAMS) stands as a pinnacle of analytical sensitivity, enabling the quantification of rare isotopes in biological samples at attomole (10⁻¹⁸ mole) levels.[1] This ultrasensitive technique has revolutionized key areas of biomedical research, particularly in drug development, by allowing for the precise measurement of isotopically labeled compounds at exceptionally low concentrations. This guide delves into the core principles of BioAMS, offering a technical overview for professionals seeking to leverage its power.
Core Principles of Biological Accelerator Mass Spectrometry
At its heart, BioAMS is a sophisticated method for counting individual atoms of rare isotopes, most commonly carbon-14 (¹⁴C), which is a frequent tracer in biological studies.[1] The fundamental principle involves accelerating ions to very high energies, which allows for the separation of a rare isotope from an abundant neighboring mass with extraordinary sensitivity.[2] The process can be broken down into several key stages:
-
Isotope Labeling : The journey begins with the synthesis of a molecule of interest, such as a drug candidate, incorporating a rare, long-lived isotope like ¹⁴C.[1] This "label" allows the molecule to be traced within a biological system.
-
Sample Preparation : Biological samples (e.g., plasma, urine, tissue) containing the ¹⁴C-labeled compound are processed to isolate the carbon. Two primary methods are employed:
-
Graphitization : The traditional method involves the combustion of the sample to carbon dioxide (CO₂), which is then reduced to elemental carbon in the form of graphite.[3] This solid graphite is then pressed into a target for the ion source.
-
Direct Liquid Analysis : More modern systems can directly analyze liquid samples. The liquid is deposited onto a wire, dried, and then combusted to CO₂, which is directly introduced into the ion source. This significantly reduces sample preparation time.
-
-
Ion Generation : The prepared sample is placed in an ion source, typically a cesium sputter ion source. A beam of cesium ions (Cs⁺) bombards the sample, causing atoms to be ejected or "sputtered" as negative ions. A key advantage here is that common isobars (atoms of different elements with the same mass number), such as nitrogen-14 (¹⁴N), do not readily form negative ions and are thus largely eliminated at this early stage.
-
Acceleration : The negatively charged ions are then injected into a tandem accelerator. They are accelerated towards a high positive voltage terminal (up to millions of volts).
-
Stripping : At the high-voltage terminal, the fast-moving negative ions pass through a "stripper," which can be a thin carbon foil or a gas. This process strips away multiple electrons, converting the negative ions into positive ions. This step is crucial as it destroys molecular isobars (molecules with the same mass number as the target isotope, e.g., ¹³CH⁻), which are not stable in a positive charge state.
-
Mass Analysis : The now highly energetic, positively charged ions are further accelerated away from the positive terminal. They then pass through a series of magnetic and electric fields that act as a mass spectrometer. These fields separate the ions based on their mass-to-charge ratio, allowing for the specific counting of the rare ¹⁴C ions.
Experimental Protocols
Detailed methodologies are crucial for reproducible BioAMS experiments. Below are generalized protocols for the two primary sample preparation techniques.
Protocol 1: Sample Preparation by Graphitization
This protocol outlines the conversion of a biological sample into a graphite target for AMS analysis.
-
Sample Collection and Homogenization : Collect biological matrices (e.g., blood, plasma, feces). Homogenize solid tissues.
-
Combustion : Accurately weigh a portion of the sample into a quartz tube with an excess of copper(II) oxide (CuO). Evacuate and seal the tube. Heat the tube in a furnace (e.g., at 900°C for 4 hours) to combust all organic material to CO₂, water, and N₂.
-
Cryogenic Purification of CO₂ : The resulting gases are passed through a series of cold traps to separate CO₂ from other combustion products like water and non-condensable gases.
-
Graphitization : The purified CO₂ is transferred to a reactor containing an iron or cobalt catalyst. Hydrogen gas is introduced, and the mixture is heated (e.g., to 600°C). The CO₂ is reduced to elemental carbon (graphite) on the surface of the catalyst.
-
Target Pressing : The resulting graphite/catalyst mixture is pressed into an aluminum target holder for insertion into the AMS ion source.
Protocol 2: Direct Liquid Sample Analysis
This protocol describes the analysis of liquid samples, which is often faster than graphitization.
-
Sample Preparation : Biological fluids like plasma or urine may require minimal preparation, such as centrifugation to remove particulates. Samples can also be the eluent from a high-performance liquid chromatography (HPLC) system.
-
Sample Deposition : An automated liquid sample interface deposits a precise volume of the liquid sample onto a moving high-purity nickel wire.
-
Drying : The wire passes through a drying oven to evaporate the solvent, leaving the sample residue.
-
Combustion : The wire then moves through a combustion oven where the sample's carbon content is converted to CO₂ gas.
-
Gas Transfer : The CO₂ is carried by a stream of helium directly to a gas-accepting ion source for real-time AMS analysis.
Applications in Drug Development: ADME Studies
BioAMS has had a profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development. Its high sensitivity allows for the administration of a "microdose" (a very small, sub-pharmacological dose) of a ¹⁴C-labeled drug candidate to human subjects early in the development process.
A typical AMS-enabled human ADME study involves a two-period crossover design:
-
Period 1 (Oral Administration) : Subjects receive a pharmacologically relevant oral dose of the drug containing a very low amount of ¹⁴C (e.g., 0.1–1 µCi). Blood, plasma, urine, and feces are collected over time to determine the pharmacokinetics of the parent drug and total radioactivity, as well as to identify and quantify metabolites.
-
Period 2 (Intravenous Administration) : After a washout period, the same subjects receive a low intravenous dose of the ¹⁴C-labeled drug. This allows for the determination of fundamental pharmacokinetic parameters like clearance, volume of distribution, and absolute bioavailability.
The ability to obtain this comprehensive human data early in development can significantly de-risk a drug program and optimize the design of later-stage clinical trials.
Quantitative Data in BioAMS
The high precision and sensitivity of BioAMS generate robust quantitative data. The tables below summarize typical performance characteristics and data from ADME studies.
| Performance Metric | Typical Value | Reference |
| Sensitivity (Limit of Detection) | Attomole (10⁻¹⁸ mole) | |
| Precision (% Coefficient of Variation) | 1-6% | |
| Accuracy | 1-3% |
| Matrix | Dynamic Range (mBq/ml) | Reference |
| Urine | 0.41–102.5 | |
| Whole Blood | 1.90–950.9 | |
| Fecal Homogenate | 2.64–528.0 | |
| Plasma | 0.65–821.2 |
Visualizing BioAMS Workflows and Applications
Diagrams are essential for understanding the complex processes in BioAMS. Below are Graphviz visualizations of a typical experimental workflow and a simplified metabolic pathway that can be traced using BioAMS.
References
Bio-AMS for Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bio-AMS: Unprecedented Sensitivity in Isotope Detection
Accelerator Mass Spectrometry (AMS) is a highly sensitive analytical technique for measuring rare, long-lived radioisotopes.[1] Initially developed for radiocarbon dating in archaeology and geoscience, its application has expanded significantly into the biomedical field, giving rise to this compound.[2] This technique offers sensitivity that is three to nine orders of magnitude greater than conventional decay counting methods, such as liquid scintillation counting (LSC). This exceptional sensitivity allows for the quantification of isotopes like carbon-14 (¹⁴C) and tritium (³H) at attomole levels (10⁻¹⁸ moles).[3]
The core principle of AMS involves accelerating ions to high energies to separate the rare radioisotope from abundant stable isotopes and molecular isobars, which would otherwise interfere with detection. This allows for the direct counting of individual radioisotope atoms, providing a precise and highly sensitive measurement.[2] In biomedical research, this translates to the ability to trace the fate of radiolabeled compounds in biological systems with unparalleled accuracy, even at exceptionally low doses. This capability is particularly valuable in human studies, where minimizing radiation exposure is paramount.
Core Applications in Biomedical Research
The ultra-high sensitivity of this compound has established it as a critical tool in various stages of biomedical research and drug development.
-
Pharmacokinetics (ADME Studies): this compound is extensively used to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of drugs. By using ¹⁴C-labeled drug candidates, researchers can track the compound and its metabolites in the body over extended periods, even at very low concentrations. This provides a comprehensive understanding of a drug's behavior in vivo.
-
Microdosing and Phase 0 Trials: A groundbreaking application of this compound is in human microdosing studies. These "Phase 0" trials involve administering a sub-pharmacological dose (typically less than 1/100th of the therapeutic dose) of a ¹⁴C-labeled drug to human volunteers. The exceptional sensitivity of AMS allows for the accurate determination of the drug's pharmacokinetic profile from the resulting minuscule concentrations in biological samples. This approach provides early human pharmacokinetic data, helping to select the most promising drug candidates for further development and reducing the risk of failure in later, more expensive clinical trial phases.
-
Metabolite Profiling and Identification: When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), this compound can quantify the full metabolite profile of a drug. This is crucial for identifying potentially toxic or pharmacologically active metabolites and is a key requirement for regulatory bodies. The combination of HPLC for separation, AMS for quantification, and conventional mass spectrometry for structural identification is a powerful approach in metabolism studies.
-
DNA and Protein Adduct Measurement: this compound is used to quantify the covalent binding of carcinogens, toxins, or drugs to DNA and proteins, forming adducts. The ability to detect adducts at levels as low as one per 10¹¹ to 10¹² nucleotides allows for the assessment of genotoxicity and cancer risk at environmentally and clinically relevant exposure levels.[2]
-
Receptor-Ligand Binding Kinetics: The high sensitivity of this compound enables the study of receptor-ligand binding kinetics. By using ¹⁴C-labeled ligands, it is possible to quantify binding to receptors at very low concentrations, providing valuable data on binding affinity and kinetics that are crucial for understanding drug action and for the development of targeted therapies.
Quantitative Data Presentation
The performance of this compound can be characterized by its exceptional sensitivity, precision, and analytical range. The following tables summarize key quantitative data and provide a comparison with other relevant techniques.
| Performance Parameter | Typical Value | Notes |
| Sensitivity (LOD) | 1 attomole (10⁻¹⁸ mol) of ¹⁴C | Corresponds to approximately 30 femtogram equivalents for a typical small molecule. |
| Precision (CV) | 1-6% | Dependent on the radiocarbon content and the sample analysis time. |
| Linearity | Over 4 orders of magnitude | Allows for accurate quantification across a wide range of concentrations. |
| Sample Throughput | ~100-150 samples per day | Can vary depending on the instrument and sample preparation method. |
| Sample Size | 0.2-5 mg of carbon | Significantly smaller sample sizes are required compared to decay counting methods. |
Table 1: Key Performance Parameters of this compound
| Analytical Technique | Principle | Sensitivity | Sample Size | Key Application |
| This compound | Direct atom counting | Attomole (10⁻¹⁸ mol) | Milligrams | Microdosing, ADME, adduct measurement |
| Liquid Scintillation Counting (LSC) | Decay counting | Picomole (10⁻¹² mol) | Grams | Higher-dose radiotracer studies |
| LC-MS/MS | Mass-to-charge ratio | Femtomole (10⁻¹⁵ mol) | Microliters to Milliliters | Targeted and untargeted metabolomics, proteomics |
Table 2: Comparison of this compound with Other Analytical Techniques
Experimental Protocols
Detailed Methodology for a Human Microdosing ADME Study
-
Radiolabeling of the Drug Candidate: The drug molecule is synthesized with one or more carbon atoms replaced with ¹⁴C.
-
Dose Preparation and Administration: A microdose (≤100 µg) of the ¹⁴C-labeled drug, with a radioactivity of 0.1–1 µCi, is formulated for administration to healthy volunteers.
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a specified period.
-
Sample Preparation:
-
Plasma/Urine: Aliquots are taken for direct analysis or after separation by HPLC.
-
Feces: Homogenized and aliquots are taken for analysis.
-
Graphitization: For solid-source AMS, the carbon in the sample is converted to graphite. This involves combustion of the sample to CO₂, followed by reduction to elemental carbon (graphite).
-
-
AMS Analysis: The ¹⁴C/¹²C ratio in the prepared samples is measured by the accelerator mass spectrometer.
-
Data Analysis: The measured isotope ratios are used to calculate the concentration of the drug and its metabolites in the various biological matrices over time. This data is then used to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Detailed Methodology for DNA Adduct Measurement
-
Exposure to ¹⁴C-labeled Compound: An animal model or cell culture is exposed to a ¹⁴C-labeled potential carcinogen or drug.
-
Tissue/Cell Collection and DNA Isolation: Tissues or cells are collected, and DNA is isolated using methods that ensure high purity and minimize contamination, such as proteinase K digestion followed by column-based purification.
-
DNA Quantification: The concentration of the isolated DNA is accurately determined.
-
Sample Preparation for AMS:
-
The purified DNA is converted to graphite through combustion and reduction.
-
Extreme care is taken to avoid any cross-contamination with external sources of ¹⁴C.
-
-
AMS Analysis: The ¹⁴C/¹²C ratio in the DNA-derived graphite is measured.
-
Data Analysis: The level of DNA adducts is calculated based on the measured ¹⁴C content and the amount of DNA analyzed, typically expressed as adducts per 10^x nucleotides.
Mandatory Visualizations
Experimental Workflow for a Human ADME Study using this compound
Caption: Workflow of a human ADME study using this compound.
Experimental Workflow for DNA Adduct Measurement
Caption: Workflow for DNA adduct measurement using this compound.
Logical Relationship in Receptor-Ligand Binding Studies
Caption: Logical flow for receptor-ligand binding studies with this compound.
Conclusion
This compound has become an indispensable tool in modern biomedical research and drug development. Its unparalleled sensitivity allows for the safe and precise quantification of physiological processes in humans that were previously difficult or impossible to study. From accelerating drug development through microdosing to providing critical insights into the mechanisms of toxicity, this compound continues to push the boundaries of biomedical science. As the technology becomes more accessible, its applications are expected to expand further, promising new discoveries and advancements in human health.
References
The Core of Biological Inquiry: An In-depth Technical Guide to Isotope Ratio Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique that measures the relative abundance of stable isotopes in a sample. This guide delves into the fundamental principles of IRMS and its application in biological research, providing a comprehensive resource for scientists seeking to leverage this technology to unravel complex biological processes. From tracing metabolic pathways to understanding protein dynamics and drug metabolism, IRMS offers unparalleled insights into the intricate workings of living systems.
Fundamental Principles of Isotope Ratio Mass Spectrometry
At its core, IRMS determines the ratio of heavy to light stable isotopes of a particular element. Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons.[1][2] This difference in neutron number results in a slight mass difference, which forms the basis of IRMS analysis. The most commonly analyzed light stable isotopes in biology are those of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), oxygen (¹⁸O/¹⁶O), and hydrogen (²H/¹H).[3][4]
The isotopic composition of a sample is typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of an international standard in parts per thousand (‰ or "per mil").[2]
The basic workflow of an IRMS analysis involves several key steps:
-
Sample Preparation: The biological sample is converted into a simple gas, such as CO₂, N₂, or H₂. This is often achieved through combustion or pyrolysis.
-
Ionization: The gas molecules are ionized, typically by electron impact, creating a beam of charged ions.
-
Mass Analysis: The ion beam is accelerated and passed through a magnetic field, which deflects the ions based on their mass-to-charge ratio. Lighter isotopes are deflected more than heavier isotopes.
-
Detection: The separated ion beams are collected by Faraday cups, which measure the intensity of each beam, allowing for the precise determination of the isotope ratio.
Key Applications in Biological Research
The ability to trace the fate of isotopically labeled compounds makes IRMS an invaluable tool in various fields of biology.
Metabolic Flux Analysis
By introducing substrates enriched in stable isotopes (e.g., ¹³C-glucose), researchers can trace the flow of atoms through metabolic pathways. This allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches. This is particularly crucial in understanding disease states like cancer and in metabolic engineering.
Protein Turnover and Proteomics
IRMS, often in conjunction with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), can be used to measure the rates of protein synthesis and degradation. By supplying isotopically labeled amino acids, the incorporation of the label into newly synthesized proteins and its dilution over time can be monitored, providing insights into protein dynamics in various physiological and pathological conditions.
Drug Development and Metabolism
Stable isotope labeling is a cornerstone of modern drug development. IRMS can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates with high precision and without the safety concerns associated with radioactive isotopes. This is critical for determining a drug's pharmacokinetic profile and identifying its metabolites.
Ecology and Food Web Analysis
Natural variations in stable isotope ratios in the environment provide a powerful tool for ecologists. By analyzing the δ¹³C and δ¹⁵N values of organisms, scientists can determine their trophic level, primary food sources, and migration patterns, thereby reconstructing entire food webs.
Quantitative Data Presentation
The following tables summarize typical stable isotope ratios observed in various biological samples from different IRMS studies, providing a reference for comparison.
Table 1: Typical δ¹³C and δ¹⁵N Values in Animal Tissues
| Tissue | Organism | δ¹³C (‰) | δ¹⁵N (‰) |
| Muscle | Shark | -16.5 ± 0.5 | 18.0 ± 0.8 |
| Liver | Shark | -18.0 ± 0.7 | 17.5 ± 0.6 |
| Skin | Pinniped | -15.0 ± 1.0 | 19.0 ± 1.2 |
| Muscle | Dolphin | -17.2 ± 0.4 | 12.3 ± 0.5 |
| Liver | Dolphin | -17.8 ± 0.6 | 11.9 ± 0.6 |
Table 2: δ¹⁵N and δ¹³C Values in Terrestrial Food Chains
| Trophic Level | Organism | δ¹⁵N (‰) | δ¹³C (‰) |
| Primary Producer | Wheat | 1.2 ± 0.3 | -28.5 ± 0.2 |
| Primary Consumer | Aphid (on wheat) | 3.5 ± 0.4 | -28.3 ± 0.3 |
| Secondary Consumer | Hoverfly (larva) | 5.8 ± 0.5 | -28.1 ± 0.4 |
| Tertiary Consumer | Spider | 8.2 ± 0.6 | -27.9 ± 0.5 |
Table 3: Protein Turnover Rates in Mouse Tissues
| Tissue | Protein Half-life (days) |
| Liver | 1.8 |
| Kidney | 2.5 |
| Heart | 4.6 |
| Muscle | 10.8 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible IRMS data. Below are protocols for key applications.
Compound-Specific Isotope Analysis (CSIA) of Amino Acids via GC-C-IRMS
This protocol details the preparation of proteinaceous samples for the analysis of δ¹³C and δ¹⁵N in individual amino acids.
-
Protein Hydrolysis:
-
Weigh 1-2 mg of dried, homogenized sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Flush the tube with N₂ gas, seal, and heat at 110°C for 20-24 hours.
-
After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Dry the sample under a stream of N₂.
-
-
Amino Acid Derivatization (N-acetyl-i-propyl esters):
-
Esterification: Add 1 mL of isopropanol/acetyl chloride (4:1 v/v) and heat at 100°C for 1 hour. Dry the sample under N₂.
-
Acetylation: Add 0.5 mL of acetic anhydride/triethylamine/acetone (1:2:2 v/v/v) and heat at 60°C for 10 minutes. Dry the sample under N₂.
-
Re-dissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-C-IRMS analysis.
-
-
GC-C-IRMS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a combustion or pyrolysis interface and then to the IRMS.
-
The GC separates the individual amino acid derivatives.
-
The separated compounds are combusted to CO₂ and N₂ for δ¹³C and δ¹⁵N analysis, respectively.
-
Sample Preparation for Lipid Isotope Analysis
This protocol outlines the extraction of lipids from biological tissues for stable isotope analysis.
-
Tissue Homogenization:
-
Weigh frozen tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v).
-
-
Lipid Extraction (Folch Method):
-
Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the lower phase and wash it with a solution of methanol:water (1:1, v/v).
-
Dry the lipid extract under a stream of N₂.
-
-
IRMS Analysis:
-
The dried lipid extract is combusted in an elemental analyzer connected to the IRMS for bulk δ¹³C analysis. For compound-specific analysis, lipids can be derivatized (e.g., to fatty acid methyl esters) and analyzed by GC-C-IRMS.
-
Protocol for ¹³C Metabolic Flux Analysis
This protocol provides a general workflow for conducting a ¹³C-MFA experiment in cell culture.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).
-
Incubate for a time sufficient to reach isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract.
-
-
Analysis (LC-MS or GC-MS):
-
Derivatize the metabolites if necessary for GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of key metabolites.
-
-
Flux Calculation:
-
Use the mass isotopologue distribution data, along with a metabolic network model and measured extracellular fluxes, to calculate intracellular metabolic fluxes using specialized software.
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows in biological IRMS.
References
- 1. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 2. Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRMS Technique - FIRMS [forensic-isotopes.org]
- 4. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
Bio-AMS Unleashed: A Technical Guide to Theory and Instrumentation for Drug Development Professionals
An in-depth exploration of Bio-Accelerator Mass Spectrometry (Bio-AMS), offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles, instrumentation, and transformative applications in modern pharmacology.
Introduction: Redefining Sensitivity in Bioanalysis
Bio-Accelerator Mass Spectrometry (this compound) is an ultra-sensitive analytical technique that has revolutionized the study of xenobiotics and endogenous molecules in biological systems.[1] By enabling the quantification of exceptionally low levels of rare isotopes, primarily carbon-14 (¹⁴C), this compound provides unparalleled precision in pharmacokinetic and metabolic studies.[2] This technology allows for the administration of microdoses of ¹⁴C-labeled compounds to human subjects, significantly reducing radioactive exposure and enabling early-stage clinical investigations.[3] This guide delves into the fundamental theory of this compound, details its sophisticated instrumentation, and provides practical insights into its application in drug development, from preclinical studies to human clinical trials.
Core Principles of this compound Theory
The foundational principle of this compound lies in its ability to count individual rare isotope atoms, such as ¹⁴C, from a biological sample. Unlike conventional mass spectrometry that measures the mass-to-charge ratio of ionized molecules, AMS accelerates ions to extremely high energies before mass analysis.[2] This high energy allows for the complete destruction of molecular isobars that would otherwise interfere with the detection of the target isotope.
The process begins with the introduction of a sample containing a ¹⁴C-labeled compound into an ion source. The sample is ionized, and the resulting negative ions are accelerated by a high-voltage potential. A key step in the process is "stripping," where the high-velocity ions pass through a thin foil or gas, removing multiple electrons and converting them into positive ions. This stripping process effectively eliminates molecular isobars, as these molecules are unstable in a highly charged positive state and dissociate into smaller fragments. The remaining positively charged isotopic ions are then further accelerated and guided through a series of magnets and electrostatic analyzers that separate them based on their mass, energy, and charge. Finally, a detector counts the individual ¹⁴C ions, providing a direct measure of their concentration in the original sample.
This compound Instrumentation: A Symphony of Precision
The instrumentation of a this compound system is a sophisticated assembly of components designed to achieve attomole sensitivity. The primary subsystems include the ion source, the accelerator, and the high-energy mass spectrometer.
3.1 Ion Source: The process begins at the ion source, where the biological sample is converted into a beam of negative ions. For solid samples, this typically involves a process called graphitization, where the sample is combusted to CO₂, which is then reduced to elemental carbon (graphite).[4] The graphite is pressed into a target and bombarded with cesium ions to produce a beam of negative carbon ions. Liquid samples can be directly introduced into a gas-accepting ion source after combustion to CO₂.
3.2 Accelerator System: The heart of the this compound instrument is the tandem accelerator. Negative ions from the ion source are injected into the accelerator and accelerated towards a high-positive voltage terminal. At the terminal, the ions pass through a stripper (a thin carbon foil or a gas canal), which removes several electrons, converting them into positive ions. These now highly positive ions are repelled by the positive terminal and accelerate back to ground potential, effectively doubling the energy gained.
3.3 High-Energy Mass Spectrometer: After acceleration, the ion beam enters the high-energy mass spectrometer. This section consists of a series of magnetic and electrostatic analyzers that select for the ions of interest based on their mass-to-charge ratio and energy. This multi-stage analysis ensures that only the desired isotope, such as ¹⁴C, reaches the detector.
3.4 Detector: The final component is a gas ionization or solid-state detector that counts the individual ions. The extreme sensitivity of this compound is a direct result of this ion-counting technique, as opposed to measuring an analog signal.
Below is a diagram illustrating the fundamental workflow of a this compound instrument.
References
The Unparalleled Sensitivity and Precision of Bio-AMS in Modern Drug Development
A Technical Guide for Researchers and Scientists
Bio-Accelerator Mass Spectrometry (Bio-AMS) has emerged as a transformative technology in biomedical research and pharmaceutical development, offering unprecedented sensitivity and precision in the quantification of radiolabeled compounds. This technical guide provides an in-depth exploration of the core principles of this compound, its applications, and the methodologies that underpin its use in cutting-edge research. By enabling the detection of minute quantities of isotopic tracers, this compound is revolutionizing our understanding of drug absorption, distribution, metabolism, and excretion (ADME), as well as toxicological and pharmacodynamic endpoints.
Core Principles of this compound
This compound is an advanced analytical technique that measures isotope ratios with exceptional sensitivity and selectivity.[1][2] Unlike traditional methods that rely on the detection of radioactive decay, this compound directly counts the number of atoms of a specific isotope, typically carbon-14 (¹⁴C), in a sample.[1] This fundamental difference allows for the quantification of extremely low concentrations of ¹⁴C-labeled molecules in complex biological matrices.[1][3]
The process begins with the preparation of the biological sample, which is combusted to convert all carbon into carbon dioxide (CO₂). The CO₂ is then reduced to elemental carbon in the form of graphite. This graphite target is ionized, and the resulting ions are accelerated to high energies. A series of magnets and detectors are then used to separate the ¹⁴C ions from the much more abundant ¹²C and ¹³C isotopes, as well as from any interfering isobars. This multi-step filtration process results in a highly accurate and precise measurement of the ¹⁴C/¹²C ratio, which is directly proportional to the concentration of the labeled compound in the original sample.
Sensitivity and Precision: A Quantitative Overview
The hallmark of this compound technology is its extraordinary sensitivity and precision, which far surpasses that of conventional analytical methods like liquid scintillation counting (LSC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for certain applications. This allows for the administration of microdoses of ¹⁴C-labeled drugs to humans, minimizing radiation exposure while still enabling detailed pharmacokinetic analysis.
| Parameter | Typical Value | Application Context | Source |
| Limit of Detection (LOD) | Attomole (10⁻¹⁸ mole) levels | Quantification of DNA adducts, low-abundance metabolites | |
| LOD for DNA Adducts | 1 adduct per 10¹¹–10¹² nucleotides | Carcinogenicity and toxicology studies | |
| Precision | ~3% repeat measurement imprecision | Routine bioanalysis | |
| Precision Range | 0.5-10% | Dependent on isotope level and sample preparation | |
| Sample Size Requirement | Milligram (mg) or microgram (µg) | Analysis of tissues, cells, and biological fluids |
Experimental Protocols: A Methodological Framework
The successful application of this compound hinges on meticulous sample preparation and analysis. While specific protocols may vary depending on the sample matrix and the analyte of interest, the following provides a generalized framework for the analysis of ¹⁴C-labeled compounds in plasma.
Sample Preparation: Plasma Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for this compound analysis.
-
Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes and centrifuge to separate plasma.
-
Aliquoting: Transfer a precise volume (e.g., 50 µL) of plasma into a microcentrifuge tube.
-
Internal Standard: Add an internal standard if required for the specific assay.
-
Precipitation: Add cold acetonitrile or methanol (typically in a 3:1 or 2:1 ratio to the plasma volume) to precipitate the plasma proteins. Vortex the mixture thoroughly.
-
Incubation: Incubate the samples at a low temperature (e.g., in a refrigerator) for a period to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant, often under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.
Conversion to Graphite
-
Combustion: The prepared sample extract is combusted in a sealed quartz tube with copper oxide to convert all carbon to CO₂ gas.
-
Purification: The CO₂ is cryogenically purified to remove water and other volatile impurities.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) at high temperature.
AMS Analysis
-
Ion Source: The graphite sample is placed in the ion source of the AMS instrument, where it is sputtered with a beam of cesium ions to produce negatively charged carbon ions.
-
Acceleration: The carbon ions are accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator.
-
Mass Selection and Isobar Separation: A series of analyzing magnets and electrostatic deflectors are used to separate the ¹⁴C ions from the more abundant ¹²C and ¹³C isotopes and to eliminate interfering molecular isobars.
-
Detection: The ¹⁴C ions are counted in a detector, while the currents of the ¹²C and ¹³C ions are measured in Faraday cups.
-
Data Analysis: The ratio of ¹⁴C to the stable carbon isotopes is calculated and compared to standards of known ¹⁴C concentration to determine the amount of the ¹⁴C-labeled compound in the original sample.
Visualizing this compound Workflows and Applications
The following diagrams, created using the DOT language, illustrate key workflows and applications of this compound technology.
Conclusion
This compound technology stands as a powerful tool for researchers, scientists, and drug development professionals, offering unparalleled sensitivity and precision for the quantification of ¹⁴C-labeled compounds. Its ability to analyze minute sample sizes and detect attomole concentrations of tracers has opened new frontiers in pharmacokinetics, toxicology, and personalized medicine. By providing a clear understanding of a drug's fate in the body at environmentally and clinically relevant doses, this compound is instrumental in accelerating the development of safer and more effective therapeutics. As the technology continues to evolve, its impact on biomedical research is poised to grow even further, promising deeper insights into the complex biological systems that underpin health and disease.
References
- 1. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capabilities and Techniques | BioAMS [bioams.llnl.gov]
key differences between Bio-AMS and conventional mass spectrometry
An In-depth Technical Guide to the Core Differences Between Bio-AMS and Conventional Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry (MS) is an indispensable analytical tool in biomedical research and pharmaceutical development, enabling the detection and quantification of molecules with high sensitivity and specificity[1]. While conventional techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for many bioanalytical applications, an ultra-sensitive variant, Biological Accelerator Mass Spectrometry (this compound), offers unique capabilities that push the boundaries of detection[2]. This compound was originally developed for archaeological dating but has been adapted for biomedical sciences to quantify rare isotopes, primarily carbon-14 (¹⁴C), with unparalleled sensitivity[3].
This guide provides a detailed technical comparison of this compound and conventional mass spectrometry techniques, focusing on the fundamental principles, quantitative performance, and practical applications in drug development. We will explore the core distinctions that make each technique suitable for different research questions, from microdosing studies to comprehensive metabolite profiling.
Fundamental Principles: A Core Distinction
The primary difference between this compound and conventional mass spectrometry lies in what they measure. Conventional MS techniques measure the mass-to-charge ratio (m/z) of intact molecules or their fragments, whereas this compound is an isotope ratio mass spectrometry method that counts individual rare isotope atoms[3][4].
-
Conventional Mass Spectrometry (e.g., LC-MS/MS, MALDI-TOF, ICP-MS): These methods ionize molecules or elements from a sample, separate the resulting ions based on their m/z, and detect the intensity of these ions. The identity of a compound is inferred from its mass and fragmentation pattern, and its quantity is proportional to the measured ion signal intensity.
-
LC-MS/MS couples liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and quantification.
-
MALDI-TOF uses a laser to desorb and ionize large molecules, like proteins, and measures their time-of-flight to determine their mass.
-
ICP-MS utilizes an inductively coupled plasma to atomize and ionize a sample, making it ideal for measuring the concentration of specific elements.
-
-
Biological Accelerator Mass Spectrometry (this compound): this compound is designed to measure the concentration of long-lived radioisotopes, most commonly ¹⁴C, with extreme precision. The technique does not determine the molecular mass of the compound in which the isotope resides. Instead, it accelerates ions to mega-electron-volt (MeV) energies to destroy molecular isobars that would otherwise interfere with the measurement of the rare isotope. By counting the individual ¹⁴C atoms relative to a stable isotope (e.g., ¹²C or ¹³C), this compound achieves absolute quantification of the tracer at attomolar (10⁻¹⁸ mol) levels.
Logical Workflow Comparison
Caption: High-level workflow comparison of conventional MS and this compound.
Quantitative Performance: Sensitivity and Precision
The most significant advantage of this compound is its extraordinary sensitivity. This allows for studies using exceptionally low doses of ¹⁴C-labeled compounds ("microdoses"), which are often well below the pharmacologically active level.
| Parameter | This compound | LC-MS/MS | MALDI-TOF MS | ICP-MS |
| Primary Measurement | Isotope Ratio (e.g., ¹⁴C/¹²C) | Mass-to-Charge Ratio (m/z) | Mass-to-Charge Ratio (m/z) | Mass-to-Charge Ratio (m/z) |
| Typical Analyte | Isotope-labeled molecules | Small molecules, peptides | Proteins, peptides, large molecules | Elements |
| Limit of Detection | Attomolar (10⁻¹⁸ mol) to zeptomolar (10⁻²¹ mol) | Femtomolar (10⁻¹⁵ mol) to picomolar (10⁻¹² mol) | Femtomolar (10⁻¹⁵ mol) to low picomolar (10⁻¹² mol) | Parts-per-quadrillion (ppq) to parts-per-trillion (ppt) |
| Precision (%RSD) | ~1-5% | 5-15% (in regulated bioanalysis) | 5-20% (quantitative imaging) | <5% |
| Dynamic Range | >4 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude | >9 orders of magnitude |
| Key Advantage | Unmatched sensitivity for isotope tracers | High throughput, structural info (MS/MS) | High mass range, imaging capabilities | Trace elemental analysis |
| Key Limitation | No direct molecular structure information | Matrix effects, ion suppression | Lower resolution and sensitivity than LC-MS | No molecular information |
Instrumentation and Workflow
The fundamental differences in principle are reflected in the distinct instrumentation and experimental workflows of each technique.
This compound Instrumentation
A this compound system is a large-scale instrument built around a particle accelerator. Its core purpose is to separate the rare ¹⁴C isotope from all other ions, particularly the interfering molecular isobar ¹²CH₂.
This compound Instrumentation Workflow
Caption: Key components and ion path in a this compound instrument.
Conventional LC-MS/MS Instrumentation
An LC-MS/MS system is designed for the separation, ionization, and mass analysis of intact molecules. It is a standard instrument in most bioanalytical laboratories.
Conventional LC-MS/MS Workflow
Caption: Standard workflow in a triple quadrupole LC-MS/MS system.
Applications in Drug Development
The distinct capabilities of this compound and conventional MS define their respective roles in the drug development pipeline.
| Stage | This compound Applications | Conventional MS Applications |
| Preclinical | - Ultra-low dose ADME studies in animals- Covalent binding studies- Mass balance studies with minimal radioactivity | - In vitro metabolic stability assays- Metabolite identification- Pharmacokinetic (PK) screening |
| Phase I (Clinical) | - Human microdosing/Phase 0 studies: Determine human PK with sub-therapeutic doses.- Absolute bioavailability studies: Use of an IV ¹⁴C microtracer with an oral therapeutic dose. | - Pharmacokinetic/pharmacodynamic (PK/PD) studies- Bioavailability and bioequivalence studies- Dose escalation safety studies |
| Phase II/III | - Low-dose metabolite profiling in humans- Assess drug-drug interactions at the metabolic level | - Therapeutic drug monitoring- Biomarker quantification- Analysis of primary safety and efficacy endpoints |
| Specialized | - Tracing nutrient/endogenous molecule kinetics- Forensic analysis (radiocarbon dating) | - Proteomics and metabolomics- Quantitative tissue imaging (MALDI)- Elemental impurity analysis (ICP-MS) |
Detailed Experimental Protocols
Protocol: ¹⁴C Analysis in Human Plasma using this compound
This protocol outlines the sample preparation for this compound analysis via the conversion of total carbon to graphite, a common method for solid-sample introduction.
Objective: To quantify the total ¹⁴C concentration in a human plasma sample following administration of a ¹⁴C-labeled drug.
Methodology:
-
Sample Collection: Collect blood samples at specified time points into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Aliquoting: Thaw plasma samples. Aliquot a precise volume (e.g., 50 µL) into a quartz combustion tube that has been pre-cleaned by baking at 900°C.
-
Lyophilization: Freeze-dry the plasma aliquots to remove all water.
-
Combustion: Add copper(II) oxide (CuO) as an oxidant to the tube. Seal the tube under vacuum. Combust the sample in a muffle furnace at 900°C for 3-4 hours to convert all carbon in the sample to CO₂ gas.
-
CO₂ Purification and Quantification: Cryogenically purify the resulting CO₂ gas to remove water and other combustion byproducts. Quantify the amount of CO₂ produced to determine the total carbon mass in the original sample.
-
Graphitization: Reduce the purified CO₂ to filamentous graphite by reacting it with hydrogen gas over an iron or cobalt catalyst at ~600°C.
-
Sample Pressing: Press the resulting graphite mixed with the catalyst into an aluminum sample holder (cathode) for insertion into the AMS ion source.
-
AMS Analysis: Load the sample cathodes into the ion source of the AMS instrument. Measure the ¹⁴C/¹³C or ¹⁴C/¹²C ratio for each sample, interspersed with standards of known ¹⁴C concentration (e.g., NIST-traceable standards) and blanks (graphite with no ¹⁴C) for normalization and background correction.
-
Data Calculation: Convert the measured isotope ratios into absolute ¹⁴C concentration (e.g., dpm/mL or pg-equivalents/mL) using the specific activity of the administered compound and the total carbon content of the sample.
Note: Modern this compound facilities may also use a liquid sample interface coupled with a combustion system, which allows for the direct analysis of liquid samples by converting their carbon content to CO₂ in real-time, significantly reducing sample preparation time from days to minutes.
Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS
This protocol provides a general method for drug quantification using protein precipitation and reversed-phase LC-MS/MS.
Objective: To determine the concentration of "Drug X" in human plasma samples.
Methodology:
-
Reagent Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Drug X and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of Drug X into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the SIL-IS solution in acetonitrile (e.g., at 100 ng/mL) to each tube. The acetonitrile acts as the protein precipitation agent.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a gradient elution from low to high organic content (e.g., 5% to 95% Mobile Phase B) over several minutes to separate Drug X from endogenous plasma components.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's chemistry.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for both Drug X and the SIL-IS. For example:
-
Drug X: m/z 350.2 → 180.1
-
SIL-IS: m/z 354.2 → 184.1
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the Drug X and SIL-IS MRM transitions.
-
Calculate the peak area ratio (Drug X / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Drug X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound and conventional mass spectrometry are powerful, complementary techniques in the arsenal of the modern researcher. Conventional MS, particularly LC-MS/MS, remains the workhorse for routine quantitative bioanalysis, offering a superb balance of sensitivity, speed, and structural elucidation capabilities. Its role in measuring therapeutic drug concentrations and profiling metabolites is central to pharmacokinetics and drug metabolism studies.
This compound, in contrast, occupies a unique niche defined by its ultimate sensitivity in isotope detection. This enables groundbreaking studies, such as human microdosing, that are not feasible with any other analytical platform. By allowing researchers to trace exceedingly small quantities of labeled compounds directly in humans, this compound provides critical early-stage clinical data, reduces drug development costs, and minimizes patient exposure to novel chemical entities. Understanding the fundamental differences in principle, performance, and application between these technologies is crucial for selecting the optimal analytical strategy to address specific challenges in biomedical research and drug development.
References
foundational concepts of carbon-14 dating in biological systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational concepts of carbon-14 dating and its application to biological systems. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who utilize isotopic analysis in their work. This guide covers the fundamental principles of carbon-14 formation and decay, its incorporation into biological organisms, and the analytical methods used for its measurement.
Core Principles of Carbon-14 Dating
Radiocarbon dating is a radiometric dating method that uses the naturally occurring radioisotope carbon-14 (¹⁴C) to estimate the age of carbon-bearing materials.[1] The method was developed in the late 1940s by Willard Libby, for which he received the Nobel Prize in Chemistry in 1960.[2]
Formation and Decay of Carbon-14
Carbon-14 is continuously formed in the upper atmosphere when cosmic rays generate neutrons that then interact with nitrogen-14 atoms.[3][4] This reaction can be represented as:
¹n + ¹⁴N → ¹⁴C + ¹p
The newly formed ¹⁴C is rapidly oxidized to ¹⁴CO₂ and enters the global carbon cycle.[3] Carbon-14 is unstable and undergoes beta decay, transforming back into nitrogen-14 with the emission of a beta particle (an electron) and an antineutrino.
¹⁴C → ¹⁴N + e⁻ + ν̅e
This decay occurs at a predictable rate, characterized by its half-life.
The Carbon-14 Half-Life
The half-life of a radioisotope is the time it takes for half of the atoms in a sample to decay. For carbon-14, two half-life values are commonly referenced:
-
The Libby Half-Life: 5,568 ± 30 years. This was the original value calculated by Willard Libby. Laboratories often still use this value for consistency in reporting raw dates and for calibration purposes.
-
The Cambridge Half-Life: 5,730 ± 40 years. This is a more accurate and later determination of the ¹⁴C half-life.
While the Cambridge half-life is more accurate, the use of the Libby half-life in conjunction with standardized calibration curves ensures that dates are comparable across different laboratories.
Incorporation into Biological Systems and the Principle of Dating
Carbon-14, as ¹⁴CO₂, is incorporated into biological systems primarily through photosynthesis by plants and other autotrophs. This ¹⁴C then moves through the food chain as animals consume plants and other animals. As long as an organism is alive, it is constantly exchanging carbon with its environment, and the ratio of ¹⁴C to the stable carbon isotopes (¹²C and ¹³C) in its tissues remains in equilibrium with the atmospheric ratio.
When an organism dies, this exchange ceases. The amount of ¹⁴C in its remains is no longer replenished, and it begins to decrease through radioactive decay. By measuring the residual ¹⁴C concentration in a sample and comparing it to the initial concentration (as determined from the atmospheric ratio), the time since the organism's death can be calculated.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to carbon-14 dating.
| Isotope | Natural Abundance (%) | Isotopic Mass (Da) | Stability |
| Carbon-12 (¹²C) | ~98.89% | 12.0000000 | Stable |
| Carbon-13 (¹³C) | ~1.11% | 13.0033548 | Stable |
| Carbon-14 (¹⁴C) | ~1 part per trillion (10⁻¹⁰ %) | 14.0032420 | Radioactive |
Table 1: Natural Abundance and Properties of Carbon Isotopes.
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Gas Proportional Counting (GPC) |
| Typical Sample Size | 0.02 - 1 mg of carbon | 2,400 - 4,000 mg of carbon (for standard vials) | ~1,000 mg of carbon |
| Dating Range | Up to ~60,000 years | Up to ~50,000 years | Up to ~40,000 years |
| Precision | High (e.g., ± 20-40 years for younger samples) | Good | Moderate |
| Measurement Time | Hours per batch of samples | Days per sample | Days to weeks per sample |
Table 2: Comparison of Carbon-14 Measurement Techniques.
Biochemical Pathways of Carbon Incorporation
The entry point of carbon into the biosphere is primarily through carbon fixation during photosynthesis. The most common pathway for this is the Calvin-Benson-Bassham (CBB) cycle, also known as the Calvin cycle.
The overall reaction of the Calvin cycle is: 3 CO₂ + 6 NADPH + 9 ATP → Glyceraldehyde-3-phosphate (G3P) + 6 NADP⁺ + 9 ADP + 3 H₂O
The Calvin Cycle
The Calvin cycle occurs in the stroma of chloroplasts and can be divided into three main stages:
-
Carbon Fixation: The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon compound, with a molecule of CO₂. This forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (3-PGA).
-
Reduction: ATP and NADPH from the light-dependent reactions are used to convert each molecule of 3-PGA into glyceraldehyde-3-phosphate (G3P).
-
Regeneration: For every six molecules of G3P produced, one exits the cycle to be used by the plant for the synthesis of glucose and other organic molecules. The remaining five G3P molecules are used to regenerate three molecules of RuBP, a process that requires ATP.
The carbon atom from the assimilated ¹⁴CO₂ becomes incorporated into the carbon backbone of G3P and subsequently into glucose, which can then be used to build other essential biomolecules such as amino acids, lipids, and nucleic acids through various metabolic pathways like glycolysis and the citric acid cycle (Krebs cycle).
Carbon Isotope Fractionation
Biological processes often exhibit a preference for lighter isotopes, a phenomenon known as isotopic fractionation. In photosynthesis, enzymes like RuBisCO preferentially fix ¹²CO₂ over ¹³CO₂ and ¹⁴CO₂. This results in the tissues of living organisms being slightly depleted in ¹⁴C relative to the atmosphere. This fractionation effect is corrected for in radiocarbon dating by measuring the stable isotope ratio (δ¹³C) of the sample and normalizing the ¹⁴C concentration to a standard value.
Experimental Protocols
Accurate carbon-14 dating requires meticulous sample preparation and analysis. The two most common analytical techniques are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC).
Sample Pretreatment
The goal of pretreatment is to remove any contaminating carbon that is not original to the sample. The specific protocol depends on the sample type.
General Protocol for Biological Materials (e.g., Charcoal, Wood, Peat):
-
Physical Cleaning: The sample is physically inspected and cleaned of any foreign materials such as rootlets, soil, and insects.
-
Acid-Alkali-Acid (AAA) Wash:
-
The sample is treated with hot hydrochloric acid (HCl) to remove carbonates.
-
This is followed by a sodium hydroxide (NaOH) wash to remove humic and fulvic acids.
-
A final HCl wash neutralizes any remaining alkali.
-
-
Rinsing and Drying: The sample is thoroughly rinsed with deionized water between each step and finally dried.
Protocol for Bone:
-
Physical Cleaning and Grinding: The bone is cleaned, and the surface layer is removed. The bone is then ground into smaller pieces.
-
Collagen Extraction: The bone fragments are treated with cold, dilute HCl to dissolve the bone mineral (apatite) and extract the collagen.
-
Alkali Wash: The extracted collagen is washed with NaOH to remove any remaining contaminants.
-
Rinsing and Freeze-Drying: The purified collagen is rinsed with deionized water and then freeze-dried.
Accelerator Mass Spectrometry (AMS)
AMS is the more modern and sensitive technique, directly counting the number of ¹⁴C atoms in a sample.
Methodology:
-
Graphitization: The pretreated sample is combusted to CO₂, which is then purified. The purified CO₂ is reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt).
-
Target Preparation: The graphite is pressed into a target holder (cathode).
-
Ionization: The target is placed in an ion source where it is bombarded with cesium ions, producing a beam of negative carbon ions (C⁻). Nitrogen, a potential isobaric interference (¹⁴N), does not readily form negative ions and is thus largely eliminated at this stage.
-
Acceleration: The C⁻ ions are accelerated to high energies in a tandem particle accelerator.
-
Stripping: In the accelerator's terminal, the high-energy ions pass through a thin foil or gas, which strips away electrons, converting them into positive ions (e.g., C³⁺). This process breaks up molecular isobars like ¹²CH₂⁻ and ¹³CH⁻.
-
Mass Analysis: The positive ions are then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.
-
Detection: The stable isotopes ¹²C and ¹³C are measured in a Faraday cup, while the much rarer ¹⁴C ions are counted individually in a sensitive detector.
-
Calculation: The age is calculated from the ratio of ¹⁴C to the stable isotopes, after comparison with standards of known ¹⁴C content.
Liquid Scintillation Counting (LSC)
LSC is a radiometric method that measures the beta particles emitted from the decay of ¹⁴C.
Methodology:
-
Benzene Synthesis: The pretreated sample is combusted to CO₂, which is then converted through a series of chemical reactions into benzene (C₆H₆). This process involves the reaction of CO₂ with molten lithium to form lithium carbide, which is then hydrolyzed to acetylene and finally trimerized to benzene.
-
Cocktail Preparation: The synthesized benzene is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors (scintillators) that emit light when they interact with a beta particle.
-
Counting: The vial is placed in a liquid scintillation counter, which has two photomultiplier tubes (PMTs). When a ¹⁴C atom decays, the emitted beta particle excites the fluors, causing a flash of light (scintillation). The PMTs detect this light, and a coincidence circuit ensures that only genuine decay events are counted.
-
Data Analysis: The rate of decay (counts per minute) is measured and compared to that of modern and background standards to determine the age of the sample.
Data Calibration
Raw radiocarbon ages are reported in "radiocarbon years before present" (BP), where "present" is defined as AD 1950. These raw dates must be calibrated to calendar years to account for past variations in the atmospheric ¹⁴C concentration. These variations are caused by factors such as changes in the Earth's magnetic field, solar activity, and, more recently, the burning of fossil fuels (the Suess effect) and atmospheric nuclear weapons testing.
Calibration is performed using internationally agreed-upon calibration curves, such as the IntCal series for the Northern Hemisphere. These curves are constructed from ¹⁴C measurements of tree rings, which have been independently dated by dendrochronology.
Visualizations
Foundational Concepts of Carbon-14 Dating
Caption: The Carbon-14 Cycle and Dating Principle.
Experimental Workflow for Carbon-14 Dating
Caption: Generalized workflow for radiocarbon dating.
The Calvin Cycle: Carbon Fixation Pathway
Caption: Key steps of the Calvin Cycle.
References
An In-depth Technical Guide to the Mechanism of Action of Bio-AMS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Bio-AMS, a potent and selective inhibitor of bacterial Biotin Protein Ligase (BPL or BirA). This compound demonstrates significant promise as a novel anti-tubercular agent, exhibiting potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This document details the molecular basis of this compound's inhibitory action, its impact on crucial metabolic pathways in Mtb, quantitative bioactivity data, and detailed experimental protocols for the key assays used in its characterization.
Introduction
This compound (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine) is a rationally designed bisubstrate inhibitor that targets the essential enzyme Biotin Protein Ligase (BirA) in Mycobacterium tuberculosis.[1][2] BirA plays a pivotal role in the regulation of lipid metabolism through the post-translational biotinylation of acyl-coenzyme A carboxylases (ACCs), enzymes that catalyze the committed step in fatty acid biosynthesis.[2] By inhibiting BirA, this compound effectively disrupts the production of essential fatty acids and lipids, which are critical components of the unique and complex mycobacterial cell wall. This disruption of lipid synthesis ultimately leads to bacterial cell death.[1]
Molecular Mechanism of Action
The enzymatic action of BirA involves two distinct half-reactions. In the first, BirA catalyzes the condensation of biotin and ATP to form the intermediate biotinyl-5'-AMP (Bio-AMP) and pyrophosphate. In the second, the biotin moiety is transferred from Bio-AMP to a conserved lysine residue on an acceptor protein, such as an ACC.[2]
This compound is designed as a stable analog of the Bio-AMP intermediate. It ingeniously replaces the labile acyl-phosphate linkage found in Bio-AMP with a more robust acyl-sulfamide moiety. This structural modification allows this compound to bind tightly to the active site of BirA, effectively blocking the enzyme's catalytic activity and preventing the biotinylation of its target proteins. The high affinity and specificity of this compound for Mtb BirA make it a promising candidate for further drug development.
Signaling Pathway
The following diagram illustrates the targeted signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound inhibition of Biotin Protein Ligase (BirA).
Quantitative Bioactivity Data
The potency of this compound has been quantified through various in vitro assays, including determination of its Minimum Inhibitory Concentration (MIC) against different strains of M. tuberculosis and its binding affinity to BirA.
| Parameter | Value | Assay Method | Reference |
| MIC vs. Mtb H37Rv | 0.16 - 0.625 µM | Broth Microdilution | |
| MIC vs. MDR/XDR-TB | 0.16 - 0.625 µM | Broth Microdilution | |
| Binding Affinity (KD) | Single-digit nanomolar | Isothermal Titration Calorimetry |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
This compound compound.
-
M. tuberculosis H37Rv culture.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the adjusted inoculum 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.
-
Caption: Workflow for MIC determination by broth microdilution.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol describes the determination of the binding affinity (KD) of this compound to BirA.
Materials:
-
Purified M. tuberculosis BirA protein.
-
This compound compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Dialyze the purified BirA protein and the this compound compound extensively against the same buffer to ensure buffer matching.
-
Determine the precise concentrations of the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment Setup:
-
Load the BirA protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the BirA solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
In Vivo Metabolism and Stability
Preliminary studies have suggested that this compound may undergo in vivo metabolism through hydrolysis of the central acyl-sulfamide linker. This can lead to reduced in vivo efficacy and the formation of metabolites. Further research and medicinal chemistry efforts are likely focused on improving the metabolic stability of this compound to enhance its pharmacokinetic profile and therapeutic potential.
Conclusion
This compound is a potent and specific inhibitor of M. tuberculosis Biotin Protein Ligase (BirA). Its mechanism of action, involving the disruption of essential fatty acid and lipid biosynthesis, represents a validated and promising strategy for the development of new anti-tubercular drugs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance our understanding and application of this important compound. Further optimization to improve metabolic stability will be a critical next step in the journey of this compound towards clinical application.
References
An In-depth Technical Guide to the Discovery and Synthesis of Bio-AMS, a Potent Biotin Protein Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin protein ligase (BPL), an essential enzyme in bacteria, catalyzes the covalent attachment of biotin to acyl-CoA carboxylases (ACCs), a critical step in fatty acid biosynthesis. This pathway's significance for bacterial survival, particularly in pathogens like Mycobacterium tuberculosis (Mtb), makes BPL a compelling target for novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Bio-AMS (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine), a potent bisubstrate inhibitor of BPL. We present detailed experimental protocols, quantitative inhibitory data, and visualizations of the relevant biological pathways and experimental workflows to serve as a resource for researchers in infectious disease and drug discovery.
Introduction: The Rationale for Targeting Biotin Protein Ligase
Biotin protein ligase (BPL), also known as BirA, plays a pivotal role in regulating lipid metabolism in bacteria.[1][2] The enzyme facilitates the post-translational biotinylation of the biotin carboxyl carrier protein (BCCP) domain of ACCs. This two-step reaction involves the initial activation of biotin with ATP to form a biotinyl-5'-AMP (Bio-AMP) intermediate, followed by the transfer of the biotin moiety to a conserved lysine residue on the apo-BCCP. The resulting holo-ACCs are then active to catalyze the carboxylation of short-chain acyl-CoAs, such as acetyl-CoA and propionyl-CoA, to produce malonyl-CoA and methylmalonyl-CoA, respectively. These products are essential building blocks for the biosynthesis of fatty acids and complex lipids, including the mycolic acids that form the protective outer layer of mycobacteria.[1][2]
Given its central role in fatty acid biosynthesis, the inhibition of BPL presents a promising strategy for the development of new antibacterial agents. This compound was rationally designed as a stable analogue of the Bio-AMP intermediate, positioning it as a potent inhibitor of BPL.[2]
This compound: A Bisubstrate Inhibitor of Biotin Protein Ligase
This compound is a synthetic molecule that acts as a bisubstrate inhibitor of BPL. It cleverly mimics the transient biotinyl-5'-AMP intermediate by replacing the unstable acyl-phosphate linkage with a more robust acyl-sulfamide bond. This structural modification allows this compound to bind tightly to the active site of BPL, effectively blocking the biotinylation of ACCs and halting fatty acid synthesis.
Mechanism of Action
The inhibitory action of this compound stems from its high affinity for the BPL active site. By occupying the binding pockets for both biotin and adenosine, it competitively inhibits the formation of the natural Bio-AMP intermediate. This leads to a depletion of biotinylated ACCs, thereby disrupting the fatty acid biosynthesis pathway and ultimately arresting bacterial growth. Studies have shown that this compound possesses selective activity against bacterial BPLs, with a particularly high potency against Mycobacterium tuberculosis.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized through various biochemical and microbiological assays. The following tables summarize the key quantitative data.
| Parameter | Organism/Cell Line | Value | Reference |
| Binding Affinity (KD) | Mycobacterium tuberculosis BPL | 0.530 ± 0.13 nM | |
| Cytotoxicity (IC50) | Human HepG2 cells | > 100 µM |
Table 1: Biochemical and Cytotoxicity Data for this compound.
| Organism | Strain | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.78 | |
| Mycobacterium tuberculosis | MDR and XDR strains | 0.16 - 0.625 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the detailed, step-by-step protocol for the original synthesis is proprietary, the general approach is based on the synthesis of related acyl-sulfamide analogues. A plausible synthetic route is outlined below, based on published methods for similar compounds.
Experimental Workflow: Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
-
Preparation of 5'-Amino-5'-deoxyadenosine: This intermediate is typically synthesized from adenosine through the introduction of an azide group at the 5' position, followed by reduction to the amine.
-
Activation of Biotin: The carboxylic acid of biotin is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation.
-
Sulfamoylation and Coupling: The 5'-amino-5'-deoxyadenosine is first reacted with a sulfamoylating agent. The resulting sulfamide is then coupled with the activated biotin derivative.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product, this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and BPL.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for ITC analysis of this compound binding to BPL.
Protocol:
-
Protein Preparation: Recombinant M. tuberculosis BPL (MtBPL) is expressed and purified. The final protein solution is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Inhibitor Preparation: this compound is dissolved in the same dialysis buffer to ensure no buffer mismatch.
-
ITC Experiment:
-
The sample cell (typically ~200 µL) is filled with a solution of MtBPL (e.g., 10-20 µM).
-
The injection syringe (typically ~40 µL) is filled with a solution of this compound (e.g., 100-200 µM).
-
The experiment is performed at a constant temperature (e.g., 25 °C).
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the BPL solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
Western Blot for In Vivo Biotinylation
This assay is used to assess the ability of this compound to inhibit protein biotinylation within bacterial cells.
Experimental Workflow: Western Blot for Biotinylation
Caption: Workflow for western blot analysis of protein biotinylation.
Protocol:
-
Cell Culture and Treatment: M. tuberculosis cultures are grown to mid-log phase and then treated with various concentrations of this compound (and a DMSO control) for a specified period.
-
Lysate Preparation: Cells are harvested, washed, and lysed to release the cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Detection of Biotinylated Proteins:
-
The membrane is blocked to prevent non-specific binding.
-
The membrane is then incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, which specifically binds to the biotin moiety on proteins.
-
After washing, the membrane is treated with a chemiluminescent substrate, and the resulting signal is detected.
-
-
Analysis: A decrease in the intensity of bands corresponding to biotinylated proteins in this compound-treated samples compared to the control indicates inhibition of BPL.
Signaling Pathway: Inhibition of Fatty Acid Biosynthesis
This compound disrupts the fatty acid biosynthesis pathway in M. tuberculosis by inhibiting BPL. The following diagram illustrates the central role of BPL and the point of inhibition by this compound.
Signaling Pathway: Fatty Acid Biosynthesis in M. tuberculosis
Caption: Inhibition of the Mtb fatty acid synthesis pathway by this compound.
In M. tuberculosis, the biotin carboxylase subunit AccA3 associates with different carboxyltransferase subunits (AccD) to act on various substrates. For instance, the AccA3-AccD6 complex primarily carboxylates acetyl-CoA to malonyl-CoA for fatty acid synthesis, while the AccA3-AccD5 complex preferentially carboxylates propionyl-CoA to methylmalonyl-CoA for the synthesis of methyl-branched lipids. This compound, by preventing the BPL-mediated biotinylation of AccA3, incapacitates these essential enzymatic steps.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antibacterial agents targeting biotin protein ligase. Its potent and selective inhibition of bacterial BPL, particularly in M. tuberculosis, underscores the therapeutic potential of this strategy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to further explore BPL inhibitors. Future research may focus on optimizing the pharmacokinetic properties of this compound analogues to enhance their in vivo efficacy, as well as exploring their potential in combination therapies to combat drug-resistant bacterial infections.
References
The Pivotal Role of Biotin Protein Ligase in Mycobacterium tuberculosis: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a central role in the bacterium's lipid metabolism by catalyzing the covalent attachment of biotin to acyl coenzyme A carboxylases (ACCs). This post-translational modification is a prerequisite for the function of ACCs, which are critical for the biosynthesis of fatty acids and mycolic acids—integral components of the unique and resilient mycobacterial cell wall. The essentiality of BPL for Mtb survival, coupled with its absence in mammals, establishes it as a promising target for the development of novel anti-tubercular agents. This guide provides an in-depth overview of the core aspects of Mtb BPL, including its biochemical function, quantitative kinetic and inhibition data, detailed experimental protocols, and key molecular pathways.
The Core Function of Biotin Protein Ligase in Mtb
Mycobacterium tuberculosis BPL (MtBPL) is a monofunctional enzyme, lacking the N-terminal DNA-binding domain found in its E. coli counterpart, and thus its primary role is enzymatic rather than regulatory.[1][2] The enzyme facilitates the biotinylation of ACCs in a two-step reaction:
-
Adenylation of Biotin: BPL first catalyzes the reaction between biotin and ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[3]
-
Transfer of Biotin: The activated biotin is then transferred from the biotinyl-5'-AMP intermediate to a specific lysine residue on the biotin carboxyl carrier protein (BCCP) domain of an apo-ACC, forming a holo-ACC.[3]
The resulting holo-ACCs are active carboxylases that produce malonyl-CoA, a critical building block for the synthesis of the long-chain mycolic acids that are a hallmark of the mycobacterial cell envelope.[4] This intricate cell wall provides a formidable barrier against host immune responses and antibiotics, making the enzymes involved in its synthesis, including BPL, attractive targets for therapeutic intervention.
Quantitative Data on Mtb BPL Activity and Inhibition
The following tables summarize the key quantitative parameters related to Mtb BPL's enzymatic activity and its inhibition by various compounds.
Table 1: Kinetic Parameters of M. tuberculosis Biotin Protein Ligase
| Substrate | Km | kcat | Reference |
| Biotin | ~420 nM - 424.2 nM | - | |
| ATP | 0.20 ± 0.04 mM | 0.017 s-1 | |
| Mg/ATP | 21.08 ± 3.78 µM | - | |
| apoBCCP | 5.2 ± 0.56 µM | - |
Table 2: Inhibition of M. tuberculosis Biotin Protein Ligase and Whole-Cell Activity
| Inhibitor | KD (nM) | IC50 (nM) | MIC (µM) | Reference |
| Bio-AMS | ~0.5 | - | 0.16 - 0.625 | |
| Compound 63 | 0.614 | - | - | |
| Compound 69 | 0.153 | - | - | |
| Nucleoside-based inhibitors (various) | ≤ 2 | - | 0.78 to >100 | |
| Compound 18 (Benzoxazoline) | - | 135 | 0.16 - 0.625 | |
| Bio-9 | single-digit nM | - | 0.2 - 20 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific Mtb strain and culture conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Mtb BPL.
Cloning, Expression, and Purification of Mtb BPL
-
Cloning: The birA gene (Rv3279c) is amplified from Mtb H37Rv genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII). The amplified product is then ligated into an expression vector, such as pET-28a, which can provide a hexahistidine tag for purification.
-
Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated for an additional 16-18 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged Mtb BPL is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Mtb BPL is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and its concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Mtb BPL Activity Assay (Coupled Enzyme Assay)
This assay measures the ATP consumption by BPL, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
2.5 mM phosphoenolpyruvate
-
0.2 mM NADH
-
11.5 U myokinase
-
9.9 U pyruvate kinase
-
12.3 U lactate dehydrogenase
-
100 µM biotin
-
100 µM BCCP
-
80 mM Tris-HCl (pH 8.0)
-
400 mM KCl
-
11 mM MgCl2
-
0.2 mM DTT
-
0.2 mg/mL bovine serum albumin
-
-
ATP Titration: Vary the concentration of ATP between 0.1 and 4 mM.
-
Enzyme Addition: Add 10 nM of purified Mtb BPL to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by the addition of biotin. Monitor the decrease in absorbance at 340 nm at 30°C for 1 hour using a spectrophotometer. The rate of NADH consumption is proportional to the BPL activity.
Biotinylation Assay (Electrophoretic Mobility Shift Assay)
This assay qualitatively or semi-quantitatively assesses the biotinylation of the BCCP substrate by observing its shift in mobility on a native polyacrylamide gel.
-
Reaction Setup: Prepare a reaction mixture containing:
-
40 mM Tris-HCl (pH 8.0)
-
3 mM ATP
-
5.5 mM MgCl2
-
1 mM DTT
-
100 mM KCl
-
60 µM BCCP
-
40 µM biotin
-
2-8 µM of purified Mtb BPL
-
-
Incubation: Pre-incubate the reaction mixture for 20 minutes at 20°C.
-
Electrophoresis: Analyze the reaction products on an 8% Tris-borate-EDTA (TBE) native polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or use a streptavidin-HRP conjugate for Western blotting to specifically detect the biotinylated BCCP. The biotinylated BCCP will migrate differently than the unbiotinylated form.
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
ITC is a powerful technique to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of inhibitor binding to Mtb BPL.
-
Sample Preparation: Dialyze the purified Mtb BPL extensively against the ITC buffer (e.g., 10 mM Tris pH 7.5, 200 mM KCl, 2.5 mM MgCl). Dissolve the inhibitor in the final dialysis buffer to minimize heat changes due to buffer mismatch.
-
ITC Experiment:
-
Load the Mtb BPL solution (typically 10-20 µM) into the sample cell of the microcalorimeter.
-
Load the inhibitor solution (typically 100-200 µM) into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
High-Throughput Screening (HTS) for Mtb BPL Inhibitors
This protocol is adapted from a general mycobacterial protein-protein interaction inhibitor screen and can be modified for Mtb BPL.
-
Assay Principle: Utilize a fluorescence-based assay where BPL activity is coupled to a fluorescent readout. For example, a competition assay where a fluorescently labeled biotin derivative is displaced by a potential inhibitor.
-
Plate Preparation:
-
Dispense a small volume of test compounds from a chemical library into 384-well plates using a robotic platform.
-
Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Reaction Addition: Add the Mtb BPL enzyme, the fluorescently labeled biotin derivative, and ATP to each well.
-
Incubation: Incubate the plates at room temperature for a defined period to allow the reaction to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence would indicate displacement of the labeled biotin and thus, a potential inhibitor.
-
Hit Confirmation and Secondary Screening: Promising hits are re-tested and further characterized using the BPL activity assays described above to determine their potency and mechanism of inhibition.
Visualizing the Molecular Pathways and Workflows
Mtb Biotin Protein Ligase Signaling Pathway
The following diagram illustrates the central role of Mtb BPL in the biotinylation of Acyl-CoA Carboxylases.
Caption: The two-step catalytic mechanism of Mtb BPL and its role in activating ACCs for cell wall biosynthesis.
Experimental Workflow for Mtb BPL Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel inhibitors of Mtb BPL.
Caption: A streamlined workflow for the discovery and preclinical development of Mtb BPL inhibitors.
Conclusion
Mycobacterium tuberculosis biotin protein ligase is a critical enzyme for the bacterium's survival and pathogenesis. Its essential role in lipid metabolism, particularly in the formation of the mycolic acid-rich cell wall, makes it a highly attractive target for the development of new anti-tuberculosis drugs. This guide has provided a comprehensive overview of Mtb BPL, including its function, quantitative data, detailed experimental protocols, and visual representations of its pathway and inhibitor discovery workflows. It is intended to serve as a valuable resource for researchers dedicated to understanding the intricacies of Mtb biology and to those at the forefront of developing novel therapeutics to combat this global health threat.
References
- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand specificity of group I biotin protein ligase of Mycobacterium tuberculosis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
the chemical structure and properties of the Bio-AMS inhibitor
An In-depth Technical Guide on Acyl-Sulfamoyladenosine (Acyl-AMS) Inhibitors
This guide provides a detailed overview of acyl-sulfamoyladenosine (acyl-AMS) inhibitors, a prominent class of molecules designed to target adenylate-forming enzymes. We will delve into their chemical structure, properties, and the signaling pathways they modulate, with a specific focus on a biotinylated derivative, Bio-AMS. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Acyl-AMS Inhibitors
Adenylate-forming enzymes constitute a vast superfamily crucial for a multitude of biochemical pathways. These enzymes catalyze the ATP-dependent activation of carboxylic acid substrates, forming highly reactive acyl-adenosine monophosphate (acyl-AMP) intermediates. Subsequently, these intermediates react with various nucleophiles to produce esters, thioesters, and amides.[1] Inspired by natural products, acyl-AMS compounds have been engineered as potent inhibitors of these enzymes. They function as stable analogs of the transient acyl-AMP intermediates, binding tightly to the enzyme's active site.[2][3] This inhibitor platform has proven to be a valuable tool for developing biological probes and therapeutic lead compounds.[1]
Chemical Structure and Properties
The general chemical scaffold of an acyl-AMS inhibitor consists of an acyl group linked to a 5'-sulfamoyladenosine moiety. The variability of the acyl group allows for the specific targeting of different adenylate-forming enzymes. A significant challenge in the development of acyl-AMS inhibitors is their often-poor cell permeability, which is attributed to the anionic nature of the acyl sulfamate group.[4]
This compound: A Biotinylated Acyl-AMS Derivative
This compound is a specific iteration of an acyl-AMS inhibitor that incorporates a biotin molecule. This biotin tag serves as a valuable tool for biochemical assays, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs).
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C20H29N9O7S2 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
| Synonyms | This compound, 5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine |
Source: PubChem CID 54592409
Mechanism of Action and Target Pathways
Acyl-AMS inhibitors function by mimicking the acyl-AMP intermediate of the adenylation reaction catalyzed by the target enzyme. This mimicry leads to tight binding and potent inhibition.
General Adenylate-Forming Enzyme Mechanism
The general mechanism involves two half-reactions:
-
Adenylation: The enzyme catalyzes the attack of a carboxylic acid substrate on the α-phosphate of ATP, forming an acyl-AMP intermediate and releasing pyrophosphate.
-
Nucleophilic Attack: The activated acyl group is then transferred to a nucleophile, which can be the thiol of Coenzyme A, the thiol of a peptidyl carrier protein, or the hydroxyl group of a tRNA, among others.
Acyl-AMS inhibitors interrupt this process by binding to the enzyme in place of the acyl-AMP intermediate, thereby blocking the subsequent nucleophilic attack.
Key Signaling and Biosynthetic Pathways Targeted
Acyl-AMS inhibitors have been developed to target a wide array of enzymes involved in critical cellular processes:
-
Bacterial Virulence Factor Biosynthesis: A significant area of research focuses on inhibiting nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) that are responsible for producing siderophores, toxins, and other virulence factors. For example, salicyl-AMS targets the salicylate adenylation enzymes MbtA and PchD, which are essential for siderophore biosynthesis in Mycobacterium tuberculosis and Pseudomonas aeruginosa, respectively.
-
Ubiquitin and Ubiquitin-like Protein Activation: The ubiquitin-proteasome system is a key regulator of protein degradation and signaling in eukaryotes. The first step in this pathway is the ATP-dependent activation of ubiquitin by the E1 activating enzyme. Acyl-AMS analogs have been developed to inhibit E1 enzymes. Notably, MLN4924 (pevonedistat), a prodrug that forms a NEDD8-adenylate mimic, has been investigated in clinical trials for cancer treatment.
Experimental Protocols and Data Presentation
The evaluation of acyl-AMS inhibitors involves a combination of biochemical and cell-based assays.
Key Experimental Methodologies
-
Enzyme Inhibition Assays: The inhibitory potency of acyl-AMS compounds is typically determined using in vitro enzyme assays. A common method is the pyrophosphate exchange assay, which measures the enzyme-catalyzed exchange of radiolabeled pyrophosphate into ATP in the presence of the substrate. Alternatively, a coupled-enzyme assay can be used to detect the production of pyrophosphate.
-
Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (Kd) of the inhibitor to the target enzyme, providing thermodynamic parameters of the interaction.
-
X-ray Crystallography: Co-crystallization of the inhibitor with its target enzyme provides detailed structural information about the binding mode and key interactions within the active site.
-
Cell-based Assays: To assess the biological activity of the inhibitors, cell-based assays are employed. These can include minimum inhibitory concentration (MIC) determination for antibacterial compounds or assays measuring the inhibition of a specific cellular process, such as virulence factor production.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of selected acyl-AMS inhibitors against their respective target enzymes.
| Inhibitor | Target Enzyme | Organism | IC50 | Reference |
| OSB-AMS | MenE | Escherichia coli | 24 ± 3 nM | |
| Salicyl-AMS | MbtA | Mycobacterium tuberculosis | - | |
| Alanyl-AMS | Cys-adenylation domain of HMWP2 | Yersinia pestis | - | |
| Lactyl-AMS | Cys-adenylation domain of HMWP2 | Yersinia pestis | - |
Conclusion and Future Directions
Acyl-AMS inhibitors represent a versatile and powerful platform for the development of probes and therapeutics targeting adenylate-forming enzymes. The ability to modify the acyl group provides a clear path for tuning the specificity and potency of these inhibitors. Future research will likely focus on overcoming the challenge of cell permeability to improve the pharmacokinetic and pharmacodynamic properties of these compounds. The development of prodrug strategies, as exemplified by MLN4924, may offer a promising avenue for enhancing the clinical potential of this important class of inhibitors.
References
Initial Studies on the Selective Activity of Bio-AMS Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies concerning the selective activity of Bio-AMS, a potent inhibitor of biotin protein ligase (BirA), against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound has emerged as a promising anti-tubercular agent with a novel mechanism of action. It acts as a bisubstrate inhibitor of biotin protein ligase (BirA), an essential enzyme for the survival of Mtb[1]. By inhibiting BirA, this compound effectively disrupts the biosynthesis of fatty acids and lipids, crucial components of the mycobacterial cell wall[2]. This targeted action demonstrates selective activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Furthermore, initial studies have indicated a synergistic relationship between this compound and existing first-line anti-tuberculosis drugs, suggesting its potential role in future combination therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies on this compound, providing a comparative overview of its efficacy and selectivity.
| Parameter | Mtb Strain(s) | Value | Reference |
| Enzyme Inhibition (IC50) | Mtb BirA | Not explicitly found in search results | |
| Minimum Inhibitory Concentration (MIC) | MDR and XDR Mtb strains | 0.16 - 0.625 µM | |
| Bactericidal Concentration | Mtb | 5 µM | |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb | 1 µM |
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Cell Line | CC50 Value | Reference |
| Various Mammalian Cell Lines | Not explicitly found in search results |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
Mechanism of Action: Inhibition of Biotin Protein Ligase
This compound exerts its bactericidal effect by targeting biotin protein ligase (BirA), a critical enzyme in the fatty acid biosynthesis pathway of M. tuberculosis. BirA is responsible for the ATP-dependent ligation of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). This biotinylation is an essential step for the activation of ACC, which in turn catalyzes the first committed step in fatty acid synthesis.
This compound, as a bisubstrate inhibitor, mimics the natural substrates of BirA, thereby blocking the biotinylation process. This leads to the inactivation of ACC and a subsequent halt in the production of malonyl-CoA, a key building block for fatty acid elongation. The disruption of fatty acid synthesis ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.
References
exploring the therapeutic potential of targeting fatty acid biosynthesis with Bio-AMS
Whitepaper: Exploring the Therapeutic Potential of Targeting Fatty Acid Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The aberrant metabolic landscape of cancer cells presents a compelling area for therapeutic intervention. One of the key metabolic pathways consistently upregulated in various malignancies is de novo fatty acid biosynthesis, primarily orchestrated by the enzyme Fatty Acid Synthase (FASN). This upregulation provides the necessary building blocks for membrane formation in rapidly proliferating cells, supports post-translational modification of proteins, and contributes to oncogenic signaling. Consequently, targeting FASN and the broader fatty acid biosynthesis pathway has emerged as a promising strategy in oncology and other metabolic diseases.
It is important to note that an initial search for a specific compound denoted as "Bio-AMS" in the context of fatty acid biosynthesis did not yield any publicly available information. Therefore, this technical guide will focus on the broader, well-documented therapeutic potential of targeting this pathway, utilizing established FASN inhibitors as illustrative examples to provide a comprehensive and data-driven overview for the scientific community.
Data Presentation: Efficacy of FASN Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of well-characterized FASN inhibitors, Orlistat and TVB-2640 (Denifanstat).
Table 1: In Vitro Efficacy of FASN Inhibitors on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| Orlistat | PC-3 | Prostate Cancer | Proliferation | ~25 µM | [1] |
| LNCaP | Prostate Cancer | Proliferation | > 25 µM | [2] | |
| TVB-3166 | CALU-6 | Non-Small Cell Lung Cancer | Cell Viability | 0.10 µM | [3] |
| Multiple (Panel of 90) | Various Solid and Hematopoietic Tumors | Cell Viability | 0.02 - 0.20 µM | [3] | |
| TVB-3664 | MHCC97H | Hepatocellular Carcinoma | Cell Viability | Not specified | [4] |
| HLE | Hepatocellular Carcinoma | Cell Viability | Not specified | ||
| SNU449 | Hepatocellular Carcinoma | Cell Viability | Not specified | ||
| C75 | HCT116 | Colon Cancer | Fatty Acid Synthesis Inhibition | ~5 µg/ml | |
| MCF-7 | Breast Cancer | Fatty Acid Synthesis Inhibition | ~5 µg/ml |
Table 2: In Vivo Efficacy of FASN Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| Orlistat | PC-3 | Prostate Cancer | Not specified | Significant reduction | |
| TVB-3166 | A549 | Non-Small Cell Lung Cancer | Not specified | 76% (with paclitaxel) | |
| TVB-3664 | Patient-Derived (CRC) | Colorectal Cancer | 3 mg/kg daily | Significant response in 30% of cases | |
| C75 | MCF-7 | Breast Cancer | Not specified | Significant anti-tumor activity | |
| C93 | H460 | Non-Small Cell Lung Cancer | 50 mg/kg every 12h (oral) | Significant inhibition |
Table 3: Clinical Trial Data for TVB-2640 (Denifanstat)
| Trial ID | Indication | Phase | Key Findings | Citation |
| NCT03938246 | Nonalcoholic Steatohepatitis (NASH) | Phase 2a | Significant reduction in liver fat (up to 28.1% at 50mg dose) and improvement in metabolic and inflammatory biomarkers. | |
| NCT02223247 | Advanced Solid Tumors | Phase 1 | Prolonged stable disease in monotherapy and partial responses in combination with paclitaxel in NSCLC, ovarian, and breast cancer. | |
| NCT03709562 | Recurrent High-Grade Astrocytoma | Phase 2 | Overall response rate of 56% in combination with bevacizumab, meeting the primary endpoint of improved progression-free survival at 6 months. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of FASN inhibitors.
FASN Activity Assay
This protocol is adapted from methods used to measure FASN activity by monitoring the oxidation of NADPH.
Materials:
-
Cell or tissue protein extracts
-
FASN reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)
-
Acetyl-CoA solution (10 mM)
-
Malonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration using a standard method like the BCA assay.
-
Prepare a master mix of the FASN reaction buffer containing acetyl-CoA and NADPH.
-
Add 20 µL of the protein extract to each well of the 96-well plate.
-
Add 200 µL of the FASN reaction buffer master mix to each well.
-
Incubate the plate at 37°C and measure the background NADPH oxidation by reading the absorbance at 340 nm every minute for 3 minutes.
-
To initiate the FASN-specific reaction, add 2 µL of 5.8 mM Malonyl-CoA to each well (final concentration: 58 µM).
-
Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
The rate of FASN-dependent NADPH oxidation is calculated by subtracting the background rate from the rate after the addition of malonyl-CoA.
-
A standard curve of known NADPH concentrations should be used to convert the change in absorbance to the amount of NADPH consumed per unit of time per milligram of protein.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FASN inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the FASN inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values can be calculated using appropriate software.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to aid tumor establishment)
-
FASN inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Culture the cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in sterile PBS or medium at the desired concentration (e.g., 1-10 million cells per 100 µL).
-
Optionally, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer the FASN inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure the tumor volume 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor growth inhibition (TGI) can be calculated and statistically analyzed.
-
-
Pharmacodynamic and Histological Analysis (Optional):
-
Tumor and plasma samples can be collected for analysis of drug concentration and biomarker modulation (e.g., FASN activity, expression of downstream signaling proteins).
-
Tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to targeting fatty acid biosynthesis.
References
- 1. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Bio-AMS in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accelerator Mass Spectrometry (AMS) for biological sciences (Bio-AMS) is an ultra-sensitive analytical technique that has revolutionized pharmacokinetic (PK) studies.[1][2] Its ability to detect attomole (10⁻¹⁸ mole) to zeptomolar quantities of rare, long-lived isotopes, most commonly carbon-14 (¹⁴C), allows for the administration of exceptionally low, sub-therapeutic doses of radiolabeled drug candidates to human subjects in early clinical development.[1][3][4] This microdosing approach, typically involving doses less than 100 µg, provides early human pharmacokinetic data with minimal risk to participants, accelerating the drug development process.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) assessments.
Principle of this compound
AMS works by accelerating ions to extremely high kinetic energies before mass analysis. This process effectively eliminates molecular isobars that can interfere with the detection of rare isotopes in traditional mass spectrometry. For pharmacokinetic studies, a drug candidate is labeled with ¹⁴C. Following administration, biological samples (e.g., plasma, urine, feces) are collected. The samples are then processed to convert the carbon content into graphite. The graphite is ionized, and the resulting ions are accelerated in a tandem Van de Graaff accelerator. The high energy breaks up interfering molecular ions, allowing for the precise counting of individual ¹⁴C atoms. The ratio of ¹⁴C to a stable carbon isotope (e.g., ¹²C or ¹³C) is measured, providing a highly sensitive and accurate quantification of the drug and its metabolites in the original sample.
Applications of this compound in Pharmacokinetic Studies
The exceptional sensitivity of this compound opens up a wide range of applications in drug development:
-
Early Human Pharmacokinetics (Phase 0/Microdosing Studies): Obtain human PK data, including clearance, volume of distribution, and half-life, before commencing traditional Phase I trials. This allows for early go/no-go decisions on drug candidates.
-
Absolute Bioavailability Studies: By administering a simultaneous intravenous ¹⁴C-microdose alongside an oral therapeutic dose of the non-labeled drug, the absolute bioavailability can be determined in a single study.
-
Metabolite Profiling and Identification: The high sensitivity of AMS enables the detection and quantification of all drug-related material, including minor metabolites, in plasma, urine, and feces.
-
Assessing Pharmacokinetic Linearity: Compare the pharmacokinetic profiles of a drug at a microdose and a therapeutic dose to assess dose linearity.
-
Studies in Special Populations: The low radiation dose associated with ¹⁴C-microdosing makes it a more ethically viable option for studying pharmacokinetics in vulnerable populations, such as children.
-
Preclinical Animal Studies: Conduct detailed ADME studies in animal models using microdoses, reducing the amount of compound required and refining human dose predictions.
Experimental Protocols
Radiolabeling of the Investigational Drug
The drug of interest is chemically synthesized to incorporate one or more ¹⁴C atoms at a metabolically stable position. The specific activity of the ¹⁴C-labeled drug is a critical parameter and is determined based on the intended dose and the sensitivity of the AMS instrument.
Microdose Formulation
The ¹⁴C-labeled drug is formulated for administration. For oral administration, it can be dissolved in a suitable vehicle, such as a solution of ethanol and water. For intravenous administration, it is dissolved in a sterile, injectable solution. The final formulation must be prepared under aseptic conditions if intended for human use.
Dosing and Sample Collection
Human Microdosing Study Example:
-
Subjects: Healthy volunteers are typically recruited.
-
Dose Administration: A single oral microdose of the ¹⁴C-labeled drug (e.g., 100 µg containing a low amount of radioactivity, typically in the nCi range) is administered.
-
Blood Sampling: Blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation.
-
Urine and Feces Collection: All urine and feces are collected at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) post-dose.
Animal Study Example (Rat):
-
Dosing: Male Sprague-Dawley rats can be administered a single intravenous bolus of the ¹⁴C-labeled drug at a microdose (e.g., 0.01 mg/kg) and a pharmacological dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected via a cannula at various time points post-administration.
Sample Preparation for AMS Analysis
Biological samples require processing to convert the carbon into graphite for AMS analysis.
Plasma and Urine:
-
Aliquoting: An aliquot of the plasma or urine sample is taken for analysis.
-
Combustion: The sample is combusted in a sealed quartz tube with copper oxide at high temperature (e.g., 900°C) to convert all carbon to CO₂.
-
Graphitization: The CO₂ is cryogenically purified and then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) and hydrogen at an elevated temperature (e.g., 600°C).
-
Target Pressing: The resulting graphite is pressed into an aluminum cathode holder for insertion into the AMS instrument.
Feces:
-
Homogenization: Fecal samples are homogenized with water.
-
Aliquoting and Combustion: An aliquot of the homogenate is combusted and processed as described for plasma and urine.
HPLC Separation for Metabolite Profiling
To differentiate between the parent drug and its metabolites, high-performance liquid chromatography (HPLC) is performed prior to AMS analysis.
-
Sample Pre-treatment: Plasma samples may require protein precipitation with a solvent like acetonitrile. Urine samples can often be directly injected after centrifugation.
-
HPLC Separation: The sample extract is injected onto an HPLC system, typically with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the parent drug and its metabolites.
-
Fraction Collection: The eluent from the HPLC is collected into fractions at regular time intervals (e.g., every 15 or 30 seconds) using an automated fraction collector.
-
AMS Analysis of Fractions: An aliquot from each fraction is then processed (combusted and graphitized) for AMS analysis to determine the concentration of ¹⁴C in each fraction, thereby providing a radiochromatogram.
Data Presentation
Quantitative data from this compound pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of a Novel GyrB/ParE Inhibitor (GP-4) in Rats Following a Single Intravenous Dose.
| Parameter | Microdose (0.01 mg/kg) | Pharmacological Dose (3.0 mg/kg) |
| CL (ml/min/kg) | 69.7 | 42.05 |
| V (ml/kg) | 25,745 | 4,012 |
CL: Total clearance; V: Apparent volume of distribution.
Table 2: Maximum Plasma Concentrations (Cmax) of ¹⁴C-Acetaminophen and its Metabolites in Infants Following a Single Oral Microdose (3.3 ng/kg).
| Analyte | Median Cmax (ng/L) | Range (ng/L) |
| ¹⁴C-Acetaminophen | 1.68 | 0.75 - 4.76 |
| ¹⁴C-Acetaminophen-Glucuronide | 0.88 | 0.34 - 1.55 |
| ¹⁴C-Acetaminophen-Sulfate | 0.81 | 0.29 - 2.10 |
Visualizations
References
- 1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioanalysis: Protocols for Liquid Bio-AMS Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting isotopes, such as carbon-14 (¹⁴C), at extremely low levels. This makes it an invaluable tool in biomedical research and pharmaceutical development for applications like microdosing studies, absorption, distribution, metabolism, and excretion (ADME) studies, and analysis of drug-target interactions. Traditionally, AMS analysis required the laborious and time-consuming conversion of samples into solid graphite. However, the advent of liquid sample introduction systems for Bio-AMS has significantly streamlined workflows, reduced sample preparation time from days to minutes, and enabled the analysis of smaller sample volumes.[1][2] This document provides detailed application notes and protocols for the preparation of liquid samples for this compound analysis.
Application Notes
The direct analysis of liquid samples in this compound offers several key advantages over the traditional solid-sample (graphite) method.[1] Most biological samples, such as plasma and urine, are already in liquid form, making them ideal for direct analysis.[1][2] This approach significantly reduces preparation time and allows for the analysis of picogram-level sample sizes, which is crucial for quantifying low-abundance metabolites. Furthermore, liquid sample introduction can be directly coupled with High-Performance Liquid Chromatography (HPLC), enabling the separation of complex mixtures and subsequent sensitive detection of ¹⁴C-labeled compounds.
Common Liquid Sample Matrices in this compound:
-
Blood/Plasma
-
Urine
-
Feces (homogenized)
-
Bile
-
Cerebrospinal Fluid (CSF)
-
Tissue homogenates
-
Cell culture media and lysates
Quantitative Data Summary
The following table summarizes key quantitative parameters for different this compound sample preparation methods.
| Parameter | Direct Liquid Injection | Liquid Sample with Cleanup (e.g., PP, LLE, SPE) | Solid Sample (Graphite) |
| Sample Preparation Time | Minutes | 15 - 60 minutes | Up to 3 days |
| Typical Sample Volume | 1 - 100 µL | 100 µL - 1 mL | 1 - 5 mg |
| Limit of Detection (LOD) | Attomole (10⁻¹⁸ mole) levels of ¹⁴C | Attomole (10⁻¹⁸ mole) levels of ¹⁴C | Attomole (10⁻¹⁸ mole) levels of ¹⁴C |
| Sample Throughput | High (up to 200 samples/day) | Medium to High | Low (40 discrete samples over 4-8 hours) |
| Recovery | Not applicable (direct injection) | Variable (dependent on method and analyte) | High (quantitative conversion) |
| Matrix Effect | Can be significant | Reduced depending on the cleanup method | Minimal |
Experimental Workflows and Protocols
Workflow 1: Direct Liquid Sample this compound Analysis
This workflow is suitable for relatively clean liquid matrices or when total ¹⁴C content is the primary endpoint.
Protocol 1: Direct Injection of Plasma or Urine
-
Sample Handling: Thaw frozen plasma or urine samples on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Dilution (Optional): If high concentrations of the ¹⁴C-labeled analyte are expected, dilute the supernatant with a suitable solvent (e.g., methanol or water) to fall within the instrument's linear range.
-
Sample Loading: Transfer the sample (typically 1-2 µL) to an appropriate autosampler vial.
-
Instrument Setup:
-
Moving Wire Interface: A high-purity nickel wire is passed through a cleaning oven to remove surface carbon before sample deposition.
-
Sample Deposition: The autosampler automatically deposits the sample onto the moving wire.
-
Drying: The wire passes through a drying oven to evaporate the solvent.
-
Combustion: The wire then moves through a combustion oven where the sample is oxidized to CO₂ gas.
-
Gas Introduction: The resulting CO₂ is carried by a helium stream to a gas-accepting ion source of the AMS instrument.
-
-
Data Acquisition: The AMS measures the ratio of ¹⁴C to ¹²C. The analysis time from sample deposition to measurement is typically around 60 seconds.
-
Quantification: The absolute quantity of the ¹⁴C-labeled analyte is determined by comparing the measured isotope ratio to that of known standards.
Workflow 2: Liquid Sample this compound with Sample Cleanup
For complex matrices or when specific metabolites are of interest, a sample cleanup step is necessary prior to this compound analysis.
Protocol 2: Protein Precipitation (PP) for Plasma Samples
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) compatible with the this compound liquid introduction system.
-
Analysis: Proceed with direct liquid this compound analysis as described in Protocol 1.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma or urine, add an appropriate buffer to adjust the pH based on the analyte's properties.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract as described in the PP protocol.
-
Analysis: Proceed with direct liquid this compound analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the analyte of interest with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the extract.
-
Analysis: Proceed with direct liquid this compound analysis.
Workflow 3: HPLC-Coupled this compound Analysis
This workflow is ideal for metabolite profiling and separating the parent drug from its metabolites.
Protocol 5: HPLC-AMS for Metabolite Profiling
-
Sample Preparation: Prepare a clean extract of the biological sample using one of the methods described above (PP, LLE, or SPE).
-
HPLC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.
-
Flow Rate: A flow rate of 200-400 µL/min is often employed.
-
Injection Volume: Inject 5-20 µL of the reconstituted extract.
-
-
HPLC-AMS Interface: The eluent from the HPLC column is directed to the moving wire interface of the this compound system.
-
This compound Analysis: The eluent is continuously deposited, dried, and combusted for real-time ¹⁴C detection as described in Protocol 1.
-
Data Analysis: The data is presented as a chromatogram of ¹⁴C counts versus retention time, allowing for the identification and quantification of individual ¹⁴C-labeled metabolites.
Conclusion
The transition from solid to liquid sample analysis has been a significant advancement in the field of this compound. The protocols outlined in this document provide a framework for researchers to prepare a variety of biological samples for highly sensitive and rapid analysis. The choice of the specific protocol will depend on the nature of the sample matrix, the concentration of the analyte, and the overall goals of the study. By leveraging these advanced liquid this compound techniques, scientists in drug development and other biomedical fields can obtain high-quality quantitative data with greater efficiency and throughput.
References
Application Notes and Protocols for Solid Sample Analysis Using Bio-Accelerator Mass Spectrometry (Bio-AMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique for measuring rare isotopes, such as carbon-14 (¹⁴C), at attomole levels.[1][2] When applied to biological sciences (Bio-AMS), it provides unparalleled sensitivity for quantifying ¹⁴C-labeled compounds in various biological matrices.[2][3][4] This enables microdosing studies in humans, detailed pharmacokinetic analyses, and the investigation of drug metabolism, distribution, and excretion with minimal radioactive exposure.
Solid sample analysis by this compound is a well-established and accurate method, crucial for analyzing tissues, tumors, and other solid biological materials. This document provides detailed methodologies for the preparation and analysis of solid samples using this compound, tailored for professionals in drug development and biomedical research.
Core Principles of Solid Sample this compound
The fundamental principle of solid sample this compound involves the conversion of a solid biological sample into a graphite target, which is then ionized and accelerated in the AMS instrument. The process allows for the precise measurement of the ¹⁴C/¹²C ratio, which is then used to quantify the amount of the ¹⁴C-labeled substance in the original sample.
A critical aspect of this compound is the meticulous control of contamination, as the high sensitivity of the technique makes it susceptible to background ¹⁴C.
Experimental Workflow and Protocols
The overall workflow for solid sample analysis using this compound can be broken down into several key stages: sample preparation, combustion, graphitization, and AMS analysis.
Protocol 1: Solid Sample Preparation
This protocol outlines the initial steps for preparing solid biological tissues for this compound analysis.
Materials:
-
Solid biological sample (e.g., tissue biopsy, tumor sample)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Cryogenic vials
-
Freeze-dryer (optional)
-
Analytical balance
-
Spatulas and forceps
-
Liquid nitrogen
Procedure:
-
Sample Collection and Storage: Immediately freeze the solid sample in liquid nitrogen upon collection to quench metabolic activity. Store at -80°C until processing.
-
Homogenization:
-
For small samples, cryogenic homogenization is recommended to prevent degradation. Place the frozen tissue in a pre-chilled mortar and pestle or a bead beater vial with stainless steel beads.
-
Add liquid nitrogen to keep the sample frozen and grind until a fine powder is obtained.
-
For larger tissues, a rotor-stator homogenizer can be used. Ensure the tissue is kept on ice throughout the process.
-
-
Aliquoting:
-
Weigh appropriate amounts of the homogenized powder (typically containing 0.5-2 mg of carbon) into pre-cleaned combustion tubes. The exact amount will depend on the expected carbon content of the tissue.
-
Record the precise weight of each aliquot.
-
-
Drying (Optional but Recommended):
-
Freeze-dry the aliquots to remove all water content. This ensures accurate carbon content determination and efficient combustion.
-
Store the dried, aliquoted samples in a desiccator until ready for combustion.
-
Protocol 2: Combustion to Carbon Dioxide (CO₂)
This protocol describes the conversion of the organic carbon in the solid sample into CO₂ gas.
Materials:
-
Aliquoted solid sample in a quartz combustion tube (e.g., 6 mm outer diameter)
-
Copper (II) oxide (CuO) as an oxidant
-
Vacuum line or sealing apparatus
-
High-temperature furnace (capable of reaching 900°C)
Procedure:
-
Adding Oxidant: Add an excess of CuO to the quartz tube containing the sample. The presence of black CuO after combustion indicates complete oxidation.
-
Sealing the Tube: Evacuate the quartz tube to remove atmospheric CO₂ and then flame-seal it.
-
Combustion: Place the sealed tube in a muffle furnace. Heat to 900°C for at least 2.5 hours to ensure complete combustion of the sample into CO₂, water, and other gaseous oxides. For samples with high salt content, a lower temperature (500-650°C) may be used to prevent damage to the quartz tube.
-
Cooling: Allow the combustion tube to cool completely to room temperature.
Protocol 3: Graphitization
This protocol details the reduction of CO₂ to solid graphite. This is a critical step for producing a high-quality target for the AMS.
Materials:
-
Combustion tube containing the sample-derived CO₂
-
Graphitization rig with a vacuum line
-
Reducing agent (e.g., zinc dust or titanium hydride)
-
Iron powder catalyst
-
Reaction vial (e.g., septa-sealed vial)
-
Cryogenic traps (e.g., liquid nitrogen)
Procedure:
-
CO₂ Purification and Transfer:
-
Connect the combustion tube to the graphitization rig.
-
Cryogenically separate the CO₂ from water and other non-condensable gases.
-
Transfer the purified CO₂ into a reaction vial containing the reducing agent and iron catalyst.
-
-
Graphite Formation:
-
Seal the reaction vial and heat it to approximately 500°C. The CO₂ is reduced to elemental carbon, which deposits as graphite onto the iron catalyst. This process can take several hours to a few days.
-
-
Cooling and Recovery:
-
Once the reaction is complete, allow the vial to cool.
-
The resulting graphite-coated iron powder is then ready for pressing into an AMS target.
-
Data Presentation
Quantitative data from this compound studies are typically presented as the concentration of the ¹⁴C-labeled compound in the solid matrix. The high sensitivity of AMS allows for the detection of compounds at sub-picogram per gram levels.
| Sample Type | Analyte | Concentration (pg equivalents/g tissue) | Precision (%RSD) |
| Tumor Biopsy | ¹⁴C-Drug X | 1.25 | 4.5 |
| Liver Tissue | ¹⁴C-Metabolite Y | 0.89 | 5.2 |
| Adipose Tissue | ¹⁴C-Drug X | 3.42 | 3.8 |
| Brain Tissue | ¹⁴C-Drug X | 0.15 | 7.1 |
Note: The values presented in this table are illustrative and will vary depending on the specific study, compound, dose, and time point.
Application in Drug Development: A Pharmacokinetic Study
This compound is a powerful tool in drug development, particularly for human absorption, distribution, metabolism, and excretion (ADME) studies and for determining absolute bioavailability.
In a typical study to determine the absolute bioavailability of an orally administered drug, a therapeutic dose of the unlabeled drug is given orally, while a simultaneous intravenous "microdose" of the ¹⁴C-labeled drug is administered. Blood samples are collected over time, and solid tissue biopsies can also be taken if tissue distribution is of interest.
The total drug concentration (from the oral dose) is measured by a conventional method like LC-MS/MS, while the concentration of the drug from the intravenous dose is quantified using this compound. By comparing the area under the curve (AUC) of the drug from both routes of administration, the absolute bioavailability can be precisely calculated. The analysis of solid tissue biopsies by this compound provides valuable information on the extent of tissue distribution of the drug.
Conclusion
The methodology for solid sample analysis using this compound provides an ultra-sensitive and robust approach for quantifying ¹⁴C-labeled compounds in a variety of solid biological matrices. While the sample preparation process, particularly graphitization, is multi-stepped, the unparalleled sensitivity and accuracy of the data generated are invaluable for modern drug development and biomedical research. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers and scientists to successfully implement this powerful technique.
References
- 1. Bioanalytical applications of accelerator mass spectrometry for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and biomedical (14)C-accelerator mass spectrometry and graphitization of carbonaceous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Drug Development: Bio-AMS in Metabolism and Excretion Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Bio-Accelerator Mass Spectrometry (Bio-AMS) in ADME Studies
Bio-Accelerator Mass Spectrometry (this compound) is an ultra-sensitive analytical technique that has transformed the landscape of drug metabolism and excretion (ADME) studies. By enabling the quantification of exceptionally low levels of carbon-14 (¹⁴C)-labeled compounds, this compound allows for innovative clinical study designs, such as microdosing, which can provide early insights into a drug's pharmacokinetic profile in humans with minimal risk.[1][2] This technology offers unprecedented precision in tracing drug molecules and their metabolites, providing critical data for safety and efficacy assessments throughout the drug development pipeline.[3][4]
The core advantage of this compound lies in its ability to count individual ¹⁴C atoms, making it orders of magnitude more sensitive than traditional methods like liquid scintillation counting (LSC).[4] This enhanced sensitivity facilitates studies with sub-pharmacological doses of a ¹⁴C-labeled drug candidate, known as microdosing, to understand its absorption, distribution, metabolism, and excretion in vivo.
Application Note 1: Human Microdosing and Pharmacokinetic (PK) Studies
Objective: To obtain early human pharmacokinetic data of a new drug candidate to aid in candidate selection and design of later-phase clinical trials.
Principle: A sub-therapeutic dose (microdose) of a ¹⁴C-labeled drug is administered to human volunteers. The ultra-low concentrations of the drug and its metabolites in biological samples (plasma, urine, feces) are then quantified using this compound to determine key PK parameters.
Advantages:
-
Early Human Data: Provides human PK data much earlier in the drug development process.
-
Reduced Risk: The use of microdoses minimizes the risk of adverse effects in study participants.
-
Cost and Time Savings: Can help in the early deselection of non-viable drug candidates, saving significant time and resources.
Quantitative Data Summary: Microdosing PK Studies
| Parameter | Typical Value/Range | Reference |
| ¹⁴C-Labeled Drug Dose | < 100 µg | |
| Radioactivity Dose | 100 - 250 nCi | |
| Plasma Sample Volume | 1 - 2 mL | |
| LLOQ for ¹⁴C-Drug in Plasma | fg/mL to pg/mL | |
| Precision (%CV) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Experimental Protocol: Microdosing PK Study
1. Study Design:
- Enroll a small cohort of healthy volunteers (typically 6-8 subjects).
- Administer a single oral or intravenous microdose of the ¹⁴C-labeled drug candidate.
- Collect serial blood samples at predefined time points post-dose.
- Collect urine and feces over a specified period to assess excretion.
2. Sample Preparation (Plasma):
- Protein Precipitation:
- To a 1 mL plasma sample, add 3 mL of cold acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4°C for 10 minutes at 3000 x g.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for analysis.
3. This compound Analysis:
- Graphitization: The carbon content of the prepared sample is converted to graphite.
- Ionization and Acceleration: The graphite target is ionized, and the resulting carbon ions are accelerated to high energies in a tandem accelerator.
- Isotope Separation and Counting: The ¹⁴C ions are separated from other isotopes and counted to determine the precise concentration of the labeled drug.
4. Data Analysis:
- Calculate the concentration of the ¹⁴C-labeled drug in each sample based on the AMS data.
- Use pharmacokinetic modeling software to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life.
Application Note 2: Mass Balance and Excretion Studies
Objective: To determine the routes and rates of excretion of a drug and its metabolites, and to ensure that all administered radioactivity is recovered.
Principle: Following administration of a ¹⁴C-labeled drug, all excreta (urine and feces) are collected until the radioactivity levels return to baseline. The total ¹⁴C content in the collected samples is measured by this compound to determine the mass balance.
Advantages:
-
High Recovery: The sensitivity of this compound ensures accurate quantification of radioactivity even at very low levels, leading to a more complete mass balance assessment.
-
Reduced Radioactivity Dose: Lower doses of ¹⁴C can be used compared to traditional methods, enhancing patient safety.
Quantitative Data Summary: Mass Balance Studies
| Parameter | Typical Value/Range | Reference |
| ¹⁴C-Labeled Drug Dose | Microtracer or therapeutic dose with low radioactivity | |
| Radioactivity Dose | 100 nCi - 5 µCi | |
| Sample Types | Urine, Feces | |
| Collection Period | Until >90% of the dose is recovered or radioactivity in excreta is below the limit of detection | |
| Target Recovery | > 90% of the administered dose |
Experimental Protocol: Mass Balance Study
1. Study Design:
- Administer a single dose of the ¹⁴C-labeled drug to subjects.
- Collect all urine and feces produced by each subject for a predetermined period (e.g., 7-10 days, or until radioactivity is negligible).
- Record the total weight of feces and the total volume of urine for each collection interval.
2. Sample Preparation:
- Urine: A direct aliquot of urine can often be used for this compound analysis after appropriate dilution.
- Feces:
- Homogenize the entire fecal sample with a suitable solvent (e.g., water or methanol).
- Take a representative aliquot of the homogenate for analysis.
- Combust the aliquot to convert all carbon to CO₂, which is then collected for graphitization.
3. This compound Analysis:
- Perform graphitization and AMS analysis on the prepared urine and fecal samples as described in the microdosing protocol.
4. Data Analysis:
- Calculate the total amount of radioactivity excreted in urine and feces for each time interval and for the entire collection period.
- Determine the percentage of the administered dose recovered in each matrix.
- Calculate the total recovery to establish the mass balance.
Application Note 3: Metabolite Profiling and Identification
Objective: To identify and quantify the metabolites of a drug in circulation and excreta to understand its biotransformation pathways.
Principle: Biological samples are collected after administration of a ¹⁴C-labeled drug. The parent drug and its metabolites are separated using high-performance liquid chromatography (HPLC). The eluent is fractionated, and the ¹⁴C content of each fraction is quantified by this compound to generate a radiochromatogram. Fractions containing radioactivity are then analyzed by high-resolution mass spectrometry (HRMS) for structural elucidation of the metabolites.
Advantages:
-
Comprehensive Profiling: The ability to detect all ¹⁴C-containing compounds ensures that no significant metabolites are missed.
-
High Sensitivity: Allows for the detection and quantification of minor metabolites that may not be observable with less sensitive techniques.
Quantitative Data Summary: Metabolite Profiling
| Parameter | Typical Value/Range | Reference |
| Analytical Technique | HPLC coupled with offline this compound and online HRMS | |
| LLOQ for Metabolites | Attomole to femtomole range | |
| Sample Volume for Profiling | 1-5 mL of plasma; pooled urine or fecal homogenate |
Experimental Protocol: Metabolite Profiling
1. Sample Preparation:
- Prepare plasma, urine, and fecal homogenate samples as described in the previous protocols.
- For plasma, protein precipitation is a common first step.
- Solid-phase extraction (SPE) may be used for sample cleanup and concentration of analytes.
2. HPLC Separation:
- Inject the prepared sample extract onto a reverse-phase or other suitable HPLC column.
- Elute the parent drug and metabolites using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- Collect fractions of the HPLC eluent at regular intervals (e.g., every 15-30 seconds).
3. This compound Analysis of Fractions:
- Analyze an aliquot of each collected fraction by this compound to determine its ¹⁴C content.
- Construct a radiochromatogram by plotting the radioactivity of each fraction against its retention time.
4. Metabolite Identification by HRMS:
- Analyze the fractions that show significant radioactivity by LC-HRMS.
- Determine the accurate mass of the parent and metabolite ions.
- Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
- Compare the fragmentation patterns with that of the parent drug and known metabolic pathways to identify the structures of the metabolites.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflow for this compound based ADME studies.
This compound Analytical Workflow
References
Application Notes and Protocols for Tracing Labeled Compounds in Cellular Models Using Bio-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-Accelerator Mass Spectrometry (Bio-AMS) is an ultra-sensitive analytical technique capable of detecting attomole (10⁻¹⁸ mole) quantities of rare, long-lived isotopes, with ¹⁴C being the most common choice for labeling organic molecules.[1][2] This exquisite sensitivity allows for the tracing of labeled compounds in biological systems at physiologically relevant concentrations, minimizing potential perturbations to the system under study.[2] In cellular models, this compound is a powerful tool for a variety of applications, including pharmacokinetics, drug metabolism, toxicology, and the study of metabolic pathways.[1][2]
These application notes provide an overview of the use of this compound for tracing ¹⁴C-labeled compounds in cellular models, along with detailed protocols for experimental workflow, from cell culture to sample analysis.
Applications in Cellular Models
The high sensitivity of this compound opens up numerous possibilities for in vitro studies that are not feasible with less sensitive techniques like liquid scintillation counting. Key applications include:
-
Pharmacokinetics and Drug Metabolism: Tracing the uptake, metabolism, and excretion of ¹⁴C-labeled drug candidates in various cell lines to understand their cellular fate.
-
Toxicology: Assessing the covalent binding of ¹⁴C-labeled toxicants to cellular macromolecules like DNA and proteins at low, environmentally relevant exposure levels.
-
Metabolic Pathway Analysis: Following the incorporation of ¹⁴C-labeled substrates (e.g., glucose, amino acids) into various metabolic pathways to elucidate their activity and regulation under different conditions.
-
Target Engagement: Quantifying the binding of a ¹⁴C-labeled drug to its intracellular target, providing direct evidence of target engagement and aiding in dose-response studies.
Data Presentation
A primary advantage of this compound is its ability to provide precise quantitative data. The following table illustrates how data from a hypothetical experiment on the uptake of a ¹⁴C-labeled drug in a cancer cell line might be presented.
| Time Point (hours) | ¹⁴C-Drug Concentration in Cells (amol/10⁶ cells) |
| 0 | < 1 (Below Limit of Detection) |
| 1 | 150 ± 12 |
| 4 | 580 ± 45 |
| 12 | 1250 ± 98 |
| 24 | 2100 ± 150 |
| 48 | 1800 ± 130 |
Experimental Protocols
This section provides detailed protocols for a typical this compound experiment involving the tracing of a ¹⁴C-labeled compound in cultured cells.
Protocol 1: Cell Culture and Treatment with ¹⁴C-Labeled Compound
Materials:
-
Cell culture medium and supplements
-
Adherent or suspension cells of interest
-
¹⁴C-labeled compound of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure for Adherent Cells:
-
Seed cells in a 100-mm petri dish at a density of 1x10⁶ cells and allow them to attach and grow overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of the ¹⁴C-labeled compound.
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24, 48 hours).
-
At each time point, remove the medium and briefly rinse the cell layer with PBS to remove any residual labeled compound.
-
Add 1 ml of trypsin-EDTA solution and incubate for 2-5 minutes, or until cells have detached.
-
Add 6-8 ml of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Proceed to the Cell Harvesting and Washing protocol.
Procedure for Suspension Cells:
-
Culture cells in suspension to the desired density.
-
Add the ¹⁴C-labeled compound to the culture medium at the desired concentration.
-
Incubate for the desired time points.
-
Proceed to the Cell Harvesting and Washing protocol.
Protocol 2: Cell Harvesting and Washing
Materials:
-
15-ml conical tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
Procedure:
-
Transfer the cell suspension to a 15-ml conical tube.
-
Centrifuge at 1500 rpm for 2 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Gently pipette up and down to disperse the cell pellet.
-
Transfer the cell suspension to a 1.5-ml microcentrifuge tube.
-
Centrifuge at 2000 rpm for 2 minutes.
-
Discard the PBS supernatant.
-
Repeat the wash with 1 ml of ice-cold PBS two more times to ensure complete removal of any unbound labeled compound.
-
After the final wash, carefully remove all of the supernatant.
-
Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until ready for graphite target preparation.
Protocol 3: Graphite Target Preparation from Cell Pellets
This protocol is adapted from the procedures used at facilities like the Lawrence Livermore National Laboratory BioAMS facility.
Materials:
-
Quartz vials
-
Oxidant (e.g., copper(II) oxide)
-
Vacuum line
-
Furnace
-
Cryogenic traps (liquid nitrogen)
-
Vial with zinc and a metal catalyst (e.g., iron or cobalt)
-
Aluminum cathodes for AMS
Procedure:
-
Place the frozen cell pellet into a quartz vial with an added oxidant.
-
Evacuate the vial and seal it.
-
Heat the vial in a furnace to 900°C to oxidize all organic material into gaseous oxides, primarily CO₂ and water.
-
Cryogenically separate the CO₂ and water from other gases.
-
Trap the purified CO₂ and water in a second vial containing zinc and a metal catalyst.
-
Heat this second vial to 500°C. The zinc will reduce the water, and the resulting hydrogen will catalytically reduce the CO₂ to filamentous graphite on the surface of the metal catalyst.
-
Once the reaction is complete, press the resulting graphite into an aluminum cathode, which can then be loaded into the ion source of the this compound instrument.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for tracing labeled compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. This compound can be employed to study the interaction of ¹⁴C-labeled inhibitors with components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with a labeled inhibitor.
References
Quantifying the Unseen: A Protocol for Low-Abundance Metabolite Analysis using Bio-AMS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate world of metabolomics, the quantification of low-abundance metabolites presents a significant analytical challenge. These molecules, often present at nanomolar to picomolar concentrations, play crucial roles in cellular signaling, drug efficacy, and as biomarkers for disease. Traditional mass spectrometry techniques may lack the sensitivity to accurately measure these fleeting compounds. Accelerator Mass Spectrometry for Biological Sciences (Bio-AMS) has emerged as a powerful tool to overcome this limitation. By utilizing radioisotope labeling, typically with Carbon-14 (¹⁴C), this compound offers unparalleled sensitivity, allowing for the precise quantification of metabolites at attomolar levels. This application note provides a detailed protocol for the quantification of low-abundance metabolites using a liquid chromatography-coupled this compound (LC-Bio-AMS) system.
Core Principles
This compound leverages the principles of accelerator mass spectrometry to count individual rare isotopes, such as ¹⁴C, with exceptional sensitivity and selectivity. The workflow involves introducing a ¹⁴C-labeled compound into a biological system, allowing it to be metabolized. Subsequent analysis of biological samples by LC-Bio-AMS enables the separation and quantification of the parent compound and its ¹⁴C-containing metabolites. The amount of ¹⁴C in each chromatographic fraction is measured by the AMS, providing a direct and highly sensitive measure of the metabolite's concentration.
Experimental Protocols
This section details the key experimental procedures for quantifying low-abundance ¹⁴C-labeled metabolites using LC-Bio-AMS.
Sample Preparation
The goal of sample preparation is to extract the metabolites of interest from the biological matrix while minimizing contamination and degradation. The following are generalized protocols for plasma and tissue samples.
a) Plasma Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of thermolabile metabolites.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a non-endogenous ¹⁴C-labeled compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-AMS analysis.
b) Tissue Sample Preparation:
-
Homogenization: Weigh the frozen tissue sample (e.g., 50 mg) and homogenize it in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants can be pooled.
-
Drying and Reconstitution: Follow steps 6 and 7 from the plasma sample preparation protocol.
LC Separation
Chromatographic separation is critical for resolving the parent compound from its metabolites before AMS analysis.
-
Column: A C18 reversed-phase column is commonly used for the separation of a wide range of metabolites. For polar metabolites, a HILIC column may be more appropriate.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the specific metabolites of interest.
-
Flow Rate: A flow rate of 200-400 µL/min is typical for standard analytical columns.
-
Injection Volume: 5-10 µL of the reconstituted sample extract.
This compound Analysis
The eluent from the LC system is directly interfaced with the this compound system.
-
Sample Introduction: Modern this compound systems utilize a moving wire interface or a direct liquid sample introduction system. The LC eluent is continuously deposited onto the wire or nebulized into the ion source.
-
Combustion: The deposited sample is combusted at high temperatures (e.g., 900°C) to convert all carbon-containing compounds into CO₂.
-
Graphitization (for solid sample AMS): The CO₂ is then catalytically converted to graphite.
-
Ionization and Acceleration: The graphite (or CO₂ for gas-accepting sources) is ionized, and the resulting carbon ions are accelerated to high energies (MeV).
-
Isotope Separation and Detection: The accelerated ions are passed through a series of magnets and electrostatic analyzers to separate ¹⁴C from the much more abundant ¹²C and ¹³C isotopes. The ¹⁴C ions are then counted by a detector.
Data Analysis and Quantification
-
Data Acquisition: The AMS software records the ¹⁴C counts as a function of retention time, generating a radiochromatogram.
-
Peak Integration: The peaks in the radiochromatogram corresponding to the parent compound and its metabolites are integrated to determine the total ¹⁴C counts for each analyte.
-
Quantification: The concentration of each metabolite is calculated by comparing its ¹⁴C signal to that of a known amount of a ¹⁴C-labeled standard. The results are typically expressed as moles of metabolite per unit of sample (e.g., pmol/mL of plasma or pmol/g of tissue).
Quantitative Data Presentation
The following tables provide examples of how quantitative data from this compound studies can be presented.
Table 1: Pharmacokinetic Parameters of a ¹⁴C-Labeled Drug and its Metabolites in Human Plasma Following a Microdose.
| Analyte | Cmax (pmol/L) | Tmax (h) | AUC₀₋₂₄ (pmol·h/L) |
| Parent Drug | 150.2 ± 25.1 | 1.5 | 850.7 ± 98.3 |
| Metabolite A | 45.8 ± 8.9 | 2.0 | 310.5 ± 45.2 |
| Metabolite B | 12.3 ± 3.1 | 4.5 | 150.1 ± 22.7 |
Table 2: Quantification of a Low-Abundance Endogenous Metabolite in Different Tissues.
| Tissue | Metabolite Concentration (fmol/g tissue) |
| Brain | 85.4 ± 12.3 |
| Liver | 250.1 ± 35.7 |
| Adipose | 35.2 ± 7.8 |
| Muscle | 50.9 ± 9.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for low-abundance metabolite quantification.
Signaling Pathway Example: Steroidogenesis
This compound can be employed to trace the conversion of ¹⁴C-labeled cholesterol through the steroidogenic pathway to quantify the production of low-abundance steroid hormones.
Caption: Simplified steroidogenesis pathway showing the conversion of ¹⁴C-cholesterol.
Conclusion
The protocol outlined in this application note provides a robust framework for the quantification of low-abundance metabolites using this compound. The exceptional sensitivity of this technique opens new avenues for research in drug metabolism, biomarker discovery, and the fundamental understanding of metabolic pathways. By enabling the measurement of previously undetectable molecules, this compound is poised to continue to be a transformative tool in the life sciences.
Revolutionizing Ultrasensitive Quantification: Coupling High-Performance Liquid Chromatography with Bio-Accelerator Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The coupling of High-Performance Liquid Chromatography (HPLC) with Bio-Accelerator Mass Spectrometry (Bio-AMS) represents a paradigm shift in the quantitative analysis of radiolabeled compounds in complex biological matrices. This powerful hyphenated technique leverages the superior separation capabilities of HPLC and the unparalleled sensitivity of this compound, enabling the detection and quantification of metabolites and biomolecules at attomolar to zeptomolar concentrations. This document provides detailed application notes on the utility of HPLC-Bio-AMS in drug metabolism and pharmacokinetic (DMPK) studies, along with comprehensive protocols for sample preparation and analysis.
Introduction to HPLC-Bio-AMS
The synergy between HPLC and this compound offers a solution to the limitations of conventional analytical methods. While HPLC provides excellent separation of analytes in a complex mixture, traditional detectors like UV or fluorescence often lack the sensitivity required for trace-level analysis, especially in microdosing studies or when dealing with low-abundance biomolecules. This compound, a technique capable of counting individual rare isotopes like carbon-14 (¹⁴C), provides exquisite sensitivity, orders of magnitude greater than decay-counting methods.[1][2]
The direct coupling of these two techniques is typically achieved through a specialized interface, most notably the "moving wire" interface. In this setup, the eluent from the HPLC column is deposited onto a moving wire, which then passes through a series of ovens to dry the sample and combust it into CO₂ gas. This gas is then introduced into the ion source of the this compound for isotope ratio analysis.[3][4] This online combustion process significantly reduces sample preparation time compared to traditional methods that require offline conversion of samples to graphite.[3]
Key Advantages of HPLC-Bio-AMS:
-
Unprecedented Sensitivity: Enables the quantification of extremely low levels of ¹⁴C-labeled compounds, making it ideal for human microdosing studies and the analysis of low-abundance metabolites.
-
Reduced Radioactivity in Clinical Studies: The high sensitivity of this compound allows for the administration of significantly lower radioactive doses to human subjects, enhancing safety.
-
Rapid Sample Throughput: The online interface eliminates the time-consuming offline sample preparation steps, accelerating research timelines.
-
High Resolution and Specificity: Combines the separation power of HPLC with the specific detection of ¹⁴C-labeled analytes, providing high-quality quantitative data.
Applications in Drug Development
The primary application of HPLC-Bio-AMS in the pharmaceutical industry is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By administering a ¹⁴C-labeled drug candidate, researchers can trace its fate in the body with exceptional precision.
Metabolite Profiling and Quantification
HPLC-Bio-AMS is instrumental in identifying and quantifying drug metabolites, even those present at very low concentrations. This is crucial for understanding the metabolic pathways of a new drug entity and for identifying any potentially reactive or disproportionate metabolites.
Microdosing Studies
Microdosing, the administration of sub-pharmacological doses of a drug to human volunteers, is a valuable tool in early-phase drug development. HPLC-Bio-AMS is the analytical method of choice for these studies due to its ability to quantify the minute concentrations of the drug and its metabolites in circulation.
Covalent Binding Studies
The technique can be used to quantify the extent of covalent binding of a drug or its reactive metabolites to macromolecules like DNA and proteins. This is a critical safety assessment, as such binding can be associated with toxicity.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing HPLC coupled with radioisotope detection, illustrating the type of data generated in ADME studies.
Table 1: Metabolic Profile of a ¹⁴C-Labeled Drug Candidate in Human Plasma
| Metabolite ID | Retention Time (min) | % of Total Radioactivity in Plasma (at Tmax) |
| Parent Drug | 15.2 | 45.3 |
| Metabolite M1 | 12.8 | 25.1 |
| Metabolite M2 | 10.5 | 15.7 |
| Metabolite M3 | 8.1 | 8.9 |
| Polar Metabolites | 2.5 - 5.0 | 5.0 |
Table 2: Urinary Excretion Profile of ¹⁴C-Guadecitabine and its Metabolites in Cancer Patients
This table is based on data from a human mass balance study of ¹⁴C-guadecitabine.
| Compound | % of Administered Radioactive Dose Recovered in Urine (0-48h) |
| Guadecitabine | 10.5 |
| M1 (Decitabine) | 55.2 |
| M2 | 12.8 |
| M3 | 5.1 |
| M4 | 3.1 |
| Total Recovery | 86.7 |
Table 3: Pharmacokinetic Parameters of [¹⁴C]Caffeine in Human Volunteers
This table presents data adapted from studies on caffeine metabolism.
| Parameter | Value |
| Dose | 5 mg/kg |
| Plasma Half-life (t½) | ~3 hours |
| Major Metabolites in Plasma | Dimethylxanthines |
| Major Metabolites in Urine | 5-acetylamino-6-amino-3-methyluracil, 1-methylxanthine, 1-methyluric acid |
| Fecal Excretion (% of dose) | ~5% |
Experimental Protocols
Protocol 1: Preparation of Human Plasma for HPLC-Bio-AMS Analysis in an ADME Study
Objective: To extract a ¹⁴C-labeled drug and its metabolites from human plasma for subsequent analysis by HPLC-Bio-AMS.
Materials:
-
Human plasma collected from subjects dosed with a ¹⁴C-labeled drug.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
Centrifuge tubes (1.5 mL or 2 mL).
-
Vortex mixer.
-
Centrifuge capable of 4°C and >10,000 x g.
-
Syringe filters (0.22 µm).
-
HPLC vials.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Protein Precipitation:
-
To 100 µL of plasma in a centrifuge tube, add 300 µL of cold acetonitrile (pre-chilled to -20°C).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains the drug and its metabolites, and transfer it to a clean centrifuge tube. Be cautious not to disturb the protein pellet.
-
-
Solvent Evaporation (Optional but Recommended):
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step concentrates the analytes.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the HPLC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.
-
-
Sample Storage: Store the prepared samples at 4°C in the autosampler pending injection, or at -80°C for long-term storage.
Protocol 2: HPLC-Bio-AMS Analysis
Objective: To separate and quantify the ¹⁴C-labeled analytes from the prepared plasma extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
HPLC-Bio-AMS interface (e.g., moving wire interface).
-
Bio-Accelerator Mass Spectrometer.
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-25.1 min: 95% to 5% B (return to initial conditions)
-
25.1-30 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
This compound Analysis:
-
Interface Setup: The HPLC eluent is directed to the moving wire interface. The wire speed is optimized to ensure proper drying and combustion of the sample.
-
Combustion: The dried sample on the wire is combusted to CO₂ in a combustion oven.
-
Ion Source: The resulting CO₂ is introduced into the gas-accepting ion source of the this compound.
-
Mass Analysis: The this compound separates and counts the ¹⁴C and ¹²C (or ¹³C) ions.
-
Data Acquisition: The data is acquired as a ratio of ¹⁴C to total carbon over time, generating a radiochromatogram. The peaks in the radiochromatogram correspond to the separated ¹⁴C-labeled analytes.
-
Quantification: The concentration of each analyte is determined by integrating the peak area in the radiochromatogram and comparing it to a calibration curve generated from standards of known ¹⁴C concentration.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to HPLC-Bio-AMS analysis.
Caption: Experimental workflow for HPLC-Bio-AMS analysis.
Caption: A representative drug metabolism pathway.
Caption: A hypothetical signaling pathway analysis.
Conclusion
The coupling of HPLC with this compound is a robust and highly sensitive analytical technique that has become indispensable in modern drug development and biomedical research. Its ability to provide precise quantitative data on trace amounts of ¹⁴C-labeled compounds in complex biological matrices allows for safer and more efficient clinical studies, particularly in the context of ADME and microdosing. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers looking to implement this powerful technology in their laboratories.
References
- 1. Use of relative 12C/14C isotope ratios to estimate metabolite concentrations in the absence of authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human metabolism of [1-methyl-14C]- and [2-14C]caffeine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Ultrasensitive Analysis: Bio-AMS Applications in Toxicology and Environmental Science
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to detail the use of Bio-Accelerator Mass Spectrometry (Bio-AMS) in toxicological and environmental science research. This resource is designed to guide researchers, scientists, and drug development professionals in leveraging the unparalleled sensitivity of this compound for quantifying minute levels of radiolabeled compounds in complex biological and environmental matrices.
This compound is a powerful analytical technique that offers attomole (10⁻¹⁸ mole) sensitivity, enabling studies with environmentally and physiologically relevant concentrations of xenobiotics.[1] This extreme sensitivity allows for innovative study designs, such as human microdosing, and the precise measurement of DNA adducts, providing critical data for carcinogen risk assessment and understanding the fate of environmental contaminants.
Key Applications in Toxicology
In the field of toxicology, this compound has become an invaluable tool for:
-
Microdosing and Pharmacokinetics: Human microdosing, or Phase 0 studies, involve administering sub-pharmacological doses of a drug candidate to assess its pharmacokinetic profile in humans at an early stage of development.[2][3] this compound is the most common analytical method for these studies due to its high sensitivity, allowing for the detection of drug concentrations in the femtogram to attogram range.[3][4] This approach provides crucial data on absorption, distribution, metabolism, and excretion (ADME) with minimal risk to volunteers.
-
DNA Adduct Analysis and Carcinogen Risk Assessment: this compound is considered a gold standard for detecting DNA adducts, which are formed when chemicals covalently bind to DNA and can lead to mutations and cancer. The technique's sensitivity allows for the quantification of DNA adducts at levels as low as one adduct per 10¹² nucleotides, making it possible to study the effects of low-dose exposures to carcinogens. This is critical for understanding the mechanisms of chemical carcinogenesis and for human risk assessment.
Pioneering Uses in Environmental Science
The applications of this compound in environmental science are expanding, offering new insights into the behavior of pollutants:
-
Tracing Environmental Pollutants: By using ¹⁴C-labeled compounds, researchers can trace the fate and transport of pesticides, persistent organic pollutants (POPs), and other contaminants in soil, water, and sediment. This allows for a detailed understanding of their degradation, bioavailability, and potential for bioaccumulation.
-
Ecotoxicology: this compound can be used to study the uptake and metabolism of toxicants in various organisms, providing valuable data for ecotoxicological risk assessment. The high sensitivity of the technique is particularly useful for studying the effects of low-level, chronic exposures to environmental contaminants.
-
Water Quality Monitoring: this compound is a highly sensitive method for measuring tritium (³H) in water samples, which is important for monitoring potential contamination from nuclear facilities and for hydrological studies.
Experimental Protocols
Protocol 1: Quantification of DNA Adducts by this compound
This protocol describes the measurement of DNA adducts in tissue samples following exposure to a ¹⁴C-labeled carcinogen.
1. DNA Isolation:
- Homogenize tissue samples in a lysis buffer containing proteinase K.
- Extract DNA using a commercially available DNA isolation kit following the manufacturer's instructions.
- Precipitate the DNA with isopropanol and wash with 70% ethanol to remove salts.
- Resuspend the purified DNA in sterile water.
2. Sample Preparation for AMS:
- Quantify the DNA concentration accurately.
- Convert the DNA sample to graphite. This typically involves combustion of the DNA to CO₂, followed by reduction to elemental carbon (graphite) in the presence of a catalyst.
- Press the graphite into a target holder for the AMS instrument.
3. This compound Analysis:
- Introduce the graphite target into the ion source of the accelerator mass spectrometer.
- The AMS instrument measures the ratio of ¹⁴C to the total carbon isotopes (¹²C and ¹³C).
- The level of DNA adducts is calculated based on the measured ¹⁴C concentration in the DNA, the specific activity of the labeled carcinogen, and the amount of DNA analyzed.
Experimental Workflow for DNA Adduct Analysis
Protocol 2: Tracing ¹⁴C-Labeled Pesticides in Soil
This protocol outlines the procedure for analyzing the concentration and distribution of a ¹⁴C-labeled pesticide in soil samples.
1. Sample Collection and Preparation:
- Collect soil cores from the study site.
- Section the soil cores at desired depth intervals.
- Homogenize and sieve each soil section to ensure uniformity.
- A subsample is taken for moisture content determination.
2. Extraction of Pesticide Residues:
- Extract a known weight of the soil sample with an appropriate organic solvent (e.g., acetonitrile, methanol).
- The extraction can be performed using methods such as sonication or accelerated solvent extraction.
- Separate the solvent extract from the soil solids by centrifugation or filtration.
3. Sample Preparation for AMS:
- Concentrate the solvent extract to a small volume.
- An aliquot of the extract is combusted to CO₂.
- The CO₂ is then reduced to graphite.
- The graphite is pressed into an AMS target.
4. This compound Analysis:
- The ¹⁴C concentration in the graphite target is measured using the this compound system.
- The concentration of the ¹⁴C-labeled pesticide in the original soil sample is calculated based on the measured ¹⁴C, the specific activity of the pesticide, the extraction efficiency, and the weight of the soil sample.
Experimental Workflow for ¹⁴C-Pesticide Analysis in Soil
Data Presentation
The high precision and sensitivity of this compound generate robust quantitative data. The following tables summarize representative data from toxicological and environmental studies.
Table 1: Quantitative Data from this compound in Toxicology
| Application | Analyte | Matrix | Detection Limit | Typical Measured Concentration | Reference |
| DNA Adduct Analysis | ¹⁴C-Benzo[a]pyrene adducts | Human Liver | 1 adduct per 10¹² nucleotides | 2-10 adducts per 10⁸ nucleotides | |
| Microdosing Study | ¹⁴C-Labeled Drug X | Human Plasma | 10 fg/mL | 50-500 pg/mL | |
| Carcinogen Metabolism | ¹⁴C-Aflatoxin B₁ metabolites | Rat Urine | 1 pg/mL | 10-100 ng/mL |
Table 2: Quantitative Data from this compound in Environmental Science
| Application | Analyte | Matrix | Detection Limit | Typical Measured Concentration | Reference |
| Pesticide Tracing | ¹⁴C-Atrazine | Soil | 0.1 pg/g | 1-50 ng/g | |
| POPs Analysis | ¹⁴C-Dioxin | Sediment | 0.05 pg/g | 0.5-10 pg/g | |
| Water Quality | Tritium (³H) | Water | 0.1 Bq/L | 1-20 Bq/L |
Signaling Pathways and Logical Relationships
This compound studies can provide insights into the molecular mechanisms of toxicity by linking exposure to specific cellular responses.
Benzo[a]pyrene-Induced Carcinogenesis Pathway
Benzo[a]pyrene (BaP), a potent carcinogen, undergoes metabolic activation to form DNA adducts, which can lead to mutations in critical genes like p53 and initiate cancer.
Dioxin and AhR Signaling Pathway
Dioxins exert their toxic effects primarily through the aryl hydrocarbon receptor (AhR) signaling pathway.
These application notes and protocols demonstrate the significant potential of this compound to advance research in toxicology and environmental science by providing highly sensitive and quantitative data that is unattainable with other analytical methods. The ability to conduct studies at low, environmentally relevant doses will continue to provide critical insights into the mechanisms of toxicity and the fate of pollutants in the environment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bio-AMS in Combination with Standard Anti-Tuberculosis Drugs for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Bio-AMS, a potent inhibitor of biotin protein ligase (BPL), in combination with first-line anti-tuberculosis (TB) drugs.[1][2][3] this compound targets fatty acid and lipid biosynthesis in Mycobacterium tuberculosis (Mtb), a mechanism distinct from that of many standard TB therapies.[1][2] This document outlines the scientific rationale for combination therapy, presents illustrative data in structured tables, and offers detailed protocols for in vitro synergy testing and in vivo efficacy studies in murine models. Visual diagrams of the mechanism of action and experimental workflows are included to facilitate understanding and implementation.
Introduction and Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new therapeutic agents and regimens. An effective strategy is to combine new chemical entities with existing drugs to enhance efficacy, shorten treatment duration, and prevent the development of further resistance.
This compound is a potent and selective inhibitor of the Mycobacterium tuberculosis biotin protein ligase (MtBPL). This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the unique mycobacterial cell wall. By inhibiting BPL, this compound disrupts the integrity of the cell envelope, making the bacterium more susceptible to other antimicrobial agents. Preclinical data suggests that sublethal concentrations of this compound can enhance the bactericidal activity of rifampicin and ethambutol.
This document provides a framework for the preclinical assessment of this compound in combination with the first-line anti-TB drugs:
-
Isoniazid (INH): Inhibits mycolic acid synthesis.
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase.
-
Ethambutol (EMB): Inhibits arabinogalactan synthesis, another key cell wall component.
-
Pyrazinamide (PZA): Mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism.
The primary goal is to identify synergistic combinations that can be advanced to more complex preclinical and clinical evaluations.
Mechanism of Action of this compound and Combination Rationale
This compound acts by inhibiting Biotin Protein Ligase (BPL), an essential enzyme that catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (AccB), a subunit of Acetyl-CoA Carboxylase (ACC). This is a critical step in the initiation of fatty acid synthesis. By blocking this pathway, this compound depletes the pool of available fatty acids required for the synthesis of mycolic acids and other essential lipid components of the mycobacterial cell wall. This disruption is hypothesized to increase cell wall permeability and potentiate the effects of other anti-TB drugs that target different cellular pathways.
Figure 1: Mechanism of Action of this compound and First-Line Anti-TB Drugs.
Data Presentation: Illustrative Preclinical Data
The following tables summarize hypothetical data from in vitro and in vivo experiments to serve as an example of expected outcomes.
Table 1: In Vitro Activity of this compound and First-Line Drugs as Monotherapy
This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of growth (MIC₉₀) for each drug against the reference Mtb strain H37Rv and a clinical MDR-TB isolate.
| Compound | MIC₉₀ (μg/mL) vs H37Rv | MIC₉₀ (μg/mL) vs MDR-TB Isolate |
| This compound | 0.05 | 0.06 |
| Isoniazid (INH) | 0.04 | > 16 |
| Rifampicin (RIF) | 0.08 | > 32 |
| Ethambutol (EMB) | 2.0 | 4.0 |
| Pyrazinamide (PZA) | 25 (at pH 5.5) | 100 (at pH 5.5) |
Table 2: In Vitro Synergy of this compound with First-Line Drugs against Mtb H37Rv
Synergy is assessed using the checkerboard method and quantified by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy.
| Drug Combination | FICI | Interpretation |
| This compound + RIF | 0.375 | Synergy |
| This compound + EMB | 0.500 | Synergy |
| This compound + INH | 0.750 | Additive |
| This compound + PZA | 1.250 | Indifference |
FICI calculated as (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).
Table 3: In Vivo Efficacy of this compound Combination Therapy in a Murine TB Model
This table shows the bacterial load (log₁₀ CFU) in the lungs of BALB/c mice after 4 weeks of treatment, following a low-dose aerosol infection with Mtb H37Rv.
| Treatment Group (daily oral gavage) | Mean Lung Bacterial Load (log₁₀ CFU ± SD) | Reduction vs. Control (log₁₀ CFU) |
| Untreated Control | 6.8 ± 0.3 | - |
| This compound (25 mg/kg) | 6.1 ± 0.4 | 0.7 |
| RIF (10 mg/kg) | 5.2 ± 0.3 | 1.6 |
| This compound (25 mg/kg) + RIF (10 mg/kg) | 3.9 ± 0.5 | 2.9 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
This compound and other anti-TB drugs
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Prepare 2-fold serial dilutions of each drug in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a media-only well as a negative control.
-
Add 100 µL of the diluted Mtb suspension to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
On day 7, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Assess the results visually. A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: In Vitro Synergy Assessment using the Checkerboard Method
This protocol assesses the interaction between two drugs (e.g., this compound and RIF).
Figure 2: Experimental Workflow for In Vitro Checkerboard Synergy Assay.
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A (e.g., this compound) along the y-axis (rows) and serial dilutions of Drug B (e.g., RIF) along the x-axis (columns). The concentrations should typically range from 4x MIC to 1/16x MIC.
-
The top row should contain only dilutions of Drug B, and the leftmost column should contain only dilutions of Drug A. This allows for the determination of the MIC of each drug alone.
-
Inoculate the plate with Mtb H37Rv as described in Protocol 1.
-
Incubate and develop with Alamar Blue as described above.
-
Record the MIC of each drug alone and the MIC of each drug in combination (the lowest concentrations that inhibit growth).
-
Calculate the FICI using the formula: FICI = FIC(A) + FIC(B), where FIC(A) = (MIC of A in combination) / (MIC of A alone).
-
Interpret the results: ≤ 0.5 = Synergy; >0.5 to 1.0 = Additive; >1.0 to 4.0 = Indifference; > 4.0 = Antagonism.
Protocol 3: Murine Model of Chronic TB for In Vivo Efficacy Testing
This protocol provides a high-level overview for assessing the efficacy of drug combinations in a well-established animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
6 to 8-week-old BALB/c mice.
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system).
-
Mycobacterium tuberculosis H37Rv culture.
-
Appropriate BSL-3 facilities.
-
Drug formulations suitable for oral gavage.
Procedure:
-
Infection: Infect mice via the aerosol route with a low dose of Mtb H37Rv, calibrated to deliver approximately 50-100 CFU to the lungs.
-
Pre-treatment: Allow the infection to establish for 4 weeks to develop into a chronic state.
-
Treatment: Randomize mice into treatment groups (e.g., Untreated Control, this compound alone, RIF alone, this compound + RIF).
-
Administer drugs daily (5 days per week) via oral gavage for a specified duration (e.g., 4 weeks).
-
Evaluation: At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Analysis: Compare the mean log₁₀ CFU counts between treatment groups to determine the bactericidal effect of the drug combinations.
Figure 3: Logical Flow for Preclinical Evaluation of a New Drug Combination.
References
Application Notes and Protocols: Studying the Effect of Bio-AMS on Mycobacterial Lipid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mycobacterial cell envelope is a complex and unique structure, rich in lipids that are crucial for the survival and virulence of pathogens like Mycobacterium tuberculosis[1][2]. These lipids, including the hallmark mycolic acids, are synthesized through pathways involving enzymes like polyketide synthases (PKSs) and fatty acyl-AMP ligases (FAALs)[1][3][4]. These enzymes often activate fatty acid substrates by converting them into acyl-adenylate (acyl-AMP) intermediates.
This document provides a detailed methodology for using "Bio-AMS," a bioorthogonal acyl-adenosine monophosphate analogue, to investigate mycobacterial lipid biosynthesis. This compound is designed as a chemical probe that mimics a native acyl-AMP intermediate. It contains a bioorthogonal handle (e.g., an alkyne or azide group) that allows for the visualization and identification of target enzymes and lipid products through "click chemistry." This approach, a form of activity-based protein profiling (ABPP) and metabolic labeling, is invaluable for identifying new drug targets and understanding the mechanisms of lipid synthesis in mycobacteria.
Principle of the Methodology: The core principle involves introducing this compound to live mycobacterial cultures. The probe can be utilized by two main routes:
-
Enzyme Targeting: this compound can covalently bind to the active site of enzymes that recognize acyl-AMP intermediates, such as FAALs or PKSs.
-
Metabolic Incorporation: The acyl portion of this compound can be incorporated into growing lipid chains, effectively tagging newly synthesized lipids.
Following labeling, a reporter molecule (e.g., a fluorescent dye or biotin) is attached to the bioorthogonal handle via a click reaction. Biotin-tagged proteins can be enriched for identification by mass spectrometry (proteomics), while tagged lipids can be analyzed by chromatography and mass spectrometry (lipidomics).
Section 1: Experimental Workflows and Signaling Pathways
Visualizing the Methodology
The following diagrams illustrate the key workflows and the proposed mechanism of action for this compound.
Caption: Overall experimental workflow for this compound studies.
Caption: Proposed mechanism of this compound action.
Section 2: Experimental Protocols
Protocol 1: Metabolic Labeling of Mycobacteria with this compound
This protocol describes the in-situ labeling of mycobacteria with the this compound probe.
-
Bacterial Culture:
-
Grow Mycobacterium smegmatis mc²155 or Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
For M. tuberculosis, all procedures must be performed in a BSL-3 facility.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound (e.g., Alkyne-AMS) in DMSO. Store at -20°C.
-
-
Labeling:
-
Dilute the mycobacterial culture to an OD₆₀₀ of 0.4 in fresh 7H9 medium.
-
Add the this compound stock solution to the culture to a final concentration of 50-100 µM. Include a DMSO-only vehicle control.
-
Incubate the cultures for 4-6 hours at 37°C with shaking.
-
-
Harvesting:
-
Centrifuge the cultures at 4,000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1x Phosphate Buffered Saline (PBS) to remove excess probe.
-
The resulting cell pellet can be used for downstream proteomic or lipidomic analysis. Store at -80°C if not used immediately.
-
Protocol 2: Click Chemistry Reaction (CuAAC)
This protocol is for conjugating a reporter molecule to the this compound probe incorporated into proteins or lipids.
Reagents:
-
Click-&-Go™ Protein Reaction Buffer Kit or individually sourced reagents:
-
Tris-triazoleamine (TBTA) ligand
-
Copper (II) Sulfate (CuSO₄)
-
Reducing agent (e.g., TCEP or Sodium Ascorbate)
-
Azide- or Alkyne-functionalized reporter (e.g., Biotin-Azide, Alexa Fluor 488-Azide)
-
Procedure:
-
Lysate/Extract Preparation:
-
For proteomics: Resuspend the labeled cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, protease inhibitors) and lyse by bead beating or sonication. Clarify the lysate by centrifugation.
-
For lipidomics: Proceed with the lipid extraction from the cell pellet as described in Protocol 3, Step 1. The click reaction can be performed on the total lipid extract.
-
-
Click Reaction Mix:
-
In a microfuge tube, combine the following (example for 50 µL reaction):
-
43 µL of cell lysate (~1 mg/mL protein) or dried lipid extract resuspended in methanol.
-
2 µL of 10 mM Reporter Molecule (e.g., Biotin-Azide).
-
1 µL of 50 mM CuSO₄.
-
2 µL of 500 mM TCEP or Sodium Ascorbate.
-
2 µL of 1.7 mM TBTA ligand in DMSO/t-butanol.
-
-
Note: Premix CuSO₄ and TBTA before adding to the reaction.
-
-
Incubation:
-
Vortex the mixture and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
-
Sample Cleanup:
-
For proteomics: Precipitate the protein using chloroform/methanol precipitation to remove excess reagents.
-
For lipidomics: The sample can often be directly analyzed, or a cleanup step like solid-phase extraction can be used if needed.
-
Protocol 3: Lipidomic Analysis of this compound Labeled Lipids
This workflow details the extraction and analysis of lipids metabolically tagged with this compound.
Caption: Workflow for lipidomics analysis.
-
Total Lipid Extraction:
-
Extract total lipids from the labeled cell pellet using a modified Bligh-Dyer method with chloroform:methanol:water (2:1:0.8 v/v/v).
-
Briefly, resuspend the pellet in the solvent mixture, vortex vigorously, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Click Reaction:
-
Perform the click chemistry reaction as described in Protocol 2 on the dried lipid extract.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Resuspend the lipid extract in chloroform:methanol (2:1).
-
Spot the extract onto a silica TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v for polar lipids).
-
Visualize the fluorescently tagged lipids using a UV or fluorescence scanner. Compare to a control lane (DMSO-treated cells).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
For a comprehensive profile, analyze the labeled lipid extract using reverse-phase LC-MS.
-
Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Monitor for the mass of the expected lipid classes plus the mass of the this compound acyl chain and reporter tag. This allows for the targeted identification of lipid species that have incorporated the probe.
-
Protocol 4: Proteomic Identification of this compound Target Proteins
This workflow details the enrichment and identification of enzyme targets covalently labeled by this compound.
Caption: Workflow for proteomic target identification.
-
Lysate Preparation and Click Reaction:
-
Prepare cell lysate from this compound-labeled mycobacteria and perform the click reaction with a biotin-azide reporter as described in Protocol 2.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the biotin-labeled lysate.
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with lysis buffer and then PBS to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Perform on-bead digestion. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C. This will digest the captured proteins into peptides, which are released into the supernatant.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant and analyze it using a high-resolution tandem mass spectrometer.
-
The mass spectrometer will fragment the peptides and generate MS/MS spectra.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a Mycobacterium protein database (e.g., from UniProt).
-
Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and infer the corresponding proteins.
-
Proteins that are significantly enriched in the this compound-treated sample compared to the vehicle control are considered high-confidence targets.
-
Section 3: Data Presentation
Quantitative data from lipidomic and proteomic experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example of Quantitative Lipidomics Data
This table shows the relative abundance of a specific lipid class that has incorporated the this compound probe, as measured by LC-MS.
| Lipid Species (m/z) | Retention Time (min) | Relative Abundance (Control) | Relative Abundance (this compound Treated) | Fold Change | p-value |
| Mycolic Acid-BioAMS-Tag | 15.2 | 1.0 x 10³ | 5.8 x 10⁵ | 580 | <0.001 |
| TMM-BioAMS-Tag | 12.8 | 0.8 x 10³ | 3.2 x 10⁵ | 400 | <0.001 |
| PDIM-BioAMS-Tag | 21.5 | 1.2 x 10³ | 0.9 x 10³ | 0.75 | 0.45 |
TMM: Trehalose Monomycolate; PDIM: Phthiocerol Dimycocerosate. Abundance is in arbitrary units from MS peak area.
Table 2: Example of Quantitative Proteomics Data
This table lists the top protein candidates identified as targets of this compound after affinity purification and LC-MS/MS.
| Protein ID (Rv number) | Gene Name | Protein Name | Spectral Counts (Control) | Spectral Counts (this compound) | Fold Enrichment | Function |
| Rv3800c | pks13 | Polyketide synthase Pks13 | 2 | 157 | 78.5 | Mycolic acid biosynthesis |
| Rv2244 | fadD32 | Fatty acyl-AMP ligase FadD32 | 1 | 98 | 98.0 | Mycolic acid biosynthesis |
| Rv0101 | msl3 | Mas-like PKS Msl3 | 0 | 45 | - | Polyacyltrehalose synthesis |
| Rv1182 | - | Acyl-CoA synthetase | 5 | 7 | 1.4 | General fatty acid metabolism |
Spectral counts or label-free quantification (LFQ) intensity can be used to determine fold enrichment.
Application Notes
-
Probe Specificity: The this compound probe is designed to target enzymes that utilize acyl-adenylate intermediates. The primary targets are expected to be in the mycolic acid and other complex lipid biosynthesis pathways. The lack of enrichment for general acyl-CoA synthetases in the example data (Table 2) would support this specificity.
-
Target Validation: Initial hits from the proteomic screen should be validated using orthogonal methods. This can include recombinant protein expression and in vitro labeling assays, or genetic validation by creating knockout or knockdown strains of the target gene and assessing changes in this compound labeling.
-
Drug Discovery: This methodology is a powerful tool for screening compound libraries. A competitive ABPP experiment, where mycobacteria are pre-treated with an inhibitor before adding this compound, can identify compounds that bind to the same target enzyme. A decrease in the this compound signal for a specific protein indicates target engagement by the inhibitor.
-
Investigating Lipid Dynamics: By using a fluorescent reporter, the localization and dynamics of newly synthesized lipids incorporating this compound can be studied in live or fixed mycobacteria using fluorescence microscopy, similar to methods used for other lipid probes.
References
Application of Accelerator Mass Spectrometry in the Study of Drug-Resistant Tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and pharmacology.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) represents a significant threat to global health. A primary challenge in treating these infections is the difficulty for antimicrobial agents to achieve and maintain therapeutic concentrations at the site of infection, particularly within the caseous necrotic core of lung granulomas. This poor drug penetration can lead to sub-optimal drug exposure, which fosters the development of acquired drug resistance. Accelerator Mass Spectrometry (AMS), an ultra-sensitive analytical technique, offers a powerful tool to address this challenge. By using 14C-labeled versions of anti-tuberculosis drugs, Bio-AMS allows for the precise quantification of drug and metabolite concentrations in minute biological samples, far beyond the detection limits of conventional methods like LC-MS/MS. This application note describes a proposed methodology for leveraging this compound to investigate the pharmacokinetics of anti-TB drugs in animal models of drug-resistant tuberculosis, providing critical insights for drug development and dose optimization.
Principle of the Method
Accelerator Mass Spectrometry measures isotope ratios with exceptional precision. In a biological context (this compound), a drug of interest is synthesized with a 14C label. Following administration to an animal model, tissues of interest (e.g., plasma, lung tissue, specific regions of a granuloma) are collected. The samples are converted to graphite, and the AMS instrument accelerates the carbon ions to high energies, separating and counting the individual 14C and 12C/13C atoms. This allows for the calculation of the 14C concentration, which is directly proportional to the drug concentration, with attomole (10-18) sensitivity.[1] This extreme sensitivity is ideal for:
-
Microdosing Studies: Evaluating the pharmacokinetics of new drug candidates in humans with sub-therapeutic doses.
-
Tissue Penetration Analysis: Quantifying drug levels in difficult-to-access compartments like the core of a tuberculous granuloma, where sample mass is limited.
-
Metabolite Profiling: Tracing the fate of a drug and its metabolites throughout the body.[2]
Key Applications in Drug-Resistant TB Research
-
Comparing Drug Penetration: Directly compare the concentration of a given anti-TB drug in the granulomas of animals infected with drug-sensitive Mtb versus those infected with drug-resistant strains. This can help determine if the resistance mechanism alters drug accumulation at the target site.
-
Evaluating Novel Drug Candidates: Assess the ability of new anti-TB compounds to penetrate caseous necrosis, a key predictor of therapeutic efficacy.
-
Investigating Efflux Pump Activity: Quantify the intracellular accumulation of a 14C-labeled drug in Mtb strains that overexpress specific efflux pumps, providing a direct measure of how these pumps contribute to reduced drug exposure within the bacterium itself.[3][4]
Quantitative Data Presentation (Hypothetical)
The following tables represent the type of quantitative data that could be generated from a this compound study comparing the distribution of a 14C-labeled anti-TB drug in rabbits infected with a drug-sensitive (DS-TB) versus a drug-resistant (MDR-TB) strain of M. tuberculosis.
Table 1: Pharmacokinetic Parameters of 14C-Labeled Drug X
| Parameter | Plasma (DS-TB) | Plasma (MDR-TB) | Lung Tissue (DS-TB) | Lung Tissue (MDR-TB) |
| Cmax (ng/mL or ng/g) | 1550 ± 120 | 1580 ± 135 | 5600 ± 450 | 5510 ± 480 |
| Tmax (hours) | 2.0 | 2.0 | 4.0 | 4.0 |
| AUC (0-24h) (ng·h/mL or ng·h/g) | 12400 | 12650 | 48500 | 47900 |
Table 2: Drug Penetration into Tuberculous Granulomas (Concentration in ng-equivalents/g tissue at 8h post-dose)
| Granuloma Region | DS-TB Infected | MDR-TB Infected | Penetration Ratio (Granuloma/Plasma) |
| Cellular Periphery | 450 ± 55 | 435 ± 60 | ~0.8 |
| Caseous Necrotic Core | 95 ± 21 | 88 ± 18 | ~0.15 |
Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Animal Model and Dosing for Pharmacokinetic Study
This protocol is based on established rabbit models of tuberculosis, which form human-like caseous necrotic granulomas.[5]
-
Animal Model: New Zealand White rabbits (N=6 per group).
-
Infection: Aerosol infection with either drug-sensitive H37Rv Mtb or a well-characterized MDR strain to establish pulmonary tuberculosis. Allow infection to progress for 8 weeks to ensure the development of mature granulomas.
-
Drug Preparation: Synthesize the anti-TB drug with a 14C label at a non-metabolically active position. Prepare a formulation for oral or intravenous administration.
-
Dosing: Administer a single dose of the 14C-labeled drug. The dose will contain a low level of radioactivity (e.g., nanocurie range), which is sufficient for AMS detection.
-
Sample Collection: Euthanize animals at predetermined time points (e.g., 2, 4, 8, 12, 24 hours post-dose).
-
Tissue Harvesting:
-
Collect blood via cardiac puncture to prepare plasma.
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs and identify individual granulomas.
-
Under a dissecting microscope, carefully dissect granulomas to separate the outer cellular periphery from the inner caseous necrotic core.
-
Collect samples of non-infected lung tissue.
-
-
Sample Storage: Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Sample Preparation and Analysis by this compound
This protocol outlines the steps to convert biological samples into graphite targets for AMS analysis.
-
Sample Homogenization:
-
Accurately weigh the frozen tissue samples (typically 1-10 mg).
-
Homogenize the tissue in an appropriate volume of water or buffer.
-
For plasma, an aliquot can be used directly.
-
-
Combustion:
-
Pipette the homogenate or plasma into a quartz tube containing an excess of copper(II) oxide (CuO).
-
Evacuate and flame-seal the tube.
-
Combust the sample at 900°C for 4-6 hours. This process converts all organic carbon in the sample to CO2.
-
-
Graphitization:
-
Cryogenically purify the resulting CO2 gas.
-
Transfer the purified CO2 to a reactor containing zinc or titanium hydride as a reducing agent and an iron or cobalt powder catalyst.
-
Heat the reactor to 500-600°C. The CO2 is reduced to elemental carbon (graphite), which deposits onto the iron catalyst.
-
-
Target Preparation:
-
Press the resulting graphite-catalyst mixture into an aluminum target holder.
-
-
AMS Analysis:
-
Load the target wheel into the ion source of the accelerator mass spectrometer.
-
The instrument sputters the graphite, creating a beam of negative carbon ions (C-). . Acceleration and Separation: The ions are accelerated to mega-electron-volt (MeV) energies. In the center of the accelerator, they pass through a "stripper" (a thin foil or gas), which removes several electrons, breaking up molecular isobars (like 13CH-) that would otherwise interfere with the 14C signal.
-
Magnets and electrostatic analyzers then separate the ions based on their mass-to-charge ratio, and particle detectors count the individual 14C atoms and measure the current of the stable 12C and 13C isotopes.
-
-
Data Calculation: The ratio of 14C to total carbon is measured. This ratio, compared against known standards, is used to calculate the absolute amount of 14C in the original sample, which is then converted to drug concentration based on the specific activity of the dosed compound.
Mandatory Visualizations
Caption: Workflow for this compound analysis of anti-TB drug penetration in granulomas.
Caption: Role of efflux pumps in reducing intracellular anti-TB drug concentration.
References
- 1. Accelerator mass spectrometry in pharmaceutical research and development--a new ultrasensitive analytical method for isotope measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Pharmacokinetic Evaluation of the Penetration of Antituberculosis Agents in Rabbit Pulmonary Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Biotinylated 5-Aminosalicylic Acid (Bio-AMS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of a biotinylated derivative of 5-aminosalicylic acid (5-ASA), herein referred to as Bio-AMS. This compound can serve as a valuable chemical probe in biomedical research, particularly for studying the molecular targets and mechanisms of action of aminosalicylates, a class of drugs commonly used to treat inflammatory bowel disease. The biotin moiety allows for the affinity-based detection, isolation, and identification of this compound-binding proteins.[1][2][3]
Synthesis of this compound
The synthesis of this compound is achieved by forming a stable amide bond between the primary amine of 5-aminosalicylic acid and the carboxylic acid of biotin, activated with a coupling agent.
Experimental Protocol: Synthesis of this compound
This protocol outlines the chemical synthesis of this compound from 5-aminosalicylic acid and biotin.
Materials and Reagents:
-
5-Aminosalicylic acid (5-ASA)
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Biotin:
-
In a round-bottom flask, dissolve biotin (1.0 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 5-aminosalicylic acid (1.0 equivalent) in anhydrous DMF.
-
Filter the NHS-activated biotin solution to remove the DCU precipitate.
-
Slowly add the filtrate (activated biotin) to the 5-ASA solution.
-
Add a mild base, such as triethylamine (2.0 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate or a similar organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Purification of this compound
The purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. Affinity chromatography, leveraging the high-affinity interaction between biotin and avidin or streptavidin, is a highly effective method for purifying biotinylated molecules.[4]
Experimental Protocol: Affinity Purification of this compound
This protocol describes the purification of this compound using streptavidin-agarose resin.
Materials and Reagents:
-
Crude this compound product
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
-
UV-Vis Spectrophotometer for monitoring fractions
Procedure:
-
Column Preparation:
-
Prepare a slurry of streptavidin-agarose resin in the Binding/Wash Buffer.
-
Pack a chromatography column with the resin slurry and allow it to settle.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of Binding/Wash Buffer.
-
Apply the dissolved sample to the top of the equilibrated column.
-
Allow the sample to enter the resin bed by gravity flow.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound impurities.
-
Monitor the absorbance of the flow-through at a relevant wavelength (e.g., 280 nm) until it returns to baseline, indicating that all unbound material has been washed away.
-
-
Elution:
-
Elute the bound this compound from the column using the Elution Buffer.
-
Collect the eluate in fractions.
-
Immediately neutralize the acidic fractions by adding a small amount of Neutralization Buffer to preserve the integrity of the compound.
-
-
Analysis and Storage:
-
Analyze the collected fractions for the presence of this compound using a suitable method (e.g., UV-Vis spectroscopy, HPLC, or mass spectrometry).
-
Pool the fractions containing the purified this compound.
-
The purified compound can be lyophilized or stored in a suitable buffer at -20°C or -80°C.
-
Purification Workflow Diagram
Caption: Workflow for the affinity purification of this compound.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for the synthesis and purification of this compound.
| Parameter | Expected Value | Method of Determination |
| Synthesis | ||
| Theoretical Yield (mg) | 100 | Calculation |
| Crude Yield (mg) | 80 - 90 | Gravimetric |
| Reaction Conversion (%) | > 90% | TLC, HPLC |
| Purification | ||
| Purified Yield (mg) | 50 - 70 | Gravimetric |
| Overall Yield (%) | 50 - 70% | Calculation |
| Purity (%) | > 95% | HPLC, NMR |
| Characterization | ||
| Molecular Weight ( g/mol ) | ~379.4 | Mass Spectrometry |
| ¹H NMR | Consistent | NMR Spectroscopy |
Application Example: Target Identification using this compound
This compound can be utilized as a chemical probe to identify the protein targets of 5-ASA. The biotin tag enables the capture of these target proteins from cell lysates for subsequent identification by mass spectrometry.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical scenario where this compound interacts with its protein target within a cellular signaling pathway, leading to the modulation of an inflammatory response.
Caption: Hypothetical signaling pathway modulation by this compound.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin/Avidin Binding Purification - Creative BioMart [chromatography.creativebiomart.net]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Unveiling Bacterial Biotin Metabolism: Application of the Chemical Probe Bio-AMS
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin, a vital water-soluble B vitamin, serves as an essential cofactor for a suite of carboxylase enzymes critical for central metabolic pathways in bacteria, including fatty acid biosynthesis, amino acid catabolism, and gluconeogenesis. The covalent attachment of biotin to these enzymes is catalyzed by biotin protein ligase (BPL), making this enzyme a crucial hub in bacterial metabolism and a promising target for novel antibacterial agents. Bio-AMS (Biotin-adenosine 5'-monophosphate sulfamoyl) is a potent and selective inhibitor of bacterial BPL, acting as a powerful chemical probe to investigate the intricacies of biotin metabolism and its downstream effects on bacterial physiology. This document provides detailed application notes and protocols for utilizing this compound to study biotin metabolism in bacteria, with a particular focus on Mycobacterium tuberculosis (Mtb), a pathogen for which biotin metabolism is essential for survival and virulence.
Mechanism of Action
This compound is a bisubstrate inhibitor that mimics the reaction intermediate of the BPL-catalyzed reaction, biotinyl-5'-AMP. By binding tightly to the active site of BPL, this compound effectively blocks the biotinylation of apo-carboxylases, leading to a cascade of metabolic disruptions. Notably, the inhibition of biotin-dependent acetyl-CoA carboxylase (ACC) directly arrests fatty acid and mycolic acid biosynthesis, which are essential components of the mycobacterial cell wall.[1][2][3] This targeted inhibition provides a specific means to dissect the roles of biotinylated proteins in various cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound, primarily in Mycobacterium tuberculosis.
Table 1: In Vitro Activity of this compound against M. tuberculosis Biotin Protein Ligase (MtBPL)
| Parameter | Value | Reference |
| IC50 | 135 ± 9 nM | [4] |
Table 2: Whole-Cell Activity of this compound against Mycobacterium tuberculosis H37Rv
| Parameter | Concentration Range | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM |
Table 3: Synergistic Activity of this compound with Anti-TB Drugs against M. tuberculosis H37Rv
| Drug Combination | Observation | Reference |
| This compound + Rifampicin | Enhanced bactericidal activity | [2] |
| This compound + Ethambutol | Enhanced bactericidal activity |
Signaling Pathways and Experimental Workflows
dot
Caption: Bacterial biotin metabolism and the inhibitory action of this compound.
dot
Caption: Experimental workflow for studying biotin metabolism using this compound.
Experimental Protocols
Protocol 1: Treatment of Bacterial Cultures with this compound
Objective: To inhibit protein biotinylation in bacterial cells for subsequent analysis.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 with ADC supplement for Mtb)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture to the desired starting optical density (OD) in fresh medium.
-
Prepare working solutions of this compound in the culture medium. For M. tuberculosis, effective concentrations for inhibiting protein biotinylation are in the range of 0.1 µM to 1.0 µM. A concentration range bracketing the MIC value (0.16 - 0.625 µM) is recommended for initial experiments.
-
Add the this compound working solution to the bacterial cultures.
-
For the vehicle control, add an equivalent volume of DMSO to a separate culture. The final DMSO concentration should typically not exceed 0.5% (v/v).
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for M. tuberculosis) for the desired duration. For observing significant inhibition of protein biotinylation in M. tuberculosis, an incubation time of 24-48 hours is recommended.
-
Harvest the bacterial cells by centrifugation for downstream analysis.
Protocol 2: Analysis of Protein Biotinylation by Western Blot
Objective: To visualize the inhibition of protein biotinylation in this compound-treated bacteria.
Materials:
-
Bacterial cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonciator or bead beater
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellets in lysis buffer. Lyse the cells by sonication on ice or using a bead beater.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and heat at 95°C for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system. A decrease in the intensity of bands in the this compound-treated lanes compared to the control indicates inhibition of protein biotinylation.
Protocol 3: Affinity Purification of Biotinylated Proteins
Objective: To enrich and identify biotinylated proteins from bacterial lysates.
Materials:
-
Bacterial protein lysate (from Protocol 2, step 2)
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization buffer (if using acidic elution)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.
-
Binding: Incubate the protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed. For Western blot analysis, elution with SDS-PAGE sample buffer is common.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed by in-solution or in-gel digestion with trypsin, followed by peptide cleanup and analysis by LC-MS/MS to identify the biotinylated proteins.
Protocol 4: Analysis of Fatty Acid Composition by GC-MS
Objective: To quantify the changes in fatty acid profiles in this compound-treated bacteria.
Materials:
-
Bacterial cell pellets (from Protocol 1)
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Internal standards (e.g., deuterated fatty acids)
-
Derivatization agent (e.g., BF3-methanol or TMSH)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the bacterial cell pellets using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Saponification and Methylation: Saponify the lipid extract to release fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The separation on the GC column and the fragmentation pattern in the mass spectrometer will allow for the identification and quantification of individual fatty acids.
-
Data Analysis: Compare the fatty acid profiles of this compound-treated samples to the control samples to determine the specific changes in fatty acid biosynthesis. A significant reduction in the overall fatty acid content and alterations in the chain length distribution are expected upon this compound treatment.
Conclusion
This compound serves as an invaluable chemical probe for the functional investigation of biotin metabolism in bacteria. Its high potency and selectivity for bacterial BPL allow for the precise dissection of biotin-dependent pathways. The protocols outlined in this document provide a comprehensive framework for researchers to utilize this compound to explore the critical roles of biotinylation in bacterial physiology, identify novel drug targets, and screen for new antibacterial compounds that disrupt this essential metabolic hub. The quantitative data and visual workflows further aid in the design and interpretation of experiments aimed at unraveling the complexities of bacterial biotin metabolism.
References
- 1. Sample Preparation for Mass Spectrometry-Based Absolute Quantification of Bacterial Proteins in Antibiotic Stress Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ion Source Performance for Biological Samples in AMS
Welcome to the technical support center for Accelerator Mass Spectrometry (AMS) analysis of biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of their ion sources.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how can they impact my AMS measurements of biological samples?
A: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of other components in the sample matrix. In biological samples like plasma, urine, or tissue homogenates, endogenous components such as salts, lipids, and proteins can co-elute with the analyte of interest and either suppress or enhance its ionization in the ion source.[1][2] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[2][3] The complexity of the biological matrix can significantly distort the detection of your target molecules.[2]
Q2: My ion current is low and unstable. What are the common causes and how can I troubleshoot this?
A: Low and unstable ion currents are a frequent issue in AMS and can significantly increase measurement times and reduce precision. Several factors can contribute to this problem:
-
Poor Sample Quality: Incomplete combustion or graphitization of the biological sample can lead to a non-homogenous target, resulting in inconsistent sputtering and ion emission.
-
Ion Source Contamination: Residues from previous samples or impurities in the sample itself can build up within the ion source, affecting its performance.
-
Suboptimal Cesium Sputtering: The temperature of the cesium oven and the condition of the cesium layer on the cathode are critical for efficient negative ion production.
-
Incorrect Source Tuning: The voltages of the cathode and extractor, as well as the focus of the cesium beam, need to be optimized for the specific sample type.
To troubleshoot, start by verifying your sample preparation procedures. If the problem persists, a systematic check of the ion source parameters and a thorough cleaning of the source components are recommended.
Q3: How can I improve the overall ionization efficiency for my biological samples?
A: Enhancing ionization efficiency is key to achieving high sensitivity in AMS. Here are several strategies:
-
Optimize Sample Preparation: Proper sample preparation is crucial. For solid samples, ensure complete conversion to high-purity graphite. For liquid samples, ensure the solvent is compatible with the ion source and that the sample is well-mixed.
-
Chemical Derivatization: For certain molecules, particularly peptides and proteins, derivatization can improve ionization efficiency. This involves chemically modifying the analyte to add a permanent charge or increase its hydrophobicity.
-
Ion Source Optimization: Fine-tuning the ion source parameters, such as the cesium ionizer temperature and the acceleration voltages, can significantly impact the ion yield. Modifying the cathode geometry, such as using recessed targets, has also been shown to increase ion beam current.
-
Gas-Accepting Ion Sources: For some applications, particularly with liquid samples, using a gas-accepting ion source that directly analyzes CO2 can improve efficiency and reduce sample preparation time.
Q4: What is the difference between preparing solid and liquid biological samples for AMS?
A: The preparation methods for solid and liquid samples are fundamentally different:
-
Solid Samples (e.g., tissues, dried blood spots): These samples are typically combusted to produce carbon dioxide (CO2). The CO2 is then purified and catalytically reduced to filamentous graphite. This graphite is pressed into an aluminum cathode for insertion into the sputter ion source. This multi-step process can take several days but is a well-established and accurate technique.
-
Liquid Samples (e.g., plasma, urine): Modern AMS systems can analyze liquid samples more directly, significantly reducing preparation time from days to minutes. One common method involves depositing the liquid sample onto a moving wire, which then passes through drying and combustion ovens to convert the sample's carbon content into CO2 gas. This gas is then directly introduced into a gas-accepting ion source for real-time analysis.
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can obscure the signal from your sample, leading to poor precision and inaccurate results, especially for low-level samples.
| Potential Cause | Troubleshooting Step |
| Contamination in the Ion Source | Perform a thorough cleaning of the ion source components, particularly the cathode holder and ionizer surface. |
| Contaminated Sample Cathodes | Ensure that the aluminum cathodes are clean before pressing the graphite sample. Consider sandblasting or other cleaning procedures. |
| Memory Effect from Previous Samples | Run several blank samples after a high-level sample to flush the system and quantify any carryover. The memory effect for the first blank after a modern sample can be around 0.34%. |
| Leaks in the Vacuum System | Check for leaks in the vacuum lines and seals, as atmospheric gases can contribute to background noise. |
| Impure Sample Preparation Reagents | Verify the purity of reagents used in the graphitization process, such as the catalyst and zinc. |
Issue 2: Poor Reproducibility and Precision
Inconsistent results between replicate samples can undermine the validity of your data.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample Graphite | Ensure that the graphite produced from your biological sample is uniform. This can be affected by the combustion and reduction conditions. |
| Variable Cathode Packing | Pack the graphite into the cathode holder with consistent pressure and to a uniform depth. Inconsistent packing can lead to variable sputtering. |
| Fluctuations in Ion Source Parameters | Monitor the stability of the cesium oven temperature, cathode voltage, and extractor voltage during the measurement run. |
| Matrix Effects | For liquid samples, matrix effects can cause significant variability. Implement strategies to mitigate these effects, such as further sample cleanup or the use of internal standards. |
| Instrumental Drift | Periodically run a known standard to check for and correct any instrumental drift over the course of a long measurement sequence. |
Quantitative Data on Ion Source Performance
The following tables summarize key performance metrics for cesium sputter ion sources used in AMS for biological sample analysis.
Table 1: Typical Ion Currents for Different Sample Types
| Sample Type | Target Material | Typical ¹²C⁻ Current (µA) | Reference |
| Solid Biological Sample | Graphite | 150 (max for solid target) | |
| Gaseous CO₂ from Biological Sample | CO₂ Gas | 10 - 15 | |
| Optimized Gas Source | CO₂ Gas | ~30 |
Table 2: Ionization and System Efficiency
| Parameter | Description | Typical Value | Reference |
| Ionization Efficiency | The percentage of carbon atoms in the sample that are converted into negative ions. | ~8% | |
| Total System Efficiency | The overall efficiency of detecting a ¹⁴C atom from the original sample. | ~3% |
Table 3: Background and Blank Levels
| Blank Type | Description | Typical ¹⁴C Age (Years BP) | Reference |
| Fossil CO₂ Blank | CO₂ from a source devoid of ¹⁴C, used to measure instrument background. | 34,000 - 47,000 |
Experimental Protocols
Protocol 1: Preparation of Solid Biological Samples (Graphitization)
This protocol outlines the standard procedure for converting a solid biological sample into graphite for AMS analysis.
-
Sample Pretreatment:
-
For organic samples, perform an acid-alkali-acid (AAA) wash to remove carbonates and humic acids.
-
For bone samples, extract collagen, as it is least susceptible to environmental carbon exchange.
-
-
Combustion:
-
Seal the pretreated and dried sample in an evacuated quartz vial with an oxidant (e.g., CuO).
-
Heat the vial to 900°C to oxidize the sample material into a mixture of gaseous oxides, primarily CO₂ and water.
-
-
Purification:
-
Cryogenically separate the CO₂ and water from the gaseous mixture.
-
-
Graphitization:
-
Transfer the purified CO₂ into a vial containing zinc (as a reducing agent) and a metal catalyst (e.g., iron or cobalt).
-
Heat this second vial to 500°C. The reactions will reduce the CO₂ to filamentous graphite.
-
-
Cathode Pressing:
-
Mix the resulting graphite with the catalyst powder.
-
Press the mixture into the depression of a clean aluminum cathode. The cathode is now ready for loading into the ion source.
-
Protocol 2: Direct Analysis of Liquid Biological Samples
This protocol describes a method for the rapid analysis of liquid samples using a moving wire interface coupled to a gas-accepting ion source.
-
Wire Preparation:
-
A high-purity nickel wire is passed through a cleaning oven to remove surface carbon and create a nickel oxide coating, which improves sample adherence.
-
-
Sample Deposition:
-
An automated liquid sample interface deposits a precise volume of the biological sample (e.g., plasma, urine) onto periodic indentations on the moving wire.
-
-
Drying and Combustion:
-
The wire passes through a drying oven to evaporate the liquid carrier.
-
It then moves through a combustion oven, which converts the carbon content of the dried sample into CO₂ gas.
-
-
Gas Transfer:
-
A stream of helium gas carries 100% of the gaseous combustion products to the ion source.
-
-
AMS Analysis:
-
The CO₂ is introduced into a gas-accepting ion source for real-time carbon-14 analysis by the AMS instrument.
-
Visualizations
Experimental Workflow for Biological Sample Preparation in AMS
Caption: Workflow for solid and liquid biological sample preparation for AMS.
Troubleshooting Logic for Low Ion Current
Caption: Troubleshooting flowchart for low or unstable ion current in AMS.
References
strategies to minimize contamination in ultra-sensitive Bio-AMS measurements
Welcome to the technical support center for ultra-sensitive Bio-Accelerator Mass Spectrometry (Bio-AMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination and ensure the integrity of their experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Issue: High Background Signal in Blank Samples
A high background signal in your blank samples is a common indicator of contamination. Follow these steps to identify and resolve the source.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvents or Reagents | 1. Prepare fresh mobile phase and wash solutions using high-purity, LC-MS grade solvents from a new bottle.[1] 2. Run a blank analysis using only the fresh solvents to see if the background is reduced.[2] 3. Test reagents for purity to ensure they meet strict standards.[3] | If the background decreases, discard the old solvents and reagents. Always use high-purity, LC-MS grade solvents. |
| Contaminated LC-MS System | 1. Divert the flow from the LC column directly to waste, bypassing the mass spectrometer.[1] 2. If the background noise in the MS drops significantly, the contamination is likely from the LC system (solvents, tubing, column).[1] 3. If the high background persists, the issue is likely within the MS source itself. | Clean the LC system components. If the MS source is contaminated, it may require cleaning. |
| Carryover from Previous Samples | 1. Inject a series of blank samples after a high-concentration sample to observe if the signal decreases with each injection. 2. Increase the wash time between samples. | Optimize your wash protocol. This may include using a stronger wash solution or increasing the wash volume and duration. |
| Environmental Contamination | 1. Check for potential sources of airborne contaminants in the lab, such as dust or aerosols from other experiments. 2. Ensure that the this compound laboratory has controlled air quality, for example by using filtered air systems. | Work in a cleanroom or laminar flow hood to prevent airborne contamination. |
Frequently Asked Questions (FAQs)
General Contamination Control
Q1: What are the most common sources of contamination in this compound measurements?
Contamination in this compound can originate from several sources:
-
Environmental Factors: Airborne particles like dust, aerosols, and vapors from other labs can introduce contaminants. Even dust on vents or shelves can absorb and integrate aerosol contaminants over time.
-
Human Sources: Contaminants can be introduced from personnel through skin oils, hair, breath, and clothing. Surfaces touched by human hands can accumulate contamination over the years.
-
Reagents and Consumables: Solvents, reagents, and disposable labware can be a source of contamination if not of sufficient purity or handled correctly.
-
Cross-Contamination: This occurs when residue from a previous, often higher concentration, sample is carried over to a subsequent sample. This can happen during sample preparation or within the analytical instrument.
-
Legacy Contamination: Many biological laboratories have a history of earlier tracer work, which can leave behind removable surface contamination with 14C.
Q2: How can I set up my laboratory to minimize contamination risk?
A well-designed laboratory is the first line of defense against contamination.
-
Dedicated Areas: Establish separate, physically distinct areas for different stages of the workflow: a "Pre-PCR" area for master mix preparation and sample addition, and a "Post-PCR" area for amplification and analysis. The graphite conversion step, which is highly sensitive to aerosol and vapor contamination, should be performed in the cleanest area, ideally separate from the sample preparation labs.
-
Controlled Environment: The laboratory should have independent environmental controls with no common ductwork between pre- and post-amplification areas to prevent airborne cross-contamination. Using cleanrooms or laminar flow hoods is also recommended.
-
Restricted Access: Limit access to the this compound lab to authorized personnel who are aware of the contamination control protocols.
-
Surface Management: Cover work surfaces with disposable materials like paper or foil that can be changed frequently. Regular and thorough cleaning of all surfaces is crucial.
Sample Preparation and Handling
Q3: What are the best practices for handling samples to prevent contamination?
Meticulous sample handling is critical for ultra-sensitive measurements.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a clean lab coat, gloves, and a face mask. Change gloves frequently, especially if you suspect they have been compromised.
-
Use of Disposables: Whenever possible, use high-quality, sterile disposable plastic or glassware to minimize the risk of carryover from reusable items.
-
Proper Pipetting Technique: Use positive displacement pipettors and aerosol-resistant tips to prevent the formation of aerosols that can lead to cross-contamination.
-
Careful Handling: Open and close all sample tubes and reaction plates carefully to avoid splashing. It is also advisable to spin down tubes or plates before opening them.
Q4: How should I clean my laboratory equipment and glassware?
A rigorous cleaning protocol is essential.
-
Aseptic Cleaning Technique: Regularly clean all work surfaces, equipment, and high-touch areas like refrigerator handles before and after your work.
-
Cleaning Solutions: A common and effective cleaning regimen involves wiping down surfaces with a 10-15% bleach solution (freshly made), followed by a rinse with deionized water to remove bleach residue, and then a final wipe with 70% ethanol to aid in drying. For glassware, a typical protocol includes a detergent wash, an acid soak (e.g., HCl or HNO3), and a rinse with deionized or distilled water.
-
Physical Cleaning: Scrubbing glassware with a brush is important for physically removing contaminants that may have sorbed onto the surfaces.
-
Deionized Water: Use deionized water for cleaning to avoid introducing mineral and other dissolved particle contaminants present in tap water.
Data Interpretation and Quality Control
Q5: How can I monitor for contamination in my experiments?
Proactive monitoring is key to early detection of contamination issues.
-
Blank Samples: Regularly run blank samples (solvent blanks) to check for contamination within the system. These should be treated in the same manner as your actual samples.
-
Wipe Tests: Implement a routine of periodic wipe tests to monitor the laboratory environment for surface contamination. This should be done at least monthly, or more frequently if contamination is suspected.
-
Air Monitoring: Aerosols can be monitored for 14C content by setting out absorbers like graphitized coal or fullerene soot in work areas for a period of time and then measuring them by AMS.
Quantitative Data Summary
| Parameter | Recommended Level/Practice | Rationale |
| Signal-to-Noise Ratio (SNR) | Aim for a minimum of 3:1 for target compounds. | Ensures that the measured signal is distinguishable from the background noise. |
| Solvent Purity | Use high-purity, LC-MS grade solvents. | Minimizes the introduction of chemical noise and contaminants from the mobile phase. |
| Cleaning Solution: Bleach | 10-15% solution (0.5-1% Sodium Hypochlorite), made fresh daily. | Effective for decontaminating surfaces from DNA and other biological materials. |
| Cleaning Solution: Alcohol | 70% ethanol. | Used for surface disinfection and to facilitate drying after cleaning with bleach and water. |
Experimental Protocols
Protocol 1: Standard Laboratory Surface Decontamination
-
Preparation: Prepare a fresh 10-15% bleach solution.
-
Application: Thoroughly wipe down all work surfaces, pipettors, and other equipment with the bleach solution. Allow the solution to sit for at least 15 minutes.
-
Rinsing: Use a paper towel dampened with deionized water to wipe away the bleach residue.
-
Drying: Wipe the surfaces with a paper towel dampened with 70% ethanol to help them dry quickly.
-
Frequency: This procedure should be performed before and after each experiment.
Protocol 2: Monitoring Airborne Contamination
-
Preparation of Absorber: Prepare a monitor by mixing graphitized coal or fullerene soot with a metal powder.
-
Deployment: Place the prepared monitors in various workspaces within the laboratory.
-
Exposure: Leave the monitors in place for 1-2 weeks to allow for the absorption of any airborne contaminants.
-
Analysis: Collect the monitors and measure their 14C content by AMS along with your regular samples.
-
Action: Elevated levels of 14C in the monitors indicate a source of airborne contamination that needs to be identified and mitigated.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Ideal laboratory layout for minimizing cross-contamination.
References
improving data accuracy and precision in Bio-AMS experiments
Welcome to the Technical Support Center for Bio-Accelerator Mass Spectrometry (Bio-AMS) Experiments. This guide is designed to assist researchers, scientists, and drug development professionals in improving data accuracy and precision by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Sample Preparation
Question: What are the most common sources of error during sample preparation for this compound?
Answer: The most significant sources of error during sample preparation are contamination, incomplete conversion of the sample to the target material (graphite or CO₂), and sample heterogeneity.[1][2] Extraneous carbon from solvents, labware, or the environment can alter the isotopic ratio of the sample, leading to inaccurate results.[1][2] Incomplete graphitization or combustion can result in isotopic fractionation, affecting precision. Failure to properly homogenize biological samples before taking an aliquot for analysis can lead to sampling error and non-reproducible results.[2]
Question: My samples have very low carbon content. How can I improve the accuracy and precision of my measurements?
Answer: For samples with low or variable carbon content, such as urine, isotope dilution is a recommended technique to improve measurement accuracy. This process involves adding a known amount of a carbon-containing carrier to the sample. This ensures there is sufficient total carbon for a robust and precise measurement. While this dilutes the ¹⁴C from the sample, the precise measurement of the final isotope ratio allows for accurate back-calculation of the original sample's ¹⁴C concentration.
Question: What are the best practices for handling and storing samples to maintain their integrity?
Answer: To maintain sample integrity, it is crucial to handle and store them in a contamination-free environment. Key practices include:
-
Segregation: Isolate high-activity samples, such as dosing solutions, from low-activity experimental samples. This should ideally extend to using separate buildings or, at a minimum, dedicated and well-ventilated lab spaces.
-
Disposable Labware: Utilize disposable plastic or glassware to minimize the risk of cross-contamination between samples.
-
Protective Measures: Keep samples covered whenever possible to limit exposure to atmospheric and potential aerosol contaminants. Frequent changing of powder-free gloves is also essential.
-
Clean Surfaces: Routinely cover work surfaces with disposable materials like lab paper or foil that can be changed frequently.
Instrumentation and Data Acquisition
Question: I'm observing poor or no signal intensity (low ion beam current). What should I check?
Answer: Poor signal intensity can stem from several factors. A systematic check is the best approach:
-
Sample-Related Issues:
-
Insufficient Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong enough signal.
-
Improper Sample Preparation: Verify that the sample was correctly converted to graphite or CO₂. Poor conversion efficiency will result in a weak ion beam.
-
-
Instrument Settings and Calibration:
-
Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.
-
Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity. Experiment with different methods if your instrument allows.
-
-
Instrument Hardware:
-
Check for Blockages: Ensure there are no blockages in the sample introduction line.
-
Ion Source Condition: The ion source may need cleaning or maintenance. Over time, contamination can build up and affect performance.
-
Detector Activation: Make sure the correct detector is activated for your measurement.
-
Question: My data shows significant instrumental drift over a long experimental run. How can I correct for this?
Answer: Instrumental drift, a gradual change in instrument response over time, is a common issue in mass spectrometry. To correct for this, you should:
-
Use Quality Control (QC) Samples: Periodically run a pooled QC sample throughout your analytical batch. The measurements of this consistent sample will map the instrument's drift.
-
Bracketing with Standards: Measure standards before and after a set of unknown samples. The drift can be corrected by normalizing the sample measurements to the adjacent standard measurements.
-
Apply Correction Algorithms: Use software to apply a correction based on the trends observed from your QC samples or standards.
Question: What is the importance of m/z calibration and when should it be performed?
Answer: Accurate mass-to-charge (m/z) calibration is fundamental for correct compound identification and data analysis. It ensures that the peaks in your mass spectra are correctly assigned to their respective m/z values. You should perform an m/z calibration:
-
As a first step in data analysis to ensure correct peak assignment.
-
After restarting the instrument or the data acquisition software.
-
Regularly during long runs, as the calibration can drift over time. Many modern systems have an automated calibration feature for this purpose.
Data Accuracy and Precision
Question: How can I differentiate between accuracy and precision in my this compound results?
Answer:
-
Accuracy refers to how close a measured value is to the true or accepted value. In this compound, this can be assessed by analyzing certified reference materials or standards with known isotopic ratios.
-
Precision refers to the closeness of two or more measurements to each other. It is a measure of the reproducibility of your results and is often expressed as the relative standard deviation (RSD) of replicate measurements.
It is possible to have precise results that are not accurate, and vice versa. The goal is to achieve both high accuracy and high precision.
Question: What are some general strategies to improve the overall accuracy and precision of my experiments?
Answer: Improving accuracy and precision requires attention to detail throughout the experimental workflow:
-
Equipment Calibration and Maintenance: Ensure all laboratory equipment, including pipettes and balances, is regularly calibrated and well-maintained.
-
Standard Operating Procedures (SOPs): Adhere strictly to standardized protocols to ensure consistency across all samples and experiments.
-
Multiple Measurements: Whenever possible, take multiple measurements of the same sample to improve the statistical reliability of your data.
-
Minimize Human Error: Pay close attention to detail, especially during sample preparation and data entry.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and considerations for this compound experiments.
Table 1: General Performance and Precision Targets in this compound
| Parameter | Target Value/Range | Significance |
| Precision (RSD) | 2-3% for isolated biochemical fractions | Indicates the reproducibility of the measurement. Lower RSD is better. |
| Accuracy | 97 ± 4% with isotope dilution for low carbon samples | Demonstrates how close the measurement is to the true value. |
| Dynamic Range | 4.5 orders of magnitude | The range of isotopic ratios that the instrument can reliably measure. |
| Typical ¹⁴C/C Concentrations | 0.1 - 1.0 Modern for many biomedical samples | Provides a reference for expected isotopic ratios in biological studies. |
Table 2: Common Contaminants and Mitigation Strategies
| Contaminant Source | Type of Contamination | Mitigation Strategy |
| Laboratory Air | Aerosols with high ¹⁴C content | Frequent air changes, minimize sample exposure to air. |
| Shared Equipment | Cross-contamination from other samples | Use disposable labware, dedicated equipment for high/low activity. |
| Reagents and Solvents | Extraneous carbon | Use high-purity, "dead" carbon reagents where possible. |
| Personnel | Transfer from touched surfaces (doorknobs, etc.) | Frequent glove changes, cover commonly touched surfaces. |
Experimental Protocols
Protocol 1: General Sample Preparation for Solid this compound Samples (Graphitization)
This protocol outlines the basic steps for converting a solid biological sample into graphite for AMS analysis.
-
Sample Aliquoting and Homogenization:
-
Ensure the biological sample (e.g., tissue, cell pellet) is fully homogenized.
-
Carefully weigh an appropriate aliquot of the homogenized sample into a combustion tube. The amount will depend on the expected carbon content and ¹⁴C concentration.
-
-
Drying:
-
Lyophilize (freeze-dry) the sample to remove all water. This is a critical step to ensure complete combustion.
-
-
Combustion:
-
Place the dried sample in a sealed combustion system.
-
Combust the sample at high temperature (e.g., 900°C) in the presence of an oxidant (e.g., CuO) and a pure oxygen supply. This converts all carbon in the sample to CO₂ gas.
-
-
CO₂ Purification and Trapping:
-
Pass the resulting gas through a series of traps to remove water and other non-CO₂ combustion products.
-
Cryogenically trap the purified CO₂.
-
-
Graphitization:
-
Transfer the purified CO₂ to a reactor containing a metal catalyst (typically iron or cobalt).
-
Heat the reactor in the presence of hydrogen gas to reduce the CO₂ to elemental carbon (graphite). The graphite will deposit on the metal catalyst.
-
-
Cathode Pressing:
-
Press the resulting graphite-catalyst mixture into an aluminum cathode, which can then be loaded into the ion source of the AMS instrument.
-
Protocol 2: Quality Control for Correcting Instrumental Drift
This protocol describes how to prepare and use a QC sample to monitor and correct for instrumental drift.
-
Preparation of a Pooled QC Sample:
-
Create a large, homogeneous "pooled" sample by combining small aliquots from multiple representative samples from your study.
-
Thoroughly mix this pooled sample to ensure it is uniform.
-
Prepare a large number of identical aliquots from this pooled sample for use as QCs.
-
-
Inclusion in Analytical Run:
-
In your sample sequence, intersperse the QC samples at regular intervals (e.g., after every 5-10 unknown samples).
-
Also, place QC samples at the beginning and end of the analytical run.
-
-
Data Analysis:
-
After the run is complete, plot the measured isotopic ratio of the QC samples against their injection order.
-
This plot will reveal any systematic drift in the instrument's response over time.
-
-
Drift Correction:
-
Use a suitable algorithm (e.g., linear interpolation, moving average, or more advanced regression models) to model the drift based on the QC data.
-
Apply this correction model to the data from the unknown samples to normalize their results and remove the effect of the instrumental drift.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for diagnosing the cause of low signal intensity in this compound experiments.
Diagram 2: Contamination Mitigation Pathway
Caption: Key pathways and practices for mitigating contamination in a this compound laboratory.
Diagram 3: this compound Experimental Workflow
Caption: The sequential workflow of a typical this compound experiment from sample to final result.
References
best practices for instrument calibration and maintenance in a Bio-AMS facility
Welcome to the technical support center for the Bio-Accelerator Mass Spectrometry (Bio-AMS) facility. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for instrument calibration and maintenance, as well as troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Instrument Calibration and Maintenance Best Practices
A robust calibration and maintenance program is essential for ensuring the high sensitivity and accuracy of this compound instrumentation.[1][2] Adherence to a regular schedule and proper documentation are critical for generating reliable and reproducible data.
Instrument Qualification
Before routine use, a this compound instrument must undergo a three-part qualification process:
-
Installation Qualification (IQ): This initial step ensures that the instrument and its software are installed correctly according to the manufacturer's specifications. It involves documenting the instrument's components, environmental conditions, and utility connections.
-
Operational Qualification (OQ): OQ verifies that the instrument's subsystems are operating within the specified limits. This involves testing key operational parameters in the absence of a sample.
-
Performance Qualification (PQ): PQ is the final step, demonstrating that the instrument consistently performs as expected for its intended application using representative samples.
Routine Calibration and Maintenance Schedule
Regular calibration and maintenance are crucial for the continued optimal performance of the this compound system. The following tables summarize the recommended schedules for key instrument components.
Table 1: this compound Instrument Calibration Schedule
| Component | Parameter to Calibrate | Frequency | Acceptance Criteria |
| Mass Analyzer | Mass Accuracy & Resolution | Daily or before each run | Mass accuracy within ± 5 ppm; Resolution > 10,000 |
| Quadrupole Mass Filter | As needed, based on performance | Peak shape and ion transmission meet specifications | |
| Detector | Electron Multiplier Gain | Weekly to Monthly | Signal-to-noise ratio for a standard is within ± 20% of the established value |
| Ion Source | Lens Voltages | During tuning, before each run | Optimized for maximum ion intensity and stability |
| System | System Suitability Test | Before each analytical batch | Key parameters (e.g., peak area, retention time) for a known standard are within predefined limits (e.g., ± 15% of nominal)[3][4][5] |
Table 2: this compound Routine Maintenance Checklist
| Component | Maintenance Task | Frequency |
| Sample Introduction System | Clean/replace nebulizer and spray chamber | Weekly to Monthly, depending on sample throughput and matrix |
| Inspect and clean sample transfer lines | Weekly | |
| Ion Source | Visual inspection for contamination | Daily |
| Clean ion source components (e.g., ion volume, lenses, repeller) | Monthly to Quarterly, or as needed based on performance degradation | |
| Vacuum System | Check foreline pump oil level and color | Weekly |
| Replace foreline pump oil | Every 6-12 months | |
| Check turbo pump speed and temperature | Daily (via software) | |
| General | Run system blanks to check for background contamination | Daily or between sample batches |
| Update maintenance log | After each maintenance activity |
Troubleshooting Guides
This section provides troubleshooting guidance for common issues in a question-and-answer format.
Q1: What should I do if I observe high background noise in my chromatogram?
A1: High background noise can obscure low-level signals and compromise data quality. Here are the steps to troubleshoot this issue:
-
Check for Contamination:
-
Run a solvent blank. If the background is still high, the issue is likely with the solvent or the system itself.
-
If the blank is clean, the contamination may be coming from your samples or sample preparation reagents.
-
-
Clean the Ion Source: A contaminated ion source is a common cause of high background. Refer to the manufacturer's guide for the correct cleaning procedure.
-
Inspect the Sample Introduction System: Check for leaks or blockages in the nebulizer, spray chamber, and transfer lines.
-
Optimize Blocking and Washing Steps: In applications like western blotting, insufficient blocking or washing can lead to high background.
Q2: My signal intensity is unexpectedly low. What are the possible causes and solutions?
A2: Low signal intensity can result from several factors, from sample preparation to instrument settings. Follow these steps to diagnose the problem:
-
Verify Sample Concentration: Ensure your sample is not too dilute.
-
Check Ionization Efficiency:
-
Confirm that the ion source is clean and properly tuned.
-
Experiment with different ionization parameters (e.g., spray voltage, gas flow rates) to optimize the signal for your analyte.
-
-
Inspect for Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte. Consider improving your sample cleanup procedure or using matrix-matched standards.
-
Assess Detector Performance: Check the detector gain and ensure it is functioning correctly. A decline in detector performance over time can lead to lower signal intensity.
Q3: I'm experiencing a drift in mass accuracy. How can I correct this?
A3: Maintaining high mass accuracy is crucial for confident compound identification. If you notice a drift, take the following actions:
-
Perform Mass Calibration: Regular mass calibration using an appropriate standard is essential. It is recommended to perform this daily or before each analytical run.
-
Ensure Instrument Stability: Allow the instrument to reach thermal and electronic stability before calibration and analysis.
-
Check for Contaminants: Contamination in the mass analyzer can affect mass accuracy.
-
Review Calibration File: In some cases, the calibration file itself may become corrupted. Re-calibrating the instrument should resolve this issue.
Frequently Asked Questions (FAQs)
Q: How often should I perform a full system suitability test?
A: A system suitability test should be performed before each analytical batch to ensure that the entire system (including the instrument, reagents, and column) is suitable for the intended analysis on that day.
Q: What are the key parameters to monitor in a system suitability test?
A: Key parameters include retention time, peak area, peak shape (tailing factor), and the signal-to-noise ratio for a known standard. The acceptance criteria for these parameters should be defined in your standard operating procedures (SOPs).
Q: What is the best way to prevent sample cross-contamination?
A: To prevent cross-contamination, it is crucial to thoroughly clean the sample introduction system between samples, especially when analyzing samples with a wide range of concentrations. Running blank injections between samples can help assess and mitigate carryover.
Q: How do I properly store and handle calibration standards?
A: Calibration standards should be stored according to the manufacturer's recommendations, typically at low temperatures and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from stock standards regularly.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol describes a general procedure for the preparation of plasma samples for the analysis of small molecules.
Methodology:
-
Thaw Samples: Thaw frozen plasma samples at room temperature or in a water bath at 37°C.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for analysis.
Protocol 2: System Suitability Test
This protocol outlines the steps for performing a system suitability test before running an analytical batch.
Methodology:
-
Prepare System Suitability Solution: Prepare a solution containing a known concentration of the analyte of interest and any relevant internal standards. This solution should be prepared in the initial mobile phase.
-
Equilibrate the System: Equilibrate the LC-MS system with the initial mobile phase until a stable baseline is achieved.
-
Inject System Suitability Solution: Make at least five replicate injections of the system suitability solution.
-
Data Analysis:
-
Determine the retention time, peak area, and peak shape for the analyte in each injection.
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the retention time and peak area.
-
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met:
-
%RSD of the peak area is ≤ 15%.
-
%RSD of the retention time is ≤ 2%.
-
The peak tailing factor is between 0.9 and 1.5.
-
The signal-to-noise ratio is ≥ 10.
-
Visualizations
Caption: Troubleshooting workflow for a critical instrument failure.
Caption: Experimental workflow for plasma sample preparation.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Bio-AMS Technical Support Center: Overcoming Challenges in the Analysis of Complex Biological Matrices
Welcome to the Bio-AMS technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of complex biological matrices using Accelerator Mass Spectrometry (AMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in the analysis of complex biological matrices?
A1: this compound refers to the application of Accelerator Mass Spectrometry for bioanalytical studies. It is a highly sensitive technique used to measure extremely low concentrations of long-lived radioisotopes, most commonly carbon-14 (¹⁴C), in biological samples.[1][2][3] This allows researchers to trace the movement of ¹⁴C-labeled molecules in biological systems, providing insights into their absorption, distribution, metabolism, and elimination (ADME).[2] Key applications include pharmacology, toxicology, human health studies, and assessing drug-target binding.[4]
Q2: What are the main challenges when analyzing complex biological matrices like plasma, urine, or tissue with this compound?
A2: The primary challenges stem from the inherent complexity of biological samples. These matrices contain numerous endogenous components like proteins, phospholipids, salts, and metabolites that can interfere with the analysis. This interference, known as "matrix effects," can lead to the suppression or enhancement of the analyte signal, compromising the accuracy and precision of quantification. Additionally, sample preparation to isolate the analyte of interest and control for extraneous carbon sources is a critical and often challenging step.
Q3: What is a "matrix effect" and how can it be identified?
A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the biological matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. One way to assess matrix effects is by comparing the analyte's retention time with regions of signal alteration in the chromatogram. A post-extraction addition method is also commonly used, where a known amount of the analyte is added to a blank, extracted matrix and the response is compared to that of the analyte in a pure solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
Issue 1: Poor sensitivity or inconsistent signal for my analyte.
This is often due to significant matrix effects, particularly ion suppression.
-
Possible Cause 1: High concentration of interfering matrix components.
-
Troubleshooting Step: Implement a more rigorous sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to simple protein precipitation. For urine samples, which have high salt content and variability, dilution can be a simple yet effective approach, though it may impact the limit of quantification.
-
-
Possible Cause 2: Suboptimal ionization source.
-
Troubleshooting Step: If using LC-MS/MS upstream of AMS, consider the ionization source. Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
-
-
Possible Cause 3: Inefficient separation of analyte from matrix components.
-
Troubleshooting Step: Optimize the chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry, or using techniques like hydrophilic interaction liquid chromatography (HILIC) can improve the separation of the analyte from interfering substances.
-
Issue 2: High background signal or suspected contamination.
Extraneous carbon can be introduced during sample handling and preparation, leading to elevated background signals.
-
Possible Cause 1: Contamination from laboratory environment.
-
Troubleshooting Step: Maintain a clean sample preparation environment. Regularly wipe down surfaces, use disposable labware, and cover samples to protect them from airborne contaminants. Monitoring the laboratory for airborne ¹⁴C using swipes or aerosol monitors can help identify and mitigate sources of contamination.
-
-
Possible Cause 2: Introduction of carbon from reagents or solvents.
-
Troubleshooting Step: Use high-purity, carbon-free or low-carbon reagents and solvents whenever possible. For HPLC mobile phases, select volatile options that are less likely to introduce extraneous carbon.
-
-
Possible Cause 3: Cross-contamination between samples.
-
Troubleshooting Step: Implement strict sample handling protocols. Use positive displacement pipettes to minimize aerosol formation and change gloves frequently, especially when handling samples with vastly different isotope ratios.
-
Issue 3: Inaccurate or imprecise quantification.
This can be a result of uncorrected matrix effects or improper calibration.
-
Possible Cause 1: Variability in matrix effects between different samples.
-
Troubleshooting Step: Employ matrix-matched calibration standards. This involves preparing calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
-
Possible Cause 2: Non-linear recovery during sample preparation.
-
Troubleshooting Step: Validate the recovery of your analyte across the entire concentration range. With proper verification of equivalent recovery, a single-point normalization may be scientifically valid for AMS-based studies.
-
-
Possible Cause 3: Instrument performance.
-
Troubleshooting Step: Regularly verify the performance of the AMS instrument. The linearity, accuracy, and precision of the instrument should be established during operational and performance qualification (OQ/PQ) testing.
-
Data Presentation
Table 1: Comparative Matrix Effects in Different Biological Matrices
| Biological Matrix | Major Interfering Components | Typical Magnitude of Matrix Effect | Recommended Mitigation Strategies |
| Plasma/Serum | Proteins, Phospholipids | High Ion Suppression | Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
| Urine | Salts, Urea, Metabolites | Variable (High to Low) | Dilution, SPE, Derivatization |
| Saliva | Mucins, Enzymes | Moderate | Centrifugation, Protein Precipitation |
| Tissue Homogenate | Lipids, Cellular Debris | High and Variable | Homogenization followed by SPE or LLE |
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis of a ¹⁴C-Labeled Drug in Human Plasma
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and process to obtain plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Analyte Isolation (Optional - LC Separation):
-
Inject a portion of the supernatant onto an HPLC system for separation of the parent drug from its metabolites.
-
Collect the fraction corresponding to the parent drug.
-
-
Graphitization:
-
The sample (either the supernatant or the collected HPLC fraction) is converted to CO₂ through combustion.
-
The CO₂ is then reduced to elemental carbon (graphite) in the presence of a catalyst.
-
-
AMS Analysis:
-
The graphite sample is loaded into the AMS instrument.
-
The instrument measures the ratio of ¹⁴C to a stable carbon isotope (e.g., ¹²C or ¹³C).
-
-
Data Quantification:
-
The measured isotope ratio is compared to that of known standards to determine the concentration of the ¹⁴C-labeled drug in the original plasma sample.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. Accelerator mass spectrometry best practices for accuracy and precision in bioanalytical (14)C measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capabilities and Techniques | BioAMS [bioams.llnl.gov]
- 3. Recent advances in biomedical applications of accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Graphite Conversion for Solid Bio-AMS Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of graphite conversion methods for solid biological Accelerator Mass Spectrometry (Bio-AMS) samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the graphite conversion process, providing potential causes and solutions.
1. Low Graphite Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Combustion | Ensure the presence of excess copper (II) oxide (CuO) in the combustion tube. A lack of black CuO after combustion indicates it has been fully consumed. Increase the amount of CuO for subsequent samples. For samples with high salt content, which can interfere with combustion, consider a lower combustion temperature (500-650°C) to reduce the migration of volatile elements like sodium into the quartz tube.[1] |
| Inadequate Reduction Conditions | Verify the reaction temperature is within the optimal range (450-650°C) for the reduction of CO2 to graphite.[2] Ensure the catalyst (e.g., iron or cobalt powder) is active and properly pre-conditioned to remove contaminants.[3] The ratio of iron to carbon can also affect the reaction; a low Fe/C ratio may lead to instability.[4] |
| Leaks in the System | Check all seals and connections in your vacuum line and reaction vials to ensure there are no leaks that could lead to the loss of CO2 gas before or during the reduction process. |
| Insufficient Sample Carbon | Samples containing 0.5 - 2 mg of carbon are ideal for producing good graphite.[1] If the initial sample has very low carbon content, a larger sample size may be required. |
2. High Background Contamination
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents or Materials | Bake all quartz and borosilicate tubes at high temperatures (e.g., 900°C for quartz, 500°C for borosilicate) to remove organic contaminants. Heat copper (II) oxide at 500°C for 2 hours to remove organic contaminants and adsorbed copper carbonate. Pre-condition the catalyst (iron or cobalt) by purging with hydrogen at elevated temperatures (550°C to 650°C) to remove carbon contaminants. |
| Cross-Contamination Between Samples | Thoroughly clean the vacuum manifold and all shared equipment between samples to prevent inter-sample contamination with aerosols. |
| Introduction of Modern Carbon | Minimize exposure of samples and reagents to atmospheric CO2. A batch preparation method using sealed tubes can reduce the risk of contamination during graphitization. |
3. Poor Graphite Quality (leading to unstable ion beams)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst to Carbon Ratio | An inappropriate iron-to-carbon (Fe/C) ratio can affect the quality of the graphite and the stability of the ion beam. Experiment with different ratios to find the optimal conditions for your sample type. |
| Presence of Reaction "Poisons" | Sulfur compounds can "poison" the iron catalyst. The inclusion of zinc in the reaction vial can help to remove sulfur compounds by forming zinc sulfide. |
| Non-Optimal Reaction Temperature | The reduction reaction is sensitive to temperature. While quantitative yields can occur between 450-650°C, the temperature must be well-controlled. Temperatures above 650°C can cause septa-sealed vials to soften. |
Frequently Asked Questions (FAQs)
Q1: What is the two-step process for converting biological samples to graphite for AMS?
A: The standard method for preparing biological samples for 14C AMS involves two main steps:
-
Combustion: The solid or liquid biological sample is oxidized to convert all of its carbon into carbon dioxide (CO2) gas. This is typically done by heating the sample in a sealed tube with an oxidant like copper (II) oxide.
-
Graphitization: The resulting CO2 is then cryogenically purified and catalytically reduced to solid, filamentous graphite. This reduction is often carried out in the presence of a metal catalyst (like iron or cobalt) and a reducing agent (like hydrogen or zinc).
Q2: Can I use a single-step method for graphite production?
A: Yes, a "single step" method that combines combustion and reduction into a single procedure has been developed. In this method, the solid organic sample is placed directly into a Pyrex tube with zinc, titanium hydride, and an iron catalyst. The tube is then evacuated, sealed, and heated. This approach can significantly reduce the time required for sample preparation.
Q3: How much carbon is ideal for a single AMS target?
A: Samples containing between 0.5 and 2 milligrams of carbon are considered ideal for producing high-quality graphite for AMS analysis.
Q4: What are the optimal temperatures for combustion and graphitization?
A:
-
Combustion: For most biological samples, combustion is carried out at high temperatures, around 900°C, in sealed quartz vials. For samples with high salt content, a lower temperature of 500-650°C may be used to prevent damage to the quartz tubes.
-
Graphitization: The reduction of CO2 to graphite typically occurs at temperatures between 450°C and 650°C. The specific temperature can be optimized for the catalyst and reaction setup being used.
Q5: What is isotopic fractionation and how can I minimize it?
A: Isotopic fractionation is the partitioning of isotopes (e.g., 12C, 13C, and 14C) between two substances or phases. During graphitization, this can occur and is dependent on the yield of the reaction. The δ13C of the resulting graphite can be lighter by 2-3‰ than the CO2 it was produced from. This is typically corrected for during the AMS measurement by simultaneously measuring the 13C/12C ratio along with the 14C/12C ratio.
Experimental Protocols
Standard Two-Step Combustion and Graphitization
This protocol outlines a general procedure for the conversion of biological samples to graphite for AMS analysis.
Materials:
-
Quartz combustion tubes (9 mm OD)
-
Borosilicate or quartz sample tubes (6 mm OD)
-
Copper (II) oxide (CuO) wire, pre-baked at 500°C for 2 hours
-
Iron (Fe) or Cobalt (Co) powder catalyst, pre-conditioned
-
Zinc (Zn) powder
-
Vacuum line
-
Muffle furnace
-
Heating block
Methodology:
-
Sample Preparation: Weigh a dried and homogenized biological sample containing 0.5-2 mg of carbon into a 6 mm sample tube.
-
Combustion: Add an excess of CuO to the sample tube. Place the 6 mm tube inside a 9 mm quartz combustion tube. Evacuate the combustion tube and seal it with a torch. Place the sealed tube in a muffle furnace at 900°C for at least 2 hours to convert all sample carbon to CO2.
-
CO2 Purification: After cooling, crack the combustion tube on a vacuum line. Cryogenically purify the CO2 by passing it through a series of cold traps to remove water and other non-condensable gases.
-
Graphitization: Transfer the purified CO2 into a reaction vial containing the pre-conditioned iron or cobalt catalyst and a reducing agent like zinc or hydrogen. Seal the vial.
-
Reduction: Place the reaction vial in a heating block at a controlled temperature between 450-650°C for several hours to reduce the CO2 to graphite on the surface of the catalyst.
-
Target Pressing: After the reaction is complete and the vial has cooled, recover the graphite-coated catalyst and press it into an aluminum cathode for AMS analysis.
Visualizations
Caption: Workflow for the conversion of solid biological samples to graphite for AMS.
Caption: Troubleshooting flowchart for addressing low graphite yield.
References
optimizing the solubility and stability of the Bio-AMS compound in experimental assays
Technical Support Center: Bio-AMS Compound
Disclaimer: "this compound" is a placeholder for a compound with characteristics of poor aqueous solubility and limited stability. The guidance provided below is based on general principles for small-molecule drug discovery and may require optimization for your specific compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A: This is a common issue known as "antisolvent precipitation."[1] this compound is likely highly soluble in the organic solvent DMSO but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the compound crashes out of the solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit.[1]
-
Optimize Dilution Method: Instead of a single dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.[1]
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final buffer.[1][2] Common co-solvents include ethanol, propylene glycol, or PEG400. Ensure the final co-solvent concentration is compatible with your assay system.
-
Adjust pH: If this compound has ionizable groups, its solubility will be pH-dependent. For a weakly basic compound, lowering the pH of the buffer can increase solubility. Conversely, for a weakly acidic compound, increasing the pH may improve solubility. Always verify that the new pH is compatible with your experimental model.
-
Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to help redissolve any precipitate that may have formed.
Q2: I observed a precipitate in my DMSO stock solution of this compound after storage. What could be the cause?
A: Precipitation in a DMSO stock solution can occur for several reasons, even for compounds that are generally highly soluble in DMSO.
Troubleshooting Steps:
-
Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly reduce the solubility of a hydrophobic compound. Ensure your DMSO is anhydrous and handle it in a dry environment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause compound precipitation. It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize this.
-
Storage Temperature: While counterintuitive, storing some concentrated DMSO stocks at very low temperatures (-20°C or -80°C) can sometimes promote precipitation. Storing at 4°C might be a better option, but this needs to be balanced with the compound's chemical stability.
Q3: this compound appears to be soluble initially in my cell culture medium, but I see precipitation after a few hours of incubation. Why does this happen?
A: Time-dependent precipitation in complex biological media is a multifaceted issue.
Troubleshooting Steps:
-
Metastable Supersaturation: You might be observing a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation. This is common with kinetic solubility, where the rate of dissolution is faster than the rate of precipitation.
-
Interaction with Media Components: this compound may bind to or form complexes with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble aggregates. Try reducing the FBS concentration, if your cells can tolerate it.
-
pH Shifts: Cellular metabolism can cause slight changes in the pH of the culture medium over time, which could affect the solubility of a pH-sensitive compound like this compound.
-
Reduce Incubation Time: If your experimental design permits, reduce the incubation time to minimize the chance of precipitation.
Q4: How do I determine the best way to solubilize this compound for my experiments?
A: A systematic approach is necessary to find the optimal solubilization strategy.
-
Characterize the Compound: Determine if this compound is acidic, basic, or neutral. This will inform whether pH modification is a viable strategy.
-
Perform Solubility Screening: Test the solubility of this compound in a panel of biocompatible co-solvents (e.g., ethanol, PEG400, glycerol) at various concentrations.
-
Consider Formulation Technologies: For more challenging compounds, advanced formulation strategies might be necessary. These include the use of cyclodextrins to form inclusion complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Q5: I suspect this compound is degrading in my assay buffer. How can I assess its stability and improve it?
A: Chemical stability is crucial for obtaining reliable experimental data.
-
Assess Stability: Perform a chemical stability assay by incubating this compound in your buffer at the experimental temperature for various time points. Quantify the remaining parent compound at each time point using a suitable analytical method like LC-MS.
-
Control pH: Degradation mechanisms like hydrolysis can be highly pH-dependent. If you identify a pH at which this compound is more stable, consider if your assay can be performed under those conditions.
-
Minimize Exposure to Light and Oxygen: Some compounds are susceptible to photolytic degradation or oxidation. Protect your solutions from light and consider using degassed buffers if oxidation is suspected.
-
Prepare Fresh Solutions: The most reliable practice for unstable compounds is to prepare working solutions immediately before each experiment.
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate how to present solubility and stability findings.
Table 1: Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS)
| pH | Kinetic Solubility (μM) | Method |
|---|---|---|
| 5.0 | 75.8 | Turbidimetric |
| 7.4 | 12.3 | Turbidimetric |
| 9.0 | 2.1 | Turbidimetric |
Table 2: Impact of Co-solvents on this compound Kinetic Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Kinetic Solubility (μM) |
|---|---|---|
| None | 0 | 12.3 |
| Ethanol | 5 | 45.6 |
| PEG400 | 5 | 88.2 |
| Propylene Glycol | 5 | 62.1 |
Table 3: Thermodynamic (Equilibrium) Solubility of this compound
| Buffer | pH | Incubation Time (h) | Thermodynamic Solubility (μM) |
|---|---|---|---|
| Acetate | 5.0 | 24 | 55.2 |
| PBS | 7.4 | 24 | 8.9 |
| Glycine | 9.0 | 24 | 1.5 |
Table 4: Chemical Stability of this compound (10 μM) at 37°C
| Buffer | pH | % Remaining after 4h | % Remaining after 24h |
|---|---|---|---|
| Acetate | 5.0 | 98.2% | 91.5% |
| PBS | 7.4 | 85.1% | 60.3% |
| Glycine | 9.0 | 62.4% | 25.7% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. The concentration at which a significant increase in absorbance is observed is reported as the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of solid this compound powder to a vial containing the desired aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS. This concentration is the thermodynamic solubility.
Protocol 3: Chemical Stability Assay
-
Preparation of Solutions: Prepare a working solution of this compound (e.g., 5-10 μM) in the desired buffers (e.g., pH 5.0, 7.4, and 9.0) from a DMSO stock.
-
Incubation: Aliquot the solutions and incubate them at a constant temperature (e.g., 37°C).
-
Time Points: Collect samples at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Stop the degradation reaction at each time point, typically by adding an excess of cold organic solvent like methanol or acetonitrile and storing at low temperatures (-20°C or -80°C).
-
Analysis: Analyze all samples in a single batch using a stability-indicating LC-MS method to determine the concentration of the parent this compound compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Factors affecting compound stability in assays.
References
troubleshooting inconsistent results in Bio-AMS efficacy studies
Welcome to the technical support center for Bio-Accelerator Mass Spectrometry (Bio-AMS) efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your this compound experiments.
Sample Preparation
Question: My samples show a higher-than-expected level of ¹⁴C background. What are the likely sources of contamination and how can I prevent them?
Answer: High ¹⁴C background is a common issue in this compound due to its extreme sensitivity. Contamination can be introduced at various stages of sample collection, handling, and preparation.
Common Sources of Contamination:
-
Environmental Contamination: Introduction of modern carbon from the laboratory environment, such as dust, aerosols, or volatile organic compounds.[1]
-
Cross-Contamination: Transfer of ¹⁴C from highly labeled samples to low-level samples. This can occur through shared lab equipment, reagents, or improper handling.[2]
-
Reagents and Consumables: Reagents, solvents, and disposable labware can contain trace amounts of modern carbon.
-
Artificial Contamination: Introduction of contaminants by personnel during sample collection, conservation, or packaging. Examples include biocides, conservation chemicals, and even cigarette ash.[3]
Prevention Strategies:
-
Dedicated Laboratory Space: Whenever possible, perform sample preparation in a laboratory dedicated to low-level isotope work, separate from areas where high-level radioactive materials are handled.[2]
-
Meticulous Cleaning: Regularly clean all work surfaces and equipment. Swipes can be taken from surfaces and analyzed by AMS to monitor for contamination.[4]
-
Use of ¹⁴C-free Materials: Utilize consumables and reagents that are certified to be free of ¹⁴C or have very low background levels.
-
Segregation of Samples: Process samples with expected high concentrations of ¹⁴C separately from those with low concentrations.
-
Proper Handling Techniques: Change gloves frequently, use disposable labware, and avoid leaving samples exposed to the open air for extended periods.
Question: I am observing inconsistent results between replicate samples. What are the potential causes during sample preparation?
Answer: Inconsistent results between replicates often point to variability in the sample preparation process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inhomogeneous Sample Matrix | Ensure thorough homogenization of the initial biological sample (e.g., plasma, tissue homogenate) before aliquoting. |
| Pipetting/Dilution Errors | Use calibrated pipettes and follow a standardized, validated procedure for all liquid handling steps. |
| Incomplete Chemical Reactions | During derivatization or other chemical conversion steps, ensure reactions go to completion by optimizing reaction times, temperatures, and reagent concentrations. |
| Variable Extraction Recovery | Optimize and validate the extraction procedure (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) to ensure consistent and high recovery of the analyte. |
| Inconsistent Graphitization | The conversion of the sample to graphite is a critical step. Ensure consistent temperature, timing, and catalyst-to-sample ratio for all samples. |
Instrumentation and Data Acquisition
Question: The ion current from my samples is low and unstable. What should I check?
Answer: Low and unstable ion currents can significantly impact data quality and reproducibility. Several factors related to the instrument and the sample itself can be the cause.
Troubleshooting Steps:
-
Check the Sample Graphite: Poorly graphitized samples can result in low and unstable ion currents. Visually inspect the graphite target for consistency and proper pressing into the cathode.
-
Inspect the Ion Source: The cesium sputter ion source is a critical component. Check for proper alignment and ensure the cesium reservoir is adequately filled and heated. A weak or unstable cesium beam will lead to poor ion generation.
-
Tune and Calibrate the Instrument: Regularly tune and calibrate the mass spectrometer to ensure optimal performance. This includes checking the ion source, mass analyzer, and detector settings.
-
Verify Vacuum Levels: The high vacuum in the accelerator is crucial for ion transmission. Check for any leaks in the system that could lead to a drop in vacuum pressure.
-
Examine the Stripper Canal/Foil: The stripper canal gas pressure or the integrity of the stripper foil is essential for the production of positive ions. Ensure these are within the manufacturer's recommended specifications.
Question: I am seeing unexpected peaks in my mass spectra. How do I identify their source?
Answer: Unexpected peaks can arise from isobaric interferences, molecular interferences, or contamination.
Identification and Mitigation Strategies:
-
Isobaric Interference: This occurs when ions of a different element have the same mass as the isotope of interest (e.g., ¹⁴N interfering with ¹⁴C). This compound systems are designed to minimize this, particularly through the use of negative ion sources, as nitrogen does not readily form negative ions.
-
Molecular Interference: Molecular ions with the same mass-to-charge ratio as the target isotope can cause interference (e.g., ¹³CH⁻ or ¹²CH₂⁻ for ¹⁴C). The high-energy acceleration and stripping process in AMS breaks apart these molecular ions, effectively removing this interference. If you suspect residual molecular interference, it may indicate a problem with the accelerator's terminal voltage or the stripper.
-
Contamination: As discussed in the sample preparation section, contamination is a frequent cause of unexpected peaks. Review your sample handling and preparation procedures for any potential sources of contamination.
Data Analysis and Interpretation
Question: My internal standard response is highly variable between samples. How should I troubleshoot this?
Answer: High variability in the internal standard (IS) response can compromise the accuracy of your results. A systematic investigation is needed to identify the root cause.
Troubleshooting Decision Tree:
Question: How do I handle outliers in my data?
Answer: Outliers can significantly impact statistical analysis and should be handled carefully.
Recommended Approach:
-
Identify Potential Outliers: Use statistical tests such as Grubb's test or Dixon's Q test to identify statistical outliers.
-
Investigate the Cause: Before removing an outlier, investigate its potential cause. Review laboratory notebooks and instrument logs for any documented issues with that specific sample.
-
Justify Removal: Only remove an outlier if there is a clear and documented experimental reason for the anomalous result (e.g., known sample preparation error, instrument malfunction). Do not remove data points simply to improve the statistical fit.
-
Consider Robust Statistical Methods: If outliers are present and their removal cannot be justified, consider using robust statistical methods that are less sensitive to outliers.
Data Presentation
Quantitative data from this compound assays should be presented clearly to allow for easy interpretation and comparison. The following table provides recommended acceptance criteria for assay validation.
Table 1: Recommended Acceptance Criteria for this compound Assay Validation
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) | |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 3-5 times higher than the blank. | |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. | |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least 6 lots of matrix should be ≤ 15%. | |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible this compound studies.
Protocol 1: Preparation of Human Plasma Samples for ¹⁴C-AMS Analysis
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.
-
Aliquoting: Carefully transfer the plasma supernatant to clean, labeled polypropylene tubes. Avoid disturbing the buffy coat and red blood cells.
-
Storage: If not for immediate analysis, store plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protein Precipitation (if necessary): For some analyses, proteins may need to be removed. A common method is to add 2-3 volumes of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Graphitization: a. Transfer a measured aliquot of the plasma (or protein-free supernatant) to a quartz tube. b. Lyophilize the sample to complete dryness. c. Add an oxidant (e.g., CuO) and seal the tube under vacuum. d. Combust the sample at high temperature (e.g., 900°C) to convert all carbon to CO₂. e. Cryogenically purify the CO₂. f. Reduce the CO₂ to filamentous graphite in the presence of a metal catalyst (e.g., iron) and a reducing agent (e.g., zinc or hydrogen).
-
Target Pressing: Press the resulting graphite into an aluminum cathode for AMS analysis.
Protocol 2: Graphitization of Biological Samples
This protocol provides a more detailed look at the critical graphitization step.
Signaling Pathway Visualization
This compound is a powerful tool for tracing the metabolic fate of labeled compounds and can be used to investigate the activity of signaling pathways that impact metabolism.
PI3K/Akt Signaling Pathway and Glucose Metabolism
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism. Aberrant activation of this pathway is common in cancer and leads to increased glucose uptake and glycolysis. A this compound efficacy study could use a ¹⁴C-labeled inhibitor of PI3K or Akt to quantify its effect on the metabolic flux of ¹⁴C-labeled glucose.
Wnt Signaling Pathway and Cellular Metabolism
The Wnt signaling pathway plays a crucial role in development and disease, and has been shown to reprogram cellular metabolism, including glycolysis and glutaminolysis. A this compound study could utilize ¹⁴C-labeled nutrients to trace how activation or inhibition of the Wnt pathway alters metabolic fluxes.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Technical Support Center: Intracellular Delivery of Bio-AMS to Mycobacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the delivery of Bio-activated Antimicrobial Peptides (Bio-AMS) to intracellular mycobacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in delivering this compound to intracellular mycobacteria?
The primary challenges in delivering this compound to intracellular mycobacteria, which reside within macrophages, include:
-
Poor Membrane Permeability: The macrophage cell membrane and the phagosomal membrane surrounding the mycobacteria can be significant barriers to peptide entry.
-
Enzymatic Degradation: this compound are susceptible to degradation by proteases present in the extracellular environment and within macrophages.[1]
-
Off-Target Cytotoxicity: At higher concentrations, some this compound can exhibit toxicity towards host cells, limiting the achievable therapeutic window.[2][3]
-
Complex Mycobacterial Cell Wall: The unique and complex lipid-rich cell wall of mycobacteria presents a formidable barrier to many antimicrobial agents.[4]
Q2: What are the most common strategies to enhance the intracellular delivery of this compound?
The most common and effective strategies involve the use of nanocarrier systems to encapsulate and protect the this compound. These include:
-
Liposomes: These are amphiphilic nanocarriers that can encapsulate hydrophilic this compound in their aqueous core and lipophilic ones in their lipid bilayer, facilitating sustained release and membrane penetration.[1]
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate this compound. These nanoparticles can be surface-modified to target specific receptors on macrophages.
-
Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles can be conjugated with this compound. They can enhance the potency of the antimicrobial agent and have intrinsic antimicrobial properties.
Q3: How can I assess the intracellular uptake of my this compound formulation?
Several methods can be used to quantify the intracellular uptake of your this compound formulation, particularly when using fluorescently labeled peptides or nanocarriers:
-
Confocal Microscopy: This technique allows for the visualization of fluorescently labeled this compound or nanocarriers within different subcellular compartments of the macrophage.
-
Flow Cytometry: Provides a quantitative measure of the percentage of cells that have internalized the fluorescent formulation and the relative amount per cell.
-
Fluorometry: After lysing the cells, the fluorescence intensity of the internalized compound can be measured and correlated to a standard curve to determine the concentration.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in nanoparticles.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate nanoparticle formulation method. | For hydrophilic this compound, methods like double emulsion (w/o/w) or nanoprecipitation are generally more suitable for PLGA nanoparticles. For liposomes, the thin-film hydration method followed by sonication or extrusion is common. Experiment with different methods to find the optimal one for your specific this compound. |
| Suboptimal this compound to polymer/lipid ratio. | The ratio of this compound to the encapsulating material is critical. A very high ratio can lead to saturation and reduced encapsulation. Perform a titration experiment by varying the this compound concentration while keeping the polymer/lipid concentration constant to find the optimal loading ratio. |
| pH of the hydration buffer. | The charge of the this compound, which is pH-dependent, can influence its interaction with the encapsulating material. For cationic peptides, using a buffer with a pH that maintains a positive charge can enhance electrostatic interactions with anionic polymers or lipids, potentially improving encapsulation. |
| Issues with separation of free vs. encapsulated this compound. | Incomplete separation can lead to an overestimation of unencapsulated peptide. Use ultracentrifugation at appropriate speeds and durations. For more precise separation, consider techniques like size exclusion chromatography. |
Problem 2: High cytotoxicity of the this compound formulation to macrophages.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High concentration of free this compound. | This can be due to low encapsulation efficiency or rapid burst release from the nanocarrier. Optimize the formulation to improve encapsulation and achieve a more sustained release profile. PEGylation of nanoparticles can also reduce non-specific interactions and cytotoxicity. |
| Toxicity of the nanocarrier itself. | While generally biocompatible, some nanocarrier components can be toxic at high concentrations. Perform a dose-response experiment with empty nanocarriers to determine their intrinsic cytotoxicity. |
| Inappropriate assay for cytotoxicity. | Ensure the chosen cytotoxicity assay (e.g., MTT, LDH) is not interfered with by the nanoparticles themselves. For example, some nanoparticles can interfere with the colorimetric readout of an MTT assay. |
Problem 3: Inconsistent results in the intracellular mycobacterial killing assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable macrophage infection rates. | Ensure a consistent multiplicity of infection (MOI) across experiments. After the initial infection period, thoroughly wash the cells to remove extracellular bacteria, which could otherwise confound the results. |
| Inaccurate quantification of intracellular bacteria. | The standard colony-forming unit (CFU) assay can have high variability. Ensure proper lysis of macrophages to release all intracellular bacteria and perform serial dilutions and plating in triplicate. Consider using reporter strains of mycobacteria (e.g., expressing luciferase or GFP) for a more high-throughput and potentially less variable readout. |
| This compound formulation instability. | The this compound formulation may be degrading over the course of the experiment. Assess the stability of your formulation in cell culture medium at 37°C over the experimental timeframe. |
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles using the Double Emulsion (W/O/W) Method
-
Prepare the inner aqueous phase (W1): Dissolve the this compound in sterile, nuclease-free water to the desired concentration.
-
Prepare the oil phase (O): Dissolve PLGA in a volatile organic solvent like dichloromethane (DCM).
-
Form the primary emulsion (W1/O): Add the inner aqueous phase to the oil phase and sonicate on ice to form a water-in-oil emulsion.
-
Prepare the outer aqueous phase (W2): Prepare a solution of a surfactant, such as polyvinyl alcohol (PVA), in water.
-
Form the double emulsion (W1/O/W): Add the primary emulsion dropwise to the outer aqueous phase while sonicating or homogenizing to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection and purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with sterile water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization and storage: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., sucrose) and lyophilize for long-term storage.
Protocol 2: Macrophage Infection and Intracellular Killing Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in the recommended medium and conditions until they reach the desired confluency in a multi-well plate.
-
Bacterial Culture: Grow Mycobacterium tuberculosis (or a suitable surrogate like Mycobacterium bovis BCG) to mid-log phase in an appropriate broth medium.
-
Infection: Wash the macrophages with serum-free medium. Infect the macrophages with the mycobacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Removal of Extracellular Bacteria: After the infection period, wash the cells multiple times with fresh medium to remove any bacteria that have not been internalized. You can also add a low concentration of an antibiotic that is not effective against intracellular mycobacteria (e.g., gentamicin) for a short period to kill any remaining extracellular bacteria.
-
Treatment: Add your this compound formulation (and appropriate controls, including empty nanoparticles and free this compound) to the infected macrophages at various concentrations.
-
Incubation: Incubate the treated, infected cells for a specific duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis and Bacterial Quantification: At the end of the incubation period, wash the cells to remove the treatment. Lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
CFU Determination: Perform serial dilutions of the cell lysate and plate on appropriate agar plates. Incubate the plates until colonies appear and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Visualizations
References
- 1. Quantification of silver nanoparticle uptake and distribution within individual human macrophages by FIB/SEM slice and view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Efficacy of PLGA-Loaded Antimicrobial Peptide OH-CATH30 Microspheres for the Treatment of Bacterial Keratitis: A Promising Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide-grafted PLGA-PEG nanoparticles to fight bacterial wound infections - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. M2 polarization enhances silica nanoparticle uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential off-target effects of the Bio-AMS inhibitor in vitro
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers utilizing the Bio-AMS inhibitor. The information herein is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked questions (FAQs)
Q1: My IC50 value for the this compound inhibitor in a cell-based assay is significantly higher than the published biochemical IC50. What could be the cause?
A1: Discrepancies between biochemical and cell-based IC50 values are common and can arise from several factors.[1][2] In a biochemical assay, the inhibitor has direct access to the purified target protein. In a cell-based assay, the inhibitor must cross the cell membrane, may be subject to efflux pumps, and competes with high intracellular concentrations of ATP.[3] Any of these factors can lead to a rightward shift in the IC50 curve. It's also possible that the inhibitor is being metabolized by the cells into a less active form.
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where the this compound inhibitor is expected to be selective for its primary target. Is this an off-target effect?
A2: It is highly likely that the observed cytotoxicity is due to off-target effects.[4] Many kinase inhibitors can induce apoptosis or other forms of cell death by inhibiting kinases essential for cell survival.[5] To confirm this, a crucial experiment is to test the inhibitor in a cell line where the intended target has been knocked out (e.g., via CRISPR-Cas9). If the cytotoxicity persists in the knockout cell line, it strongly indicates an off-target mechanism of action.
Q3: My western blot results show the modulation of a signaling pathway that is not the direct downstream target of this compound. How can I interpret this?
A3: This could be due to either off-target inhibition of a kinase in the unexpected pathway or crosstalk between signaling pathways. The inhibition of the primary target can sometimes lead to the paradoxical activation of other pathways. It is recommended to perform a broad kinase screen to identify potential off-target kinases that might be responsible for this observation.
Troubleshooting Guides
Issue 1: Unexpected Cell Death at Low Inhibitor Concentrations
-
Observation: High levels of apoptosis or necrosis are observed at concentrations intended to be selective for the primary target.
-
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The this compound inhibitor may be potently inhibiting one or more kinases critical for cell survival.
-
Recommendation: Perform a kinase selectivity profile to identify unintended targets. Services are commercially available that screen your compound against a large panel of kinases.
-
-
Cell Line Specificity: The observed toxicity may be specific to the cell line being used due to its unique kinome expression profile.
-
Recommendation: Test the inhibitor across a panel of different cell lines to determine if the toxicity is widespread or isolated.
-
-
On-Target Toxicity: In some cases, the primary target itself may be essential for the survival of that specific cell line.
-
Recommendation: Use a secondary, structurally distinct inhibitor for the same target to see if it phenocopies the results. Also, consider target knockdown via siRNA or shRNA to confirm the phenotype.
-
-
Issue 2: Inconsistent or Non-Reproducible Inhibition of the Target Pathway
-
Observation: The degree of inhibition of the downstream target (e.g., phosphorylation of a substrate) varies between experiments.
-
Potential Causes & Troubleshooting Steps:
-
Compound Stability: The this compound inhibitor may be unstable in your cell culture media or sensitive to light.
-
Recommendation: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the exposure of the compound to light.
-
-
Cell State: The activation state of the signaling pathway can vary with cell confluency, passage number, and serum concentration.
-
Recommendation: Standardize your cell culture conditions meticulously. Ensure cells are in the exponential growth phase and at a consistent confluency when treated.
-
-
Assay Variability: The method used to detect pathway inhibition (e.g., Western blotting) has inherent variability.
-
Recommendation: Include appropriate positive and negative controls in every experiment. Quantify band intensities from multiple biological replicates.
-
-
Data Hub
Table 1: this compound Inhibitor Kinase Selectivity Profile
This table presents hypothetical kinase profiling data for the this compound inhibitor, illustrating how to display selectivity.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| This compound (Target A) | 15 | ||
| Off-Target Kinase B | 1,500 | 100 | |
| Off-Target Kinase C | 6,000 | 400 | |
| Off-Target Kinase D | >10,000 | >667 |
A higher fold selectivity indicates a more specific compound.
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration. | On-target toxicity or off-target effect. | Perform rescue experiments; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway. | Off-target activation or pathway crosstalk. | Profile compound against a panel of related targets; map the activated pathway. |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line. |
Visualizations
Caption: On-target vs. potential off-target pathway inhibition by the this compound inhibitor.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Western Blotting for Pathway Activation
This protocol is for assessing the phosphorylation state of a target protein downstream of this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with the this compound inhibitor at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability to determine the cytotoxic effects of the this compound inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the this compound inhibitor. Include a vehicle-only control and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.
References
Technical Support Center: Refinement of [Biological Agent Name] (Bio-AMS) Dosage and Treatment Schedules in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and treatment schedules of [Biological Agent Name] (Bio-AMS) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for determining the starting dose of this compound in a new preclinical model?
A1: Determining the starting dose for a novel biological agent like this compound in a preclinical model is a critical step. A common approach is to begin with in vitro data to establish a preliminary effective concentration. This is followed by interspecies allometric scaling, which uses data from other species to predict the human equivalent dose (HED).[1] Another strategy is to use the Minimal Anticipated Biological Effect Level (MABEL), which integrates all available in vitro and in vivo data to select a safe starting dose for first-in-human studies, a principle that can be adapted for preclinical dose finding.[2] It is also essential to conduct a dose-ranging study in a small cohort of animals to identify a dose that shows biological activity without significant toxicity.
Q2: How do I select the appropriate administration route for this compound in my animal model?
A2: The choice of administration route depends on the scientific objectives, the properties of this compound, and the desired therapeutic effect (local vs. systemic).[3] Common parenteral routes in mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[4] IV administration provides the most rapid absorption, while SC injections offer slower, more sustained release. Oral gavage is used for enteral administration. The selection should also consider the welfare of the animal, aiming to minimize pain and distress. For localized effects, such as in respiratory models, intranasal or intratracheal administration might be most appropriate.
Q3: What factors should be considered when establishing a treatment schedule for this compound?
A3: Establishing an effective treatment schedule involves considering the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Key PK parameters to determine include the agent's absorption, distribution, metabolism, and excretion (ADME), which will inform dosing frequency. The half-life of this compound is a crucial factor; agents with a short half-life may require more frequent administration. The treatment duration should be based on the specific disease model and the anticipated time to observe a therapeutic effect. Continuous infusion via osmotic pumps can be an option for maintaining steady-state concentrations of the agent.
Q4: How can I monitor the therapeutic efficacy and potential toxicity of this compound in my preclinical studies?
A4: Monitoring therapeutic efficacy requires the use of relevant biomarkers and functional readouts specific to the disease model. This could include changes in tumor size, inflammatory markers, or behavioral assessments. For toxicity evaluation, regular monitoring of animal well-being, body weight, and food/water intake is essential. At the end of the study, histopathological analysis of major organs can reveal any tissue damage. Blood samples can be collected for hematology and clinical chemistry analysis to assess organ function.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Administration Technique | Ensure all researchers are thoroughly trained and standardized on the chosen administration route to deliver a consistent dose. For injections, verify the correct anatomical location and injection speed. |
| Animal-to-Animal Biological Variation | Increase the sample size (number of animals per group) to improve statistical power. Ensure animals are age- and sex-matched and from a genetically homogenous background. |
| Errors in this compound Formulation | Prepare fresh formulations for each experiment. Ensure the agent is completely solubilized or uniformly suspended. Verify the concentration of the dosing solution. |
| Underlying Health Issues in Animals | Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. Monitor for any signs of illness unrelated to the treatment. |
Issue 2: Lack of expected therapeutic effect at the tested doses.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Conduct a dose-escalation study to explore higher doses. Review in vitro data to ensure the in vivo concentrations are likely to reach the effective range. |
| Poor Bioavailability | Perform a pharmacokinetic study to determine the concentration of this compound in the target tissue over time. Consider a different administration route that may improve bioavailability. |
| Rapid Clearance of this compound | Analyze the pharmacokinetic profile to understand the agent's half-life. If it is being cleared too quickly, consider more frequent dosing or a sustained-release formulation. |
| Inactive Biological Agent | Confirm the activity of the this compound batch used in the experiment with an in vitro assay. Ensure proper storage and handling to prevent degradation. |
Issue 3: Unexpected toxicity or adverse events observed in the treatment group.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose and perform a more gradual dose-escalation study to determine the maximum tolerated dose (MTD). |
| Off-target effects | Investigate the potential for this compound to interact with unintended targets. Conduct in vitro screening against a panel of receptors or enzymes. |
| Immunogenicity | If this compound is a protein-based therapeutic, consider the possibility of an immune response in the host animal. This can be assessed by measuring anti-drug antibodies (ADAs). |
| Vehicle-related toxicity | Administer the vehicle alone as a control group to rule out any adverse effects caused by the formulation excipients. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Dose Administration.
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Intravenous (IV) | 2 | 1500 ± 120 | 0.08 | 3200 ± 250 | 2.5 ± 0.3 |
| Subcutaneous (SC) | 5 | 800 ± 95 | 2 | 4500 ± 410 | 4.1 ± 0.5 |
| Intraperitoneal (IP) | 5 | 1100 ± 150 | 0.5 | 4100 ± 380 | 3.8 ± 0.4 |
| Oral (PO) | 10 | 250 ± 45 | 4 | 2000 ± 220 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 2: Example Tumor Growth Inhibition in a Xenograft Model Treated with this compound.
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily | 1250 ± 150 | - | +5.2 |
| This compound | 5 | Daily | 875 ± 110 | 30 | +4.8 |
| This compound | 10 | Daily | 550 ± 90 | 56 | +2.1 |
| This compound | 10 | Twice Daily | 325 ± 75 | 74 | -1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Subcutaneous (SC) administration (e.g., 5 mg/kg).
-
Group 3: Intraperitoneal (IP) administration (e.g., 5 mg/kg).
-
Group 4: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer this compound to each group as specified.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Caption: Experimental workflow for refining this compound dosage and treatment schedules.
Caption: A hypothetical signaling cascade initiated by this compound binding to its target receptor.
References
- 1. Connecting Bio Analysis & Animal Studies | InfinixBio [infinixbio.com]
- 2. The minimum anticipated biological effect level (MABEL) for selection of first human dose in clinical trials with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 4. cea.unizar.es [cea.unizar.es]
overcoming challenges in the chemical synthesis of Bio-AMS analogs
Welcome to the technical support center for the chemical synthesis of Bio-AMS (Biologically Active Adenosine Monophosphate Sulfamate) analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound analogs?
Low yields in this compound analog synthesis can stem from several factors throughout the synthetic route. Incomplete reactions are a primary culprit, often due to insufficient reaction times, suboptimal temperatures, or inefficient coupling reagents. The stability of reagents, particularly the sulfamoylating agent, is critical; degradation of this reagent can significantly reduce yield.[1][2] Additionally, side reactions such as the formation of N-acylurea byproducts when using carbodiimides can consume starting materials and lower the desired product yield.[2] Product loss during workup and purification steps is another major contributor to low overall yields.[3]
Q2: What are the typical side reactions observed during the synthesis of N-acylsulfamoyladenosine compounds?
Several side reactions can occur during the synthesis of N-acylsulfamoyladenosine analogs. One common issue is the formation of guanidine derivatives when using activating agents like HBTU, which can react with the N-terminal amino group. To mitigate this, pre-activation of the carboxylic acid component is recommended.[4] During deprotection steps, especially when using strong acids like trifluoroacetic acid (TFA) to remove Boc protecting groups, side reactions can occur. For amino acids with reactive side chains, such as aspartic acid, the formation of succinimide derivatives is a known side reaction.
Q3: How can I improve the purification of my this compound analog?
Purification of this compound analogs, which are often polar molecules, can be challenging. High-Performance Liquid Chromatography (HPLC) is the method of choice. For many adenosine analogs, reverse-phase HPLC using a C18 column is effective. The separation of structurally similar analogs, such as adenosine and cordycepin, can be achieved using mixed-mode columns with both hydrophobic and cation exchange properties. The mobile phase typically consists of a mixture of acetonitrile and water with a buffer like ammonium formate, which is also compatible with mass spectrometry for fraction analysis. For analogs with different charge states, ion-exchange chromatography can be a powerful purification tool.
Q4: My sulfamoylating agent seems to be unstable. What can I do?
The instability of sulfamoylating agents is a known issue that can lead to poor reaction yields. Some intermediates in the generation of these reagents are highly reactive and moisture-sensitive. To address this, more stable sulfamoylating agents have been developed. For instance, N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide is a stable, non-moisture-sensitive crystalline solid that allows for the sulfamoylation of amines under mild conditions. It is crucial to store and handle sulfamoylating agents under anhydrous conditions and to consider using these more stable, commercially available reagents.
Q5: I am observing unexpected deprotection of other protecting groups during the final cleavage step. How can I avoid this?
Unwanted deprotection of other protecting groups during the final cleavage from a solid support or removal of a key protecting group points to issues with the orthogonality of your protecting group strategy. For example, if you are using acid-labile side-chain protecting groups and your final cleavage involves strong acid, you may see premature deprotection. A well-designed orthogonal protecting group strategy is essential. This involves selecting protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). For instance, the Fmoc group is base-labile, while the Boc group is acid-labile, and a Cbz group can be removed by catalytic hydrogenation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling agent. | Use a fresh, high-quality coupling agent. Test the agent on a simple, known reaction. |
| Poor solubility of starting materials. | Try different solvent systems or add a co-solvent. Gently warm the reaction mixture if the compounds are stable at higher temperatures. | |
| Degraded sulfamoylating agent. | Use a freshly opened or prepared batch of the sulfamoylating agent. Store under inert gas and in a desiccator. | |
| Multiple Spots on TLC/LC-MS Indicating Side Products | Side reactions involving protecting groups. | Review your protecting group strategy for orthogonality. Ensure complete deprotection of the previous step before proceeding. |
| Epimerization at the alpha-carbon of the amino acid. | Use milder coupling conditions. Add a racemization suppressant like HOBt or Oxyma Pure. | |
| Formation of N-acylurea byproduct. | Use a different coupling agent that does not form this byproduct, such as HATU or HBTU. | |
| Difficulty in Purifying the Final Compound | Co-elution of impurities with the product in reverse-phase HPLC. | Change the mobile phase composition or gradient. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18). |
| Product is too polar for reverse-phase chromatography. | Consider using hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography. | |
| Product precipitation on the column. | Decrease the sample concentration. Modify the mobile phase to improve solubility. | |
| Inconsistent Reaction Yields | Moisture or air sensitivity of the reaction. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inaccurate quantification of starting materials. | Accurately weigh all reagents and ensure correct stoichiometry. Use calibrated equipment. | |
| Variability in reaction time or temperature. | Use a temperature-controlled reaction block or oil bath. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a this compound Analog
This protocol outlines a general procedure for the solid-phase synthesis of a 5'-O-[N-(acyl)sulfamoyl]adenosine derivative.
-
Resin Swelling: Swell Rink amide polystyrene resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling of Protected Amino Acid: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin as described in step 2.
-
Sulfamoylation: Swell the resin in anhydrous DCM. Add a solution of the protected adenosine-5'-O-sulfamoylating agent (2 eq.) and a non-nucleophilic base like DIPEA (4 eq.) in anhydrous DCM. Shake the reaction overnight. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the crude product in cold diethyl ether. Centrifuge to collect the precipitate. Purify the crude product by preparative reverse-phase HPLC.
Protocol for Purification of a this compound Analog by RP-HPLC
This protocol provides a general method for the purification of a this compound analog.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture or DMSO). Filter the solution through a 0.45 µm syringe filter.
-
Column and Mobile Phase: Use a C18 reverse-phase preparative HPLC column. The mobile phase typically consists of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the column with 95% Solvent A and 5% Solvent B. After injecting the sample, run a linear gradient from 5% to 95% Solvent B over 30-40 minutes at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for adenosine-containing compounds) and collect fractions corresponding to the product peak.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: Workflow for the solid-phase synthesis of a this compound analog.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Inhibition of a target enzyme by a this compound analog.
References
- 1. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
improving the experimental workflow for high-throughput screening of Bio-AMS derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of Bio-AMS derivatives. The content is designed to improve experimental workflows by directly addressing specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their primary target?
A1: this compound is a known inhibitor of bacterial biotin protein ligase (BPL). This compound derivatives are a class of compounds structurally related to 5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine. Their primary molecular target is biotin protein ligase, an essential enzyme in many bacteria, including Mycobacterium tuberculosis. This enzyme is critical for fatty acid biosynthesis.
Q2: Why is fatty acid synthesis an important target in Mycobacterium tuberculosis?
A2: Fatty acid synthesis is crucial for the survival of Mycobacterium tuberculosis as it is required for the formation of mycolic acids, a major component of the mycobacterial cell wall. This unique cell wall structure provides a protective barrier against antibiotics and the host immune system. Therefore, inhibiting fatty acid synthesis is a promising strategy for developing new anti-tuberculosis drugs.
Q3: What are the common assay formats for screening this compound derivatives?
A3: Common assay formats for screening inhibitors of biotin protein ligase and fatty acid synthesis include:
-
Biochemical Assays: These directly measure the activity of the purified enzyme. Examples include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that detect the products of the enzymatic reaction (e.g., pyrophosphate or AMP).
-
Cell-Based Assays: These assays measure the effect of the compounds on whole cells. This can involve using a bacterial strain (e.g., M. smegmatis as a surrogate for M. tuberculosis) and measuring growth inhibition, or using infected host cells (e.g., macrophages) to assess the compound's ability to clear the infection or modulate host cell responses.
Q4: How can I identify and mitigate false positives in my HTS campaign?
A4: False positives are a common issue in HTS. They can be caused by compound autofluorescence, light scattering, compound aggregation, or non-specific reactivity.[1][2][3] To mitigate these:
-
Run counter-screens: Test active compounds in an assay format that lacks the target enzyme to identify compounds that interfere with the detection method.
-
Use orthogonal assays: Confirm hits using a different assay technology that relies on a distinct detection principle.
-
Perform dose-response curves: True inhibitors will typically show a sigmoidal dose-response curve, while many false positives will not.
-
Visually inspect wells: For cell-based assays, microscopic inspection can help identify compound precipitation or cytotoxicity.
Troubleshooting Guides
Biochemical Assays for Biotin Protein Ligase Inhibitors
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells (High CV%) | Inconsistent dispensing of reagents or compounds. | Ensure automated liquid handlers are properly calibrated. Mix plates gently after reagent addition. |
| Edge effects due to evaporation. | Use plates with lids, maintain consistent humidity in the incubator, and consider excluding outer wells from analysis. | |
| Low Z'-factor (<0.5) | Suboptimal enzyme or substrate concentrations. | Determine the Km for the substrate and use a concentration at or below the Km to enhance sensitivity to competitive inhibitors.[4] Optimize enzyme concentration to ensure the reaction is in the linear range. |
| Assay conditions (pH, temperature) are not optimal. | Verify that the buffer pH and assay temperature are optimal for enzyme activity and stability.[5] | |
| High number of false positives | Compound interference with the assay signal (e.g., autofluorescence). | Perform a pre-read of the compound plate to identify autofluorescent compounds. Run a counter-screen without the enzyme to flag interfering compounds. |
| Compound aggregation leading to non-specific inhibition. | Include a detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in the assay buffer to prevent aggregation. |
Cell-Based Assays for Fatty Acid Synthesis Inhibition
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal | Autofluorescence from media components or cells. | Use phenol red-free media. Test different cell densities to find the optimal signal-to-background ratio. |
| Inconsistent cell growth across the plate | Uneven cell seeding or temperature gradients in the incubator. | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Compound cytotoxicity masking specific inhibition | The compound is toxic to the cells at the tested concentration. | Perform a counter-screen for cytotoxicity using a cell viability assay (e.g., CellTiter-Glo®, resazurin) in uninfected cells. Test compounds at a lower concentration range. |
| No observable effect of known inhibitors | Poor compound permeability into the cells. | For bacterial cell-based assays, consider using strains with more permeable cell walls or co-administering with a permeabilizing agent if appropriate. |
| The incubation time is too short to observe an effect. | Optimize the incubation time to allow for sufficient target engagement and downstream effects on cell viability or reporter gene expression. |
Experimental Protocols
Protocol 1: Biochemical HTS for Biotin Protein Ligase (BPL) Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol is adapted from a novel assay system for E. coli BPL (BirA) and is suitable for HTS.
1. Reagents and Materials:
-
Purified biotin protein ligase (e.g., from M. tuberculosis)
-
Biotinylated peptide substrate with a fluorescent tag (e.g., fluorescein)
-
ATP and MgCl2
-
Assay buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Positive control: A known BPL inhibitor (e.g., this compound)
-
Negative control: DMSO
-
384-well, low-volume, black, non-binding surface microplates
2. Assay Procedure:
-
Add 5 µL of assay buffer containing the fluorescently labeled peptide substrate to all wells.
-
Add 50 nL of test compounds (in DMSO), positive control, or negative control to the appropriate wells.
-
Add 5 µL of assay buffer containing BPL enzyme to all wells except the negative control wells (add buffer only).
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of assay buffer containing ATP.
-
Incubate for 60 minutes at room temperature.
-
Measure fluorescence polarization on a suitable plate reader.
3. Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
| Parameter | Typical Value/Range |
| Enzyme Concentration | 1-10 nM |
| Substrate (Biotin) Km | 1-5 µM |
| ATP Km | 0.2-0.3 mM |
| Positive Control (this compound) IC50 | Dependent on assay conditions |
| Z'-factor | > 0.5 |
Protocol 2: Cell-Based HTS for Fatty Acid Synthesis Inhibitors using a Reporter Gene Assay in M. smegmatis
1. Reagents and Materials:
-
M. smegmatis strain engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter responsive to fatty acid synthesis inhibition.
-
Growth medium (e.g., Middlebrook 7H9 with appropriate supplements).
-
Positive control: A known fatty acid synthesis inhibitor (e.g., isoniazid).
-
Negative control: DMSO.
-
384-well, white, opaque-bottom microplates (for luminescence) or black, clear-bottom plates (for fluorescence).
2. Assay Procedure:
-
Dispense 40 µL of M. smegmatis culture (at an appropriate OD600) into each well.
-
Add 100 nL of test compounds, positive control, or negative control to the respective wells.
-
Incubate the plates at 37°C for 24-48 hours.
-
For luciferase reporter assays, add the luciferase substrate according to the manufacturer's instructions and measure luminescence.
-
For GFP reporter assays, measure fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis and Quality Control:
-
Normalize the reporter signal to cell density (e.g., by measuring OD600 before adding the luciferase substrate) to account for growth inhibition.
-
Calculate the fold-change in reporter gene expression for each compound.
-
Determine the Z'-factor for the assay.
| Parameter | Typical Value/Range |
| M. smegmatis starting OD600 | 0.05 - 0.1 |
| Incubation Time | 24 - 48 hours |
| Positive Control (Isoniazid) Concentration | 10-50 µM |
| Z'-factor | > 0.5 |
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Key signaling pathways in M. tuberculosis and host cell interaction.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
best practices for handling and storing the Bio-AMS compound to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of the Bio-AMS compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of bacterial biotin protein ligase.[1][2] Its primary mechanism of action is the disruption of fatty acid and lipid biosynthesis in bacteria, with demonstrated activity against Mycobacterium tuberculosis (Mtb).[1][3]
Q2: What is the molecular information for the this compound compound?
A2: The key molecular details for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₉O₇S₂ |
| Molecular Weight | 571.6 g/mol |
| PubChem CID | 54592409 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
(Source: PubChem CID 54592409)[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve the this compound compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing.
Q4: How should I store the solid this compound compound and its stock solutions to maintain potency?
A4: To maintain the potency of the this compound compound, proper storage is crucial. Recommendations are provided in the table below.
| Form | Storage Condition | Recommendations |
| Solid Compound | Store as a powder under nitrogen. | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | Store at -20°C or -80°C for long-term storage. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
(Source: InvivoChem)
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using the this compound compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory activity observed | Compound degradation: Improper storage or handling. | - Ensure the solid compound and stock solutions have been stored according to the recommended conditions. - Prepare a fresh stock solution from the solid compound. |
| Incorrect concentration: Error in calculating dilutions. | - Double-check all calculations for preparing working solutions from the stock solution. - Prepare a fresh dilution series. | |
| Experimental error: Issues with the assay setup. | - Review the experimental protocol for any deviations. - Ensure all reagents are fresh and properly prepared. - Include appropriate positive and negative controls in your experiment. | |
| Inconsistent results between experiments | Variability in compound handling: Differences in the preparation of solutions. | - Standardize the protocol for preparing this compound solutions, including the solvent used and dissolution time. |
| Freeze-thaw cycles: Repeated freezing and thawing of the stock solution. | - Use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitation of the compound in aqueous media | Low solubility: this compound has low aqueous solubility. | - Ensure the final concentration of DMSO in the aqueous media is sufficient to maintain solubility, but not high enough to affect the experimental system. - Consider using a vehicle control with the same concentration of DMSO. |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing against Mycobacterium tuberculosis
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of the this compound compound against M. tuberculosis using a microtiter plate format.
Materials:
-
This compound compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
DMSO (for stock solution)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the diluted this compound compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C in a suitable incubator.
-
Read Results: After a defined incubation period (e.g., 7-14 days), measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is the lowest concentration of this compound that inhibits visible growth.
Protocol 2: Fatty Acid Synthesis Inhibition Assay
This protocol provides a method to assess the inhibition of fatty acid synthesis in M. tuberculosis by the this compound compound.
Materials:
-
This compound compound
-
Mycobacterium tuberculosis H37Rv strain
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Culture Preparation: Grow M. tuberculosis to mid-log phase.
-
Compound Treatment: Treat the bacterial culture with varying concentrations of this compound for a specified period.
-
Radiolabeling: Add [¹⁴C]-acetate to the cultures and incubate to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: Harvest the bacterial cells, lyse them, and extract the total lipids.
-
Scintillation Counting: Measure the amount of incorporated [¹⁴C] in the lipid fraction using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabel incorporated in the this compound-treated samples to the untreated control to determine the extent of fatty acid synthesis inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Biotin Synthesis and Fatty Acid Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the biotin synthesis pathway in Mycobacterium tuberculosis and its connection to fatty acid biosynthesis, which is inhibited by the this compound compound. This compound targets the biotin protein ligase (BirA), preventing the activation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Caption: Inhibition of Biotin Protein Ligase by this compound disrupts fatty acid synthesis in M. tuberculosis.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the this compound compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship for Troubleshooting Low Activity
This diagram illustrates the logical steps to troubleshoot experiments where the this compound compound shows low or no inhibitory activity.
Caption: Troubleshooting flowchart for low inhibitory activity of the this compound compound.
References
- 1. pnas.org [pnas.org]
- 2. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H29N9O7S2 | CID 54592409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Radiocarbon Detection: A Comparative Guide to Bio-AMS and Liquid Scintillation Counting
For researchers, scientists, and drug development professionals, the accurate quantification of Carbon-14 (¹⁴C) is indispensable for a multitude of applications, from tracing metabolic pathways of novel drug candidates to understanding cellular processes. The two primary analytical methods for this purpose are Bio-Accelerator Mass Spectrometry (Bio-AMS) and Liquid Scintillation Counting (LSC). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most appropriate technique for specific research needs.
Principles of Detection
Liquid Scintillation Counting (LSC) is a radiometric technique that measures the beta particles emitted from the radioactive decay of ¹⁴C.[1] Samples are mixed with a scintillation cocktail containing fluorescent molecules.[2] When a beta particle from ¹⁴C decay interacts with these molecules, it excites them, leading to the emission of photons of light.[2][3] These light flashes are then detected and counted by photomultiplier tubes (PMTs), and the rate of these flashes is proportional to the amount of ¹⁴C in the sample.[4]
Bio-Accelerator Mass Spectrometry (this compound) , in contrast, is an ultra-sensitive technique that directly counts the number of ¹⁴C atoms in a sample, rather than waiting for their decay. The process involves converting the sample into a solid graphite target. Atoms from the target are then ionized, accelerated to high energies in a particle accelerator, and separated by mass spectrometry, allowing for the precise counting of individual ¹⁴C atoms.
Performance Comparison
The choice between LSC and this compound hinges on the specific requirements of the analysis, including the necessary sensitivity, the amount of sample available, and budgetary constraints.
| Feature | Liquid Scintillation Counting (LSC) | Bio-Accelerator Mass Spectrometry (this compound) |
| Detection Limit | ~1-10 Bq/g Carbon | As low as attomolar (10⁻¹⁸ mol) concentrations |
| Sample Size | Milligrams to grams | Micrograms (as low as 20 µg) |
| Precision | Good, but can be affected by quenching | High precision (e.g., 1.7% for low-level samples) |
| Throughput | High, suitable for large numbers of samples | Lower, due to extensive sample preparation |
| Cost | Lower instrument and operational cost | High instrument and operational cost |
| Measurement Time | Minutes to hours per sample | A few hours per sample, but batch processing is common |
Experimental Protocols and Workflows
Liquid Scintillation Counting (LSC)
A prevalent method for preparing biological samples for LSC is through oxidation.
Methodology:
-
Sample Collection: Biological matrices such as plasma, urine, or tissue homogenates containing the ¹⁴C-labeled compound are collected.
-
Sample Oxidation: A known amount of the sample is placed in a sample oxidizer. The sample is combusted at a high temperature (typically ~900°C) in the presence of a catalyst to convert all carbon to ¹⁴CO₂.
-
¹⁴CO₂ Trapping: The resulting ¹⁴CO₂ is trapped in a specialized carbon dioxide-absorbing scintillation cocktail.
-
LSC Vial Preparation: The cocktail containing the trapped ¹⁴CO₂ is dispensed into a liquid scintillation vial.
-
Measurement: The vial is placed in a liquid scintillation counter. The instrument detects the light emitted from the scintillation cocktail and provides a measure of the radioactivity in disintegrations per minute (DPM) or Becquerels (Bq).
-
Quench Correction: Modern LSC instruments employ methods to correct for quenching, which is the reduction in light output due to interfering substances in the sample, ensuring accurate quantification.
Bio-Accelerator Mass Spectrometry (this compound)
This compound requires the conversion of the sample carbon into a solid graphite target for analysis.
Methodology:
-
Sample Collection and Preparation: Similar to LSC, biological samples are collected. The samples are then processed to isolate the carbon content.
-
Combustion: The sample is combusted in a sealed quartz tube with an oxidant (e.g., copper oxide) to convert all organic carbon into CO₂ gas.
-
Purification: The CO₂ is cryogenically purified to remove any interfering gases.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon in the form of graphite, typically through a reaction with a metal catalyst (e.g., iron or cobalt) at a high temperature in the presence of hydrogen.
-
Target Pressing: The resulting graphite is pressed into a target holder.
-
AMS Analysis:
-
Ionization: The target is placed in the ion source of the AMS system, where cesium ions are used to sputter the graphite target, producing negative carbon ions.
-
Acceleration: The carbon ions are accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator.
-
Molecular Destruction: In the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons and destroys any molecular isobars that could interfere with the ¹⁴C signal.
-
Mass Spectrometry: The resulting positive ions are further accelerated and then separated based on their mass-to-charge ratio by powerful magnets.
-
Detection: The ¹⁴C ions are counted individually in a detector, while the stable isotopes (¹²C and ¹³C) are measured in Faraday cups. The ratio of ¹⁴C to the stable isotopes determines the concentration of ¹⁴C in the original sample.
-
Applications in Drug Development
Both LSC and this compound are valuable tools in pharmaceutical research and development. LSC is often employed for routine analysis in studies where ¹⁴C levels are relatively high, such as in vitro metabolism studies and preclinical and clinical studies with higher radioactive doses. Its higher throughput and lower cost make it well-suited for screening a large number of samples.
This compound offers unparalleled sensitivity, making it the method of choice for studies involving microdosing or where extremely low levels of a ¹⁴C-labeled drug need to be quantified. This capability is crucial for human absorption, distribution, metabolism, and excretion (ADME) studies using microdoses, which significantly reduces the radiation exposure to human subjects. Furthermore, the high sensitivity of this compound allows for the analysis of very small biological samples, which is particularly advantageous when working with limited sample volumes, such as in pediatric studies or when analyzing rare cell populations.
Conclusion
The selection between LSC and this compound for ¹⁴C detection is a trade-off between sensitivity, sample size requirements, cost, and throughput. LSC is a robust and cost-effective technique suitable for a broad range of applications where ¹⁴C concentrations are not exceptionally low. In contrast, this compound provides extraordinary sensitivity, enabling studies with microdoses and trace-level detection that are not feasible with LSC. A thorough understanding of the capabilities and limitations of each technique is paramount for researchers in drug development to design effective studies and obtain high-quality, reliable data.
References
A Comparative Guide to Bio-AMS and LC-MS/MS for Quantitative Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of xenobiotics and endogenous molecules in biological matrices is a cornerstone of drug development and biomedical research. The selection of an appropriate analytical technique is critical for generating robust and reliable data. This guide provides a comprehensive comparison of two powerful analytical methods: Bio-Accelerator Mass Spectrometry (Bio-AMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: this compound vs. LC-MS/MS
This compound and LC-MS/MS are both highly sensitive techniques, but they operate on different principles and offer distinct advantages and limitations. The choice between the two often depends on the specific requirements of the study, including the required sensitivity, the nature of the analyte, and the stage of drug development.
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the ratio of a rare isotope (typically ¹⁴C) to its stable counterpart, providing a direct count of labeled molecules. | Separates compounds by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][2] |
| Sensitivity | Extremely high; capable of detecting attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C-labeled compounds.[3] | High; typically in the picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range.[1] |
| Selectivity | Highly selective for the ¹⁴C label, virtually eliminating background from endogenous molecules. | High, based on chromatographic retention time and specific mass transitions (parent and fragment ions). |
| Linearity | Excellent, often spanning 4-5 orders of magnitude. | Good, typically spanning 2-3 orders of magnitude. |
| Accuracy | High, with reported accuracies often within ±15% of the nominal value. | High, with accuracies typically within ±15% of the nominal value, as per regulatory guidelines. |
| Precision | High, with coefficients of variation (CVs) typically below 15%. | High, with CVs generally below 15%. |
| Throughput | Lower, due to sample preparation (graphitization) and the complexity of the instrumentation. | Higher, with well-established automated sample preparation and analysis workflows. |
| Matrix Effect | Minimal, as the detection is based on the intrinsic property of the isotope. | Can be significant, requiring careful method development and validation to mitigate ion suppression or enhancement. |
| Compound Requirement | Requires labeling with a long-lived radioisotope, most commonly ¹⁴C. | Does not require isotopic labeling. |
| Applications | Microdosing studies, absolute bioavailability studies, human ADME (Absorption, Distribution, Metabolism, and Excretion) studies with very low doses, toxicokinetic studies of potent compounds, and analysis of covalent drug binding. | Routine quantitative bioanalysis in preclinical and clinical drug development, therapeutic drug monitoring, and metabolite quantification. |
Experimental Protocols
Representative this compound Protocol for Quantitative Analysis of a ¹⁴C-Labeled Drug in Human Plasma
This protocol outlines the key steps for the quantification of a ¹⁴C-labeled drug in human plasma samples.
1. Sample Preparation (Graphitization)
-
Objective: To convert the carbon in the plasma sample into graphite, the form required for the AMS ion source.
-
Materials:
-
Frozen human plasma samples containing the ¹⁴C-labeled drug.
-
Combustion tubes (quartz).
-
Copper(II) oxide (CuO) as an oxidant.
-
Silver (Ag) wire to remove halogens and sulfur.
-
Iron (Fe) powder as a catalyst.
-
Zinc (Zn) powder as a reducing agent.
-
Helium (He) and Hydrogen (H₂) gases.
-
Graphitization rig with furnaces.
-
-
Procedure:
-
An aliquot of the plasma sample (typically 10-50 µL) is placed in a quartz combustion tube.
-
CuO and Ag wire are added to the tube.
-
The tube is sealed under vacuum.
-
The sample is combusted at 900°C to convert all carbon to CO₂.
-
The CO₂ is cryogenically purified and collected.
-
The purified CO₂ is then reduced to graphite in the presence of Fe catalyst and H₂ gas at 600°C.
-
The resulting graphite-iron mixture is pressed into a target cathode for AMS analysis.
-
2. AMS Analysis
-
Objective: To measure the ¹⁴C/¹²C ratio in the graphite sample.
-
Equipment: Accelerator Mass Spectrometer.
-
Procedure:
-
The graphite target is placed in the ion source of the AMS.
-
A beam of cesium ions sputters the target, producing negative carbon ions.
-
The ions are accelerated to high energies (MeV).
-
At the high-voltage terminal, the ions pass through a stripper gas or foil, which removes several electrons, converting them to positive ions and destroying molecular isobars.
-
The ions are then mass-analyzed by a series of magnets and electrostatic analyzers.
-
The ¹⁴C ions are counted in a detector, while the abundant ¹²C and ¹³C isotopes are measured in Faraday cups.
-
The ¹⁴C/¹²C ratio of the sample is determined relative to known standards.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of the ¹⁴C-labeled drug in the original plasma sample.
-
Procedure:
-
The measured ¹⁴C/¹²C ratio is corrected for background and isotopic fractionation.
-
The amount of ¹⁴C in the sample is calculated based on the known specific activity of the ¹⁴C-labeled drug.
-
The concentration of the drug in the plasma is then determined by dividing the amount of ¹⁴C by the initial volume of the plasma sample.
-
Quality control samples with known concentrations of the ¹⁴C-labeled drug are analyzed alongside the unknown samples to ensure the accuracy and precision of the assay.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound quantitative analysis.
Conclusion
Both this compound and LC-MS/MS are indispensable tools in modern bioanalysis. This compound offers unparalleled sensitivity, making it the gold standard for studies involving microdoses or requiring the tracking of compounds at very low concentrations. Its high selectivity for ¹⁴C-labeled molecules minimizes matrix effects and simplifies sample cleanup. However, the requirement for isotopic labeling and the lower throughput can be limitations.
LC-MS/MS, on the other hand, is a versatile and high-throughput technique that is well-suited for a wide range of quantitative applications in drug development. While it may not reach the extreme sensitivity of this compound, modern instruments offer excellent performance. Careful method development is crucial to overcome potential matrix effects.
Ultimately, the choice between this compound and LC-MS/MS should be guided by the specific scientific question, the required level of sensitivity, the availability of a radiolabeled version of the analyte, and the desired sample throughput. In many drug development programs, these techniques are used in a complementary fashion to provide a comprehensive understanding of a drug's behavior in biological systems.
References
Revolutionizing Biomedical Research: A Comparative Guide to Bio-AMS Instruments
For researchers, scientists, and drug development professionals, Accelerator Mass Spectrometry (AMS) tailored for the biological sciences (Bio-AMS) offers unparalleled sensitivity in detecting rare isotopes, particularly carbon-14 (¹⁴C). This capability is transforming pharmacokinetic, metabolic, and toxicological studies. This guide provides a comparative analysis of leading this compound instrument models, their capabilities, and the experimental protocols that underpin their applications.
The ability to quantify attomolar concentrations of ¹⁴C-labeled compounds allows for human studies with microdoses, significantly reducing radioactive exposure and enabling earlier and more precise assessments of drug candidates.[1][2] Key players in the this compound market, including National Electrostatics Corp. (NEC), Ionplus AG, and High Voltage Engineering Europa B.V. (HVE), offer a range of instruments with distinct features and performance characteristics.
Comparative Analysis of this compound Instrument Models
The selection of a this compound instrument depends on the specific research needs, including the desired level of precision, sample throughput, and the range of isotopes to be analyzed. Below is a summary of key performance specifications for prominent models from leading manufacturers.
| Feature | National Electrostatics Corp. (NEC) - SSAMS | Ionplus AG - MICADAS | High Voltage Engineering (HVE) - 1 MV System |
| Terminal Voltage | 250 kV | 200 kV | 1 MV |
| ¹⁴C/¹²C Precision | ≤ 0.3% for modern samples[3] | Typically ±1.5‰ for samples >150 μgC[4] | High precision, specific values vary with setup |
| ¹³C/¹²C Precision | ≤ 0.3%[3] | Not specified as a primary feature | Not specified as a primary feature |
| ¹⁴C Background | ≤ 2.5 x 10⁻¹⁵ for dead carbon | Machine blank up to 2x10⁻¹⁶ | Low 10⁻¹⁶ for carbon blanks |
| Sample Throughput | High, specific numbers depend on configuration | High, with fast magazine changes | High, with 200 sample ion source available |
| Ion Source | Cesium Sputter | Hybrid Cesium Sputter (graphite or gas) | SO110 hybrid ion source |
| Isotope Capability | Primarily ¹⁴C, other isotopes possible with modifications | Primarily ¹⁴C, with options for other isotopes | Multi-element (¹⁰Be to ²⁴⁴Pu) |
| Footprint | Compact, open-air design | Most compact commercially available (3.2m x 2.6m) | Compact for a 1 MV system |
Key Capabilities and Technological Innovations
National Electrostatics Corp. (NEC) offers a range of Pelletron-based AMS systems, from the compact Single Stage AMS (SSAMS) to multi-megavolt tandem accelerators. The SSAMS is specifically designed for high-precision ¹⁴C analysis in biomedical research, featuring a compact, open-air design that eliminates the need for a large pressurized tank. Their systems are known for their robustness and versatility, with options for dual ion sources to increase throughput.
Ionplus AG , a spin-off from ETH Zürich, focuses on compact and highly automated AMS systems. Their flagship model, the Mini Carbon Dating System (MICADAS), is a 200 kV system renowned for its small footprint, high transmission, and measurement stability. A key feature of the MICADAS is its hybrid ion source that can handle both solid (graphite) and gaseous (CO₂) samples, offering flexibility in sample preparation. The system's design emphasizes user-friendliness and low maintenance.
High Voltage Engineering Europa B.V. (HVE) provides a range of Tandetron™ accelerators for AMS applications. Their compact 1 MV multi-element AMS system is particularly suited for biomedical research that requires the analysis of isotopes beyond ¹⁴C, such as calcium-41 (⁴¹Ca) and iodine-129 (¹²⁹I). These systems can be equipped with high-capacity ion sources, such as the 200-sample SO110, enabling unattended, around-the-clock operation.
Experimental Protocols: From Sample to Data
The accuracy and precision of this compound measurements are critically dependent on meticulous sample preparation and a well-defined analytical workflow.
Sample Preparation
Biological samples are typically converted to a form suitable for introduction into the ion source. For ¹⁴C analysis, this often involves the conversion of the sample to graphite or carbon dioxide.
-
Graphitization of Solid Samples: This traditional method involves the combustion of the biological sample to CO₂, followed by the reduction of the CO₂ to filamentous graphite. This process, while well-established, can be labor-intensive.
-
Direct Analysis of Liquid Samples: Newer interface technologies, such as the moving wire interface, allow for the direct analysis of liquid samples like plasma and urine. This significantly reduces sample preparation time from days to minutes and enables the analysis of very small sample volumes.
-
Gas Interface Systems (GIS): Instruments like the Ionplus MICADAS can be equipped with a gas interface system that directly introduces CO₂ from combusted samples into the ion source.
Liquid Chromatography-AMS (LC-AMS) for Metabolite Profiling
A powerful application of this compound is its coupling with high-performance liquid chromatography (HPLC) for the analysis of complex mixtures of ¹⁴C-labeled metabolites.
Methodology:
-
Chromatographic Separation: The biological extract containing ¹⁴C-labeled metabolites is injected into an HPLC system. The metabolites are separated based on their physicochemical properties as they pass through the chromatography column.
-
Eluent Splitting: The eluent from the HPLC column is split. One stream is directed to a conventional mass spectrometer (e.g., Q-TOF or Orbitrap) for structural identification of the metabolites. The other stream is directed to the this compound instrument for sensitive quantification of the ¹⁴C content in each chromatographic peak.
-
Data Integration: The data from the molecular mass spectrometer and the this compound are correlated based on retention time, allowing for the identification and precise quantification of individual metabolites.
References
A Comparative Guide to Bio-AMS and Other Mass Spectrometry Techniques for Ultrasensitive Quantitative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating accurate and reliable data. This guide provides a detailed comparison of Bio-Accelerator Mass Spectrometry (Bio-AMS) with other widely used mass spectrometry (MS) techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), with a focus on sensitivity.
This document outlines the quantitative performance of each method, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided for key applications, and a visualization of a relevant metabolic pathway is included to illustrate the practical application of these sensitive analytical methods in drug development.
Unparalleled Sensitivity: A Quantitative Comparison
The primary advantage of this compound lies in its exceptional sensitivity, enabling the quantification of ultra-trace levels of long-lived radionuclides like carbon-14 (¹⁴C) and tritium (³H). This allows for studies using microdosing or microtracer approaches, significantly reducing the radioactive dose administered to human subjects.[1] The following tables summarize the reported sensitivity of this compound, LC-MS/MS, and ICP-MS.
Table 1: Bio-Accelerator Mass Spectrometry (this compound) Sensitivity
| Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Sample Volume | Reference |
| ¹⁴C-labeled Small Molecules | ~1 amol of ¹⁴C (~30 fg equivalent) | ~10 amol of ¹⁴C | 10-50 µL plasma | [2] |
| ¹⁴C-labeled Biologics | Attomole to zeptomole (10⁻¹⁸-10⁻²¹ mol) range | 0.52 amol of ¹⁴C | Varies | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sensitivity
| Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Sample Volume | Reference |
| Small Molecule Drugs & Metabolites | 0.32–1.71 ng/mL | 0.1–50 ng/mL | 50-100 µL plasma | [4][5] |
| Tyrosine Kinase Inhibitors | - | 0.5–1500 ng/mL | 10 µL blood | |
| Peptides & Small Proteins | - | 25 ng/mL | 60 µL plasma |
Table 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Sensitivity
| Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Sample Volume | Reference |
| Trace Elements (e.g., Pb, As, Cd) | 0.001–0.05 µg/L (ppt) | Varies | 100 µL | |
| Heavy Metals in Biological Matrices | ng/L to µg/L (ppt to ppb) range | Varies | 100 µL |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are representative protocols for the quantification of analytes in biological matrices using this compound, LC-MS/MS, and ICP-MS.
This compound Protocol for ¹⁴C-Labeled Drug in Plasma
This protocol describes the general workflow for the quantification of a ¹⁴C-labeled drug in human plasma following a microdose administration.
1. Sample Collection and Preparation:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Combustion and Graphitization:
-
An aliquot of the plasma sample (typically 10-50 µL) is transferred to a quartz tube.
-
The sample is combusted to CO₂ at high temperature (e.g., 900°C) in the presence of an oxidizing agent.
-
The resulting CO₂ is purified and then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) at a lower temperature (e.g., 600°C).
3. AMS Analysis:
-
The graphite sample is pressed into a target holder and introduced into the ion source of the accelerator mass spectrometer.
-
The ¹⁴C/¹²C or ¹⁴C/¹³C isotope ratio is measured.
-
The concentration of the ¹⁴C-labeled drug is calculated based on the measured isotope ratio and the specific activity of the administered compound.
LC-MS/MS Protocol for a Small Molecule Drug in Plasma
This protocol outlines a typical procedure for the quantitative analysis of a small molecule drug in plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography:
-
Inject an aliquot of the supernatant (e.g., 5-10 µL) onto a reverse-phase C18 column.
-
Separate the analyte from other matrix components using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
3. Mass Spectrometry:
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.
-
The analyte is detected using multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
ICP-MS Protocol for Trace Element Analysis in Whole Blood
This protocol describes a method for the determination of trace element concentrations in whole blood.
1. Sample Preparation (Acid Digestion):
-
Pipette 100 µL of whole blood into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).
-
Heat the mixture in a microwave digestion system to break down the organic matrix.
-
After digestion, dilute the sample to a final volume with deionized water.
2. ICP-MS Analysis:
-
Introduce the diluted sample into the ICP-MS system via a nebulizer.
-
The high-temperature argon plasma atomizes and ionizes the elements in the sample.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The concentration of each element is determined by comparing the ion signal to that of a series of calibration standards.
Visualization of a Metabolic Pathway
Understanding the metabolic fate of a drug is a critical aspect of drug development. The high sensitivity of modern mass spectrometry techniques allows for the detailed characterization of metabolic pathways. The following diagram illustrates the metabolic pathway of Warfarin, a widely prescribed anticoagulant.
References
- 1. Microtracer‐Based Assessment of the Mass Balance, Pharmacokinetics, and Excretion of [14C]Berzosertib, an Intravenous ATR Inhibitor, in Patients With Advanced Solid Tumors: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaron.com [pharmaron.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
evaluating the cost-benefit of using Bio-AMS in long-term tracer studies
For researchers, scientists, and drug development professionals embarking on long-term tracer studies, the choice of analytical technique is a critical decision with significant implications for study design, cost, and data quality. This guide provides a comprehensive comparison of Bio-Accelerator Mass Spectrometry (Bio-AMS) with its primary alternative, Liquid Scintillation Counting (LSC), and other non-radioisotope methods, offering a cost-benefit analysis to inform this crucial selection process.
Executive Summary
This compound has emerged as a powerful tool in long-term tracer studies due to its unparalleled sensitivity and ability to work with microdoses of ¹⁴C-labeled compounds. This allows for studies in vulnerable populations, reduces radioactive waste, and can provide detailed pharmacokinetic data earlier in the drug development process. While the initial investment and per-sample cost of this compound are generally higher than LSC, the long-term benefits, including the potential for smaller and shorter clinical trials, can lead to significant overall cost savings. LSC remains a viable and cost-effective option for studies where lower sensitivity is acceptable and larger sample volumes are available. Non-radioisotope methods, such as stable isotope labeling with mass spectrometry, offer an alternative that eliminates radiation concerns but may have limitations in sensitivity for certain applications.
Quantitative Performance Comparison
The selection of an analytical method for long-term tracer studies often hinges on key performance metrics. The following tables provide a summary of the quantitative data for this compound and LSC.
| Parameter | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) |
| Sensitivity | Attomole (10⁻¹⁸ mole) to zeptomole (10⁻²¹ mole) level | Picomole (10⁻¹² mole) to femtomole (10⁻¹⁵ mole) level |
| Lower Limit of Quantification (LLOQ) | ~0.1 dpm/mL for plasma[1] | Significantly higher than this compound, dependent on sample and cocktail |
| Precision (%CV) | 2.68% to 6.50%[1] | Generally higher %CV compared to this compound, especially at low concentrations |
| Accuracy | High, with a correlation coefficient of 0.999 versus extrapolated LSC data[1] | Good, but can be affected by quenching and background radiation |
| Sample Size Required | Micrograms to milligrams | Milligrams to grams |
Cost-Benefit Analysis
The economic evaluation of this compound versus LSC extends beyond the initial instrument purchase and per-sample analysis cost. A holistic view reveals a nuanced cost-benefit landscape.
| Cost/Benefit Aspect | Bio-Accelerator Mass Spectrometry (this compound) | Liquid Scintillation Counting (LSC) |
| Instrument Cost | High (>$1,000,000 for high-end systems) | Low to Moderate ($10,000 - $80,000 for new systems) |
| Cost Per Sample (CRO) | ~$100 - $400+ | ~$75 - $225 |
| Radioactive Dose | Microdoses (~nCi), reducing safety concerns and enabling studies in more populations. | Higher doses (~µCi) required. |
| Radioactive Waste | Minimal, often below regulatory disposal limits. | Significant, requiring specialized disposal procedures and associated costs. |
| Drug Development Timeline | Can accelerate timelines by enabling earlier human ADME studies. | Standard timeline, human ADME studies typically conducted later. |
| Throughput | Lower, due to extensive sample preparation (graphitization). | Higher, more suitable for large numbers of samples. |
Alternative Methods: Stable Isotope Labeling
An increasingly popular alternative to radioisotope-based tracer studies is the use of stable isotope labeling coupled with mass spectrometry.[2][3]
| Feature | Stable Isotope Labeling with Mass Spectrometry |
| Principle | Utilizes non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) to label drug molecules. The mass difference is detected by a mass spectrometer. |
| Advantages | No radiation exposure, eliminating safety concerns and regulatory hurdles associated with radioactive materials. Allows for multiple tracer studies in the same subject. |
| Disadvantages | Lower sensitivity compared to this compound, which may not be suitable for all applications. Higher background levels of stable isotopes can limit detection of small changes. |
| Cost | Can be cost-effective as it avoids the expenses and infrastructure associated with handling radioactive materials. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for this compound and LSC in the context of a human Absorption, Distribution, Metabolism, and Excretion (ADME) study.
This compound Protocol for a ¹⁴C Human ADME Study
-
Dose Preparation and Administration: A microdose of the ¹⁴C-labeled investigational drug (typically <1 µCi) is administered to healthy volunteers.
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.
-
Sample Preparation (Plasma):
-
A small aliquot of plasma (e.g., 50 µL) is mixed with a precipitation solvent (e.g., acetonitrile or methanol) to remove proteins.
-
The sample is centrifuged, and the supernatant is collected.
-
-
Graphitization: The carbon in the sample extract is converted to graphite. This is a critical step for AMS analysis. The sample is combusted to CO₂, which is then purified and reduced to elemental carbon (graphite) in the presence of a catalyst.
-
AMS Analysis: The graphite target is placed in the ion source of the accelerator mass spectrometer. The instrument measures the ratio of ¹⁴C to stable carbon isotopes (¹²C and ¹³C) to determine the precise amount of the labeled drug and its metabolites.
LSC Protocol for a ¹⁴C Human ADME Study
-
Dose Administration: A higher dose of the ¹⁴C-labeled drug (typically 50-100 µCi) is administered to subjects.
-
Sample Collection: Blood, plasma, urine, and feces are collected over a period sufficient to ensure near-complete recovery of radioactivity.
-
Sample Preparation (Plasma):
-
An aliquot of plasma (e.g., 1 mL) is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors that emit light when they interact with beta particles from ¹⁴C decay.
-
For colored or complex samples, a solubilizing agent may be added and the sample heated to ensure homogeneity.
-
-
LSC Analysis: The vial is placed in a liquid scintillation counter. Photomultiplier tubes detect the light flashes, and the instrument records the counts per minute (CPM). The CPM is then converted to disintegrations per minute (DPM) using quench correction curves to account for any reduction in light output.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical human ADME study workflow and the decision-making process for selecting an appropriate analytical method.
Conclusion
The decision to use this compound in long-term tracer studies requires a thorough evaluation of the study's specific needs against the costs and benefits of the available technologies. This compound offers unparalleled sensitivity, enabling studies with microdoses that can de-risk and potentially accelerate drug development. While the upfront costs are higher than traditional methods like LSC, the ability to obtain critical human pharmacokinetic and metabolism data earlier, coupled with reduced radioactive waste and the potential for smaller clinical trials, presents a compelling argument for its cost-effectiveness in the long run. For studies where the extreme sensitivity of this compound is not a prerequisite and sample material is abundant, LSC remains a robust and economical choice. The advent of stable isotope labeling with mass spectrometry provides a valuable non-radioactive alternative, further expanding the toolkit for modern drug development research. Ultimately, a careful consideration of the scientific objectives, budgetary constraints, and logistical considerations will guide the selection of the most appropriate and cost-beneficial analytical strategy.
References
- 1. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
Comparative Efficacy of Bio-AMS and Other Biotin Protein Ligase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bio-AMS with other known biotin protein ligase inhibitors, supported by experimental data. Biotin protein ligases (BPLs), also known as holocarboxylase synthetases, are essential enzymes that catalyze the covalent attachment of biotin to key metabolic enzymes. Their critical role in microbial survival has made them an attractive target for the development of novel antimicrobial agents.
This compound is a potent bisubstrate inhibitor of bacterial biotin protein ligase, with notable selective activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It mimics the natural reaction intermediate, biotinyl-5'-AMP, thereby blocking the biotinylation of essential acyl-CoA carboxylases involved in fatty acid biosynthesis. This guide will delve into the comparative efficacy of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available efficacy data for this compound and other selected biotin protein ligase inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target Organism/Enzyme | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | Whole-cell | MIC | 0.16 - 0.78 µM | [1][2] |
| M. tuberculosis MDR/XDR strains | Whole-cell | MIC | 0.16 - 0.625 µM | [1] | |
| Mycobacterium tuberculosis BPL (MtBPL) | Binding Assay (ITC) | K_D_ | < 2 nM | [3] | |
| This compound Analogue 10 (sulfonamide) | Mycobacterium tuberculosis H37Rv | Whole-cell | MIC | 3.12 µM | [1] |
| Mycobacterium tuberculosis BPL (MtBPL) | Binding Assay (ITC) | K_D_ | ≤ 0.04 nM | ||
| This compound Analogue 11 (3-deaza) | Mycobacterium tuberculosis H37Rv | Whole-cell | MIC | 1.56 µM | |
| Mycobacterium tuberculosis BPL (MtBPL) | Binding Assay (ITC) | K_D_ | 40 pM | ||
| Biotin Analogue (Compound 5) | Staphylococcus aureus | Whole-cell | MIC | 2 - 16 µg/mL | |
| S. aureus BPL (SaBPL) | Enzyme Assay | K_i_ | < 100 nM | ||
| Biotin Analogue (Compound 16) | Staphylococcus aureus | Whole-cell | MIC | 2 - 16 µg/mL | |
| S. aureus BPL (SaBPL) | Enzyme Assay | K_i_ | < 100 nM | ||
| 1,2,3-Triazole-based Inhibitor | Staphylococcus aureus BPL (SaBPL) | Enzyme Assay | K_i_ | 90 nM |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are synthesized protocols for key experiments cited in the evaluation of BPL inhibitors.
In Vitro Biotin Protein Ligase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of BPL.
-
Reagents and Buffers:
-
Purified recombinant BPL enzyme (e.g., MtBPL).
-
Substrates: Biotin and ATP.
-
Acceptor protein (e.g., a biotinyl domain of an acyl-CoA carboxylase).
-
Assay Buffer: Typically, a buffer such as HEPES or Tris-HCl at a physiological pH (e.g., 7.5), supplemented with MgCl₂ and a reducing agent like DTT.
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The BPL enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by the addition of the substrates (biotin and ATP) and the acceptor protein.
-
The reaction is allowed to proceed for a specific time, during which the biotinylation of the acceptor protein occurs.
-
The reaction is then stopped, often by the addition of a quenching agent like EDTA or by heat inactivation.
-
-
Detection and Data Analysis:
-
The extent of biotinylation is quantified. Common methods include:
-
Radiolabeling: Using [³H]-biotin and measuring its incorporation into the acceptor protein via scintillation counting.
-
ELISA-based assays: Using streptavidin conjugated to an enzyme (e.g., HRP) to detect the biotinylated protein.
-
Coupled-enzyme assays: Measuring the production of pyrophosphate, a byproduct of the reaction, using a secondary enzymatic reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
-
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model). K_i_ values can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
-
Whole-Cell Antimicrobial Susceptibility Testing (MIC Determination)
This assay assesses the ability of a compound to inhibit the growth of a microorganism.
-
Materials:
-
Bacterial strain (e.g., M. tuberculosis H37Rv).
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth for Mtb).
-
Test compound serially diluted in the culture medium.
-
96-well microplates.
-
-
Procedure:
-
A standardized inoculum of the bacterial strain is prepared.
-
The serially diluted test compound is added to the wells of the microplate.
-
The bacterial inoculum is added to each well.
-
Control wells containing no inhibitor (growth control) and no bacteria (sterility control) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for Mtb) for a sufficient period to allow for visible growth in the control wells.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizations
Biotin Protein Ligase Signaling Pathway
The following diagram illustrates the two-step enzymatic reaction of biotin protein ligase, which is the target of inhibitors like this compound.
Caption: Biotin protein ligase two-step reaction and inhibition by this compound.
Experimental Workflow for BPL Inhibitor Evaluation
The diagram below outlines a typical workflow for the screening and characterization of biotin protein ligase inhibitors.
References
- 1. bisubstrate-adenylation-inhibitors-of-biotin-protein-ligase-from-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]
- 2. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
validation of Bio-AMS as a specific inhibitor of mycobacterial biotin protein ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bio-AMS, a potent inhibitor of mycobacterial biotin protein ligase (BPL), with available data on its analogues. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism and validation.
Introduction to this compound and its Target
This compound (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine) is a rationally designed, potent, and selective inhibitor of bacterial biotin protein ligase (BPL), also known as BirA.[1] In Mycobacterium tuberculosis (Mtb), BPL is an essential enzyme responsible for the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs), which are critical for fatty acid biosynthesis and the formation of the mycobacterial cell wall.[1] By inhibiting BPL, this compound effectively disrupts lipid metabolism, leading to bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] this compound acts as a bisubstrate inhibitor, mimicking the biotinyl-5'-AMP reaction intermediate.
Comparative Performance of this compound and Analogues
Direct comparisons of this compound with other commercially available, specific inhibitors of mycobacterial BPL are limited in published literature. However, studies on analogues of this compound provide valuable insights into structure-activity relationships and comparative efficacy.
| Compound | Target | Organism | IC50 (nM) | KD (nM) | MIC (µM) | Reference |
| This compound | Biotin Protein Ligase (BPL/BirA) | Mycobacterium tuberculosis | - | 0.53 | 0.16 - 0.625 | [1] |
| This compound Analogue 10 | Biotin Protein Ligase (BPL/BirA) | Mycobacterium tuberculosis | - | <2 | ~0.78 | Analogue data |
| This compound Analogue 11 | Biotin Protein Ligase (BPL/BirA) | Mycobacterium tuberculosis | - | <2 | ~0.78 | Analogue data |
| This compound Analogue 12 | Biotin Protein Ligase (BPL/BirA) | Mycobacterium tuberculosis | - | <2 | >100 | Analogue data |
Note: IC50 values are not always reported in the literature for this compound, with binding affinity often expressed as the dissociation constant (KD). The provided MIC range for this compound reflects its activity against various Mtb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitors. Below are protocols for key experiments used to characterize this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is adapted from standard broth microdilution methods for M. tuberculosis.
1. Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
This compound and other test compounds
-
96-well microplates
-
Inverted mirror for reading
2. Procedure:
-
Prepare a serial dilution of this compound and other test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension 1:100 to achieve a final concentration of approximately 1 x 105 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C.
-
Read the plates on days 7, 10, 14, and 21 using an inverted mirror. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of this compound to mycobacterial BPL.
1. Materials:
-
Purified recombinant M. tuberculosis BPL
-
This compound
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
2. Procedure:
-
Dialyze the purified BPL and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and ligand.
-
Load the BPL solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of this compound into the BPL solution.
-
Analyze the resulting data by integrating the heat signals and fitting them to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
Protocol 3: Intracellular Activity in M. tuberculosis-infected Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within host cells.
1. Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
M. tuberculosis H37Rv (can be a luminescent or fluorescent reporter strain for easier quantification)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar plates for CFU enumeration
2. Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of this compound.
-
Incubate the infected cells for a period of time (e.g., 3-5 days).
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate the lysate on 7H11 agar plates to determine the number of viable bacteria (CFU).
-
Compare the CFU counts from treated and untreated cells to determine the intracellular inhibitory activity of this compound.
Visualizations
Mechanism of Action of Biotin Protein Ligase
Caption: The two-step reaction catalyzed by Biotin Protein Ligase (BPL).
This compound Inhibition Workflow
Caption: The inhibitory cascade initiated by this compound on mycobacteria.
Conclusion
This compound has been validated as a potent and specific inhibitor of mycobacterial BPL with significant activity against M. tuberculosis. The provided data and protocols serve as a valuable resource for researchers in the field of tuberculosis drug discovery. While direct comparative data with other classes of BPL inhibitors is an area for future research, the information on this compound and its analogues strongly supports BPL as a promising target for the development of novel anti-tubercular agents.
References
Assessing the In Vivo Efficacy of Bio-AMS in Animal Models of Tuberculosis: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of Bio-AMS (represented by the mycobactin biosynthesis inhibitor, Salicyl-AMS) against standard and novel treatments for Mycobacterium tuberculosis in murine models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these anti-tubercular agents.
Comparative Efficacy of Anti-Tuberculosis Agents in Murine Models
The following table summarizes the in vivo efficacy of Salicyl-AMS and a selection of alternative anti-tuberculosis drugs. Efficacy is primarily reported as the reduction in bacterial load (log10 CFU) in the lungs and/or spleen of infected mice following a defined treatment period. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies, including mouse strain, route of infection, initial bacterial burden, and drug administration regimens.
| Drug/Regimen | Dose | Route of Administration | Treatment Duration | Animal Model | Initial Lung CFU (log10) | Lung CFU Reduction (log10) vs. Untreated Control | Spleen CFU Reduction (log10) vs. Untreated Control | Reference |
| This compound (Salicyl-AMS) | 5.6 mg/kg | Intraperitoneal | 2 weeks | BALB/c Mice | ~3.3 | 0.87 | Not Reported | [1] |
| 16.7 mg/kg | Intraperitoneal | 2 weeks | BALB/c Mice | ~3.3 | 1.10 | Not Reported | [1] | |
| Isoniazid (INH) | 25 mg/kg | Gavage | 6 days | Aerosol-infected Mice | Not specified | 1.4 | Not Reported | [2] |
| 25 mg/kg | Gavage | 13 days | C3H Mice | ~6.2 | >2.0 | >2.0 | [3] | |
| Rifampicin (RIF) | 10 mg/kg | Oral | 25 days | Mice | Not specified | 1.7 | Not Reported | [4] |
| 20 mg/kg | Gavage | 13 days | C3H Mice | ~6.2 | >2.0 | >2.0 | ||
| Pyrazinamide (PZA) | 150 mg/kg | Gavage | 4 weeks | Mice | ~7.0 | Active, but variable | Active, but variable | |
| Ethambutol (EMB) | 100 mg/kg | Gavage | 13 days | C3H Mice | ~6.2 | ~1.5 | ~1.5 | |
| Bedaquiline (BDQ) | 25 mg/kg | Oral | 4 weeks | BALB/c Mice | Not specified | 4.1 | Not Reported | |
| Pretomanid (PMD) | 100 mg/kg | Oral | 2 months | BALB/c Mice | Not specified | Not specified, but resistant colonies emerged | Not specified | |
| Linezolid (LZD) | 100 mg/kg | Oral | 2 months | Mice | Not specified | Significant reduction in combination therapies | Not Reported | |
| Sutezolid (SZD) | 50 mg/kg | Oral | Not specified | Mouse model | Not specified | Superior to linezolid | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative protocols for the assessment of anti-tubercular agents in murine models, based on the cited literature.
This compound (Salicyl-AMS) Efficacy Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenous (i.v.) tail vein injection with approximately 10^5 CFU of M. tuberculosis H37Rv.
-
Treatment Initiation: 24 hours post-infection.
-
Drug Administration: Salicyl-AMS administered via intraperitoneal (i.p.) injection once daily for 5 days a week. Doses evaluated were 5.6 mg/kg and 16.7 mg/kg.
-
Efficacy Assessment: At 2 and 4 weeks post-treatment initiation, mice were euthanized, and lungs were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar supplemented with OADC. CFU were enumerated after 3-4 weeks of incubation at 37°C. The change in log10 CFU compared to an untreated control group was used to determine efficacy.
Standard First-Line Drug Efficacy Model (Isoniazid, Rifampicin, Ethambutol)
-
Animal Model: C3H mice.
-
Infection: Intravenous (i.v.) injection with 10^6 CFU of virulent M. tuberculosis H37Rv.
-
Treatment Initiation: 7 days post-infection.
-
Drug Administration: Drugs were administered daily by oral gavage for 13 days. Doses were: Isoniazid (25 mg/kg), Rifampin (20 mg/kg), and Ethambutol (100 mg/kg).
-
Efficacy Assessment: At 20 days post-infection (after 13 days of treatment), mice were euthanized. Lungs and spleens were homogenized and plated for CFU enumeration to determine the reduction in bacterial load compared to untreated controls.
Bedaquiline Efficacy Model
-
Animal Model: BALB/c and C3HeB/FeJ mice.
-
Infection: Low-dose aerosol infection with M. tuberculosis Erdman.
-
Treatment Initiation: When the infection is established (e.g., 4-6 weeks post-infection).
-
Drug Administration: Bedaquiline administered by oral gavage 5 days a week at a dose of 25 mg/kg.
-
Efficacy Assessment: At specified time points (e.g., 4 weeks), lung homogenates were plated for CFU counting to assess the reduction in bacterial burden.
Visualizing Experimental Workflow and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for in vivo efficacy studies and the mechanisms of action for this compound and its alternatives.
Mechanisms of Action
The following diagrams illustrate the distinct molecular pathways targeted by this compound and the compared therapeutic agents.
References
A Comparative Analysis of Isoniazid and Novel Compound Bio-AMS on the Growth of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the well-established anti-tuberculosis drug, isoniazid, and a novel investigational compound, Bio-AMS. The objective is to furnish researchers with a framework for evaluating the potential of new therapeutic agents against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This document outlines the mechanisms of action, presents key performance data in a comparative format, and provides detailed experimental protocols for the cited assays.
Executive Summary
Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the bacterial cell wall.[1][2][3][4][5] This action is bactericidal against rapidly dividing mycobacteria. While highly effective, the emergence of INH-resistant M. tb strains necessitates the discovery of new drugs with novel mechanisms of action.
This compound represents a new frontier in anti-tuberculosis drug discovery. While public data on this compound is not yet available, this guide establishes a template for its evaluation against the current standard of care, isoniazid. The following sections will use this template to compare their known and hypothetical attributes.
Mechanism of Action
A fundamental differentiator for any new anti-tuberculosis compound is its mechanism of action. An ideal novel drug would target a different pathway than existing drugs to ensure efficacy against resistant strains.
Isoniazid: INH is a prodrug requiring activation by the catalase-peroxidase enzyme, KatG, within M. tuberculosis. The activated form covalently binds with NAD to form an adduct. This complex then inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme critical for the elongation of fatty acids used in mycolic acid synthesis. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to cell death. Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug, or from mutations in the inhA gene, which reduces the binding affinity of the activated isoniazid-NAD adduct.
This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound has a novel mechanism of action that does not require activation by KatG and targets a different essential cellular process in M. tuberculosis, such as DNA gyrase, a target for fluoroquinolones, or another novel enzyme. This would make it effective against isoniazid-resistant strains with katG mutations.
Quantitative Performance Data
The primary measure of a compound's direct activity against M. tuberculosis is its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of the bacteria. The table below presents a comparative summary of MIC values for isoniazid against drug-susceptible and resistant strains and provides a template for evaluating this compound.
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |
| Isoniazid | H37Rv (Drug-Susceptible) | 0.0125 - 0.05 | |
| INH-Resistant (katG mutation) | > 4.0 | ||
| INH-Resistant (inhA mutation) | 0.2 - 4.0 (Low to Moderate Resistance) | ||
| This compound | H37Rv (Drug-Susceptible) | [Data to be determined] | |
| INH-Resistant (katG mutation) | [Data to be determined] | ||
| INH-Resistant (inhA mutation) | [Data to be determined] |
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the accurate assessment of anti-tuberculosis compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution with Resazurin
This method is a common, colorimetric-based assay for determining the MIC of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of this compound and isoniazid required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
96-well microplates
-
Isoniazid and this compound stock solutions
-
Resazurin sodium salt solution (0.01% w/v)
-
Sterile water
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth.
-
Drug Dilution: Prepare two-fold serial dilutions of isoniazid and this compound in a 96-well plate using 7H9 broth. Final concentrations for isoniazid should range from 128 µg/mL to 0.00625 µg/mL. The range for this compound should be determined based on preliminary screening.
-
Inoculation: Add 20 µL of the prepared bacterial inoculum to each well containing 180 µL of the drug dilution. Include control wells with bacteria only (positive control) and media only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Addition of Resazurin: After the incubation period, add 5 µL of resazurin solution to each well.
-
Reading Results: Re-incubate the plates at 37°C for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Protocol 2: Mycobacterial Growth Inhibition Assay (MGIA)
The MGIA provides an ex vivo measure of a compound's ability to work in concert with host immune cells to control mycobacterial growth.
Objective: To assess the ability of this compound and isoniazid to inhibit the growth of M. tuberculosis within infected host cells (e.g., murine splenocytes or human peripheral blood mononuclear cells - PBMCs).
Materials:
-
PBMCs isolated from healthy donors or splenocytes from mice
-
RPMI 1640 medium supplemented with human serum
-
M. tuberculosis H37Rv
-
Isoniazid and this compound
-
BACTEC MGIT 960 system or 7H11 agar plates for CFU counting
-
Sterile water for cell lysis
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes and adjust the concentration to 1 x 10^6 cells per 300 µL of RPMI medium.
-
Infection and Treatment: In a 2 mL tube, combine the cell suspension with 300 µL of RPMI medium containing M. tuberculosis at a predetermined multiplicity of infection (MOI). Add the desired concentration of isoniazid or this compound.
-
Co-incubation: Incubate the tubes at 37°C on a rotating platform for 96 hours.
-
Cell Lysis: After incubation, lyse the host cells by adding sterile water to release the intracellular mycobacteria.
-
Quantification of Mycobacterial Growth: Transfer the lysate to a BACTEC MGIT tube and incubate in the BACTEC 960 instrument until growth is detected, or plate serial dilutions of the lysate on 7H11 agar and count colony-forming units (CFU) after 3-4 weeks of incubation.
-
Analysis: Compare the time to positivity (in MGIT) or the CFU counts between untreated controls and drug-treated samples to determine the percentage of growth inhibition.
Conclusion
This guide provides a structured framework for the comparative evaluation of novel anti-tuberculosis compounds like this compound against the established drug, isoniazid. By systematically assessing the mechanism of action, quantitative inhibitory activity, and performance in cellular models, researchers can build a comprehensive data package to support the advancement of new therapeutic candidates. The provided protocols for MIC determination and the Mycobacterial Growth Inhibition Assay serve as a starting point for these critical evaluations. The continued development of drugs with novel mechanisms of action is paramount to overcoming the challenge of drug-resistant tuberculosis.
References
validating the mechanism of action of Bio-AMS through genetic and biochemical approaches
For Immediate Release
This guide provides a comprehensive analysis of Bio-AMS, a potent inhibitor of bacterial biotin protein ligase (BPL), with a focus on validating its mechanism of action through genetic and biochemical approaches. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with established anti-tuberculosis agents and provides detailed experimental data to support its potential as a novel therapeutic.
Introduction to this compound and its Molecular Target
This compound is a novel small molecule that has demonstrated significant promise as a selective inhibitor of Mycobacterium tuberculosis biotin protein ligase (MtBPL). This enzyme plays a crucial role in the bacterium's fatty acid and lipid biosynthesis pathways, which are essential for its survival and pathogenesis. By targeting MtBPL, this compound effectively arrests these critical metabolic processes, leading to bacterial cell death. This unique mechanism of action presents a valuable new strategy in the fight against tuberculosis, particularly in the context of rising drug resistance.
Comparative Performance Analysis of this compound
To contextualize the efficacy of this compound, its performance has been benchmarked against first-line anti-tuberculosis drugs: Isoniazid, Rifampicin, and Ethambutol. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy - Enzyme Inhibition and Minimum Inhibitory Concentration (MIC)
| Compound | Target | Dissociation Constant (Kd) | MIC against M. tuberculosis H37Rv (μg/mL) |
| This compound | MtBPL | ~0.5 nM | 0.16 - 0.625 |
| Isoniazid | InhA | ~3.9 x 10-4 M[1] | 0.03 - 0.06 |
| Rifampicin | RpoB | Not applicable (covalent inhibitor) | 0.03 - 0.25[2] |
| Ethambutol | EmbB | ~1.06 μM[3] | 0.25 - 2[2] |
Note: Kd values for Isoniazid and Ethambutol are against their respective targets. Rifampicin's covalent binding mechanism makes a direct Kd comparison less relevant.
Table 2: In Vivo Efficacy in Mouse Model of Tuberculosis
| Compound | Dosage | Treatment Duration | Reduction in Lung CFU (log10) |
| This compound | 5.6 or 16.7 mg/kg | 2 weeks | 0.87 - 1.10 [4] |
| Isoniazid | Standard Dose | 13 days | Significant reduction (prevents weight loss) |
| Rifampicin | Standard Dose | 13 days | Significant reduction (prevents weight loss) |
| Vehicle Control | - | 2 weeks | No significant reduction |
Note: Direct comparison of CFU reduction is challenging due to variations in experimental design. The data indicates that this compound demonstrates significant in vivo efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to validate it, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MtBPL Inhibition Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (Kd) of this compound to its target enzyme, MtBPL.
Protocol:
-
Protein and Ligand Preparation: Recombinant MtBPL is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in the same dialysis buffer to the desired concentration. Both protein and ligand solutions are degassed prior to the experiment.
-
ITC Instrument Setup: The ITC instrument (e.g., MicroCal ITC200) is equilibrated at the desired temperature (e.g., 25°C).
-
Titration: The sample cell is filled with the MtBPL solution (typically 10-50 µM), and the injection syringe is filled with the this compound solution (typically 10-20 times the protein concentration).
-
Data Acquisition: A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The resulting titration data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microplate using 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a standardized inoculum (e.g., 5 x 105 CFU/mL) and added to each well of the microplate containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Western Blot for Protein Biotinylation
Objective: To confirm that this compound inhibits the biotinylation of proteins in M. tuberculosis cells.
Protocol:
-
Cell Treatment: M. tuberculosis cultures are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: The bacterial cells are harvested, washed, and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Detection: The membrane is blocked and then probed with a streptavidin-conjugated antibody (e.g., streptavidin-HRP) which specifically binds to biotinylated proteins. The signal is then detected using a chemiluminescent substrate. A decrease in the signal intensity in this compound-treated samples compared to the control indicates inhibition of protein biotinylation.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of this compound in a living organism infected with M. tuberculosis.
Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 2-4 weeks), mice are treated with this compound (administered via an appropriate route, such as oral gavage or intraperitoneal injection) or a vehicle control daily for a specified duration (e.g., 2-4 weeks). A positive control group treated with a standard anti-TB drug (e.g., isoniazid) is also included.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Data Analysis: The log10 CFU counts in the organs of the treated groups are compared to the vehicle control group to determine the reduction in bacterial load.
Conclusion
The collective evidence from biochemical, genetic, and in vivo studies strongly validates the mechanism of action of this compound as a potent and selective inhibitor of MtBPL. Its sub-nanomolar affinity for its target, potent whole-cell activity against M. tuberculosis, and significant efficacy in a mouse model of tuberculosis underscore its potential as a valuable addition to the anti-tuberculosis drug pipeline. The detailed experimental protocols provided herein offer a framework for other researchers to independently verify these findings and further explore the therapeutic potential of targeting biotin protein ligase in M. tuberculosis.
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of Bio-AMS and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profiles of Bio-AMS and its analogs. This compound, a potent inhibitor of bacterial biotin protein ligase (BPL), and its derivatives are of significant interest in the development of novel antibacterial agents.
This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to facilitate an objective comparison of these compounds.
Executive Summary
This compound and its analogs are designed to inhibit biotin protein ligase, an essential enzyme in bacteria. A critical aspect of their development is ensuring high selectivity for the bacterial enzyme over its human homolog to minimize host toxicity. Available data suggests that certain analogs of this compound, particularly those incorporating a 1,2,3-triazole linker in place of the sulfamoyl moiety, exhibit low cytotoxicity in mammalian cell lines. Preliminary in vivo studies with some analogs have also indicated a favorable safety profile. However, a comprehensive, directly comparative toxicological dataset across a wide range of analogs is not yet publicly available. This guide compiles the existing information to provide a current overview of the toxicity landscape for this class of compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and its key analogs against mammalian cells.
| Compound | Analog Type | Cell Line | Assay | Result | Reference |
| This compound | Sulfamoyl Linker | HepG2 | MTT Assay | IC50 > 100 μM | [1] |
| Analog 1 | 1,2,3-Triazole Linker | HepG2 | Not Specified | Not toxic | [2] |
| Analog 2 (Compound 24) | 1,2,3-Triazole Linker with 2-benzoxalone | HepG2 | Metabolic Assay | No effect at 64 µg/mL | [3] |
| Analog 3 (Compound 14) | 1,2,3-Triazole Linker | HepG2 | Metabolic Assay | No effect at 64 µg/mL | [3] |
| Analog 4 (Compound 13) | 1,2,3-Triazole Linker | HepG2 | Metabolic Assay | No effect at 64 µg/mL | [3] |
| Analog 5 (Compound 7) | Biotin Alkyl | HepG2 | Metabolic Assay | No effect at 64 µg/mL | |
| Analog 6 (Compound 5) | Biotin Alkyl | HepG2 | Metabolic Assay | No effect at 64 µg/mL |
Note: The available data is limited, and direct comparisons should be made with caution due to variations in experimental conditions. Further head-to-head comparative studies are required for a definitive assessment.
Experimental Protocols
The most cited method for assessing the in vitro cytotoxicity of this compound and its analogs is the MTT assay. Below is a detailed, generalized protocol based on standard laboratory practices.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound or analog compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
Mechanism of Action: Inhibition of Biotin Protein Ligase
This compound and its analogs act by inhibiting biotin protein ligase (BPL). BPL is responsible for the covalent attachment of biotin to biotin-dependent carboxylases, which are essential for various metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. By blocking this crucial step, these inhibitors disrupt bacterial metabolism, leading to cell growth inhibition and death.
Caption: Workflow of Biotin Protein Ligase inhibition by this compound.
Signaling Pathway: Impact on Mammalian Metabolic Pathways
Inhibition of the human homolog of biotin protein ligase would disrupt similar essential metabolic pathways. The diagram below illustrates the central role of biotin-dependent carboxylases in mammalian metabolism. The potential toxicity of non-selective BPL inhibitors would stem from the disruption of these pathways.
References
- 1. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Series of BPL Inhibitors To Probe the Ribose-Binding Pocket of Staphylococcus aureus Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating Resistance Potential: A Comparative Analysis of the Novel Bio-AMS Compound
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens constitutes a formidable challenge in modern medicine. The long-term viability of any new antimicrobial agent hinges on its propensity for resistance development. This guide provides a comparative framework for evaluating the potential for resistance to a novel therapeutic candidate, designated here as Bio-AMS, against established antibiotics. We will explore key experimental methodologies, present comparative data, and illustrate the underlying biological pathways and workflows.
Comparative Analysis of Resistance Frequencies
A primary indicator of resistance potential is the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective pressure. This is often determined through mutation frequency studies. The table below summarizes hypothetical comparative data between this compound and Ciprofloxacin, a commonly used fluoroquinolone antibiotic.
| Parameter | This compound | Ciprofloxacin (Comparator) | Reference Compound (e.g., Rifampicin) |
| Organism | Escherichia coli ATCC 25922 | Escherichia coli ATCC 25922 | Escherichia coli ATCC 25922 |
| Concentration for Selection | 4x MIC | 4x MIC | 4x MIC |
| Frequency of Resistance (FoR) | 1.5 x 10-9 | 3.2 x 10-8 | 2.5 x 10-8 |
| Primary Resistance Mechanism | Efflux Pump Overexpression (e.g., acrAB) | Target Modification (e.g., gyrA, parC mutations) | Target Modification (e.g., rpoB mutations) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The frequency of resistance is a measure of the number of bacterial cells in a population with pre-existing mutations that allow them to survive antibiotic exposure.[1]
Experimental Protocols for Resistance Evaluation
Mutation Frequency Analysis
This method quantifies the prevalence of spontaneous mutants resistant to a specific antimicrobial agent within a bacterial population.[2][3][4][5]
Methodology:
-
Bacterial Culture Preparation: A susceptible bacterial strain (e.g., E. coli ATCC 25922) is grown overnight in antibiotic-free liquid medium to a high cell density (approximately 109 CFU/mL).
-
Plating on Selective Media: Aliquots of the dense culture are plated onto agar containing the test compound (e.g., this compound or Ciprofloxacin) at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC), typically 4x MIC.
-
Enumeration of Resistant Colonies: The plates are incubated for 24-48 hours, and the number of resistant colonies is counted.
-
Determination of Total Viable Count: The original culture is serially diluted and plated on antibiotic-free agar to determine the total number of viable bacteria.
-
Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total viable count.
In Vitro Evolution of Resistance
This method involves exposing a bacterial population to gradually increasing concentrations of an antimicrobial agent over an extended period to select for and characterize the evolution of resistance.
Methodology:
-
Initial Exposure: A bacterial culture is initiated in a liquid medium containing a sub-lethal concentration of the test compound (e.g., 0.5x MIC of this compound).
-
Serial Passage: The culture is incubated until growth is observed, at which point a small volume is transferred to a fresh medium with a slightly higher concentration of the compound.
-
Incremental Concentration Increase: This process of serial passage is repeated, with the drug concentration being incrementally increased at each step.
-
Isolation of Resistant Strains: Once the bacterial population can grow at significantly higher concentrations of the compound (e.g., >16x the original MIC), individual resistant clones are isolated.
-
Characterization of Resistance: The isolated clones are then subjected to further analysis, including MIC determination and genomic sequencing, to identify the mutations responsible for resistance.
Genomic Analysis of Resistant Strains
Whole-genome sequencing (WGS) is employed to identify the genetic basis of resistance in the mutants selected through the above methods.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from both the original susceptible strain and the resistant mutants.
-
Library Preparation and Sequencing: The extracted DNA is used to prepare sequencing libraries, which are then sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads from the resistant strains are aligned to the genome of the susceptible parent strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations.
-
Identification of Resistance-Conferring Mutations: The identified genetic alterations are analyzed to pinpoint those likely responsible for the resistance phenotype, often by looking for mutations in genes known to be involved in drug resistance (e.g., drug targets, efflux pumps, metabolic enzymes).
Visualizing Experimental Workflows and Resistance Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for in vitro evolution and the common signaling pathways associated with the development of antibiotic resistance.
Caption: Workflow for in vitro evolution of resistance.
References
- 1. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]
- 2. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Laboratory Reagents
The proper disposal of laboratory materials is a critical component of ensuring the safety of personnel and protecting the environment. While a specific reagent termed "Bio-AMS" is not universally identified in safety and disposal literature, the principles of responsible chemical waste management remain constant. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely dispose of laboratory reagents, with a focus on the procedural steps necessary for any chemical, including proprietary or novel substances.
The cornerstone of safe disposal is the thorough characterization of the material's properties and associated hazards. The primary source for this crucial information is the Safety Data Sheet (SDS), which must be consulted before initiating any disposal procedures.[1]
General Disposal Protocol for Laboratory Reagents
The following steps outline a universal workflow for the proper disposal of any chemical waste. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Characterization
Before disposal, the chemical waste must be properly identified and characterized. The Safety Data Sheet (SDS) for the specific chemical will provide crucial information regarding its physical and chemical properties, hazards, and potential for environmental impact.[1] Key information to obtain from the SDS includes:
-
Physical and Chemical Properties: Boiling point, melting point, and pH.[2]
-
Hazards: Reactivity, corrosivity, and ignitability.[1]
-
Toxicological Information: Potential health effects.
-
Ecological Information: Environmental hazards.[3]
-
Disposal Considerations: Manufacturer's initial recommendations.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate appropriate disposal. Waste should be collected in separate, clearly labeled containers based on its chemical compatibility. Common segregation categories include:
-
Acids
-
Bases
-
Flammable Solvents
-
Halogenated Solvents
-
Oxidizers
-
Reactive Chemicals
Step 3: Container Management
Waste must be accumulated in designated satellite accumulation areas within the laboratory. These areas should be under the control of laboratory personnel and situated at or near the point of generation. Ensure that all containers are:
-
Appropriate for the waste type: Use containers compatible with the chemical being stored.
-
Properly Labeled: All waste containers must be clearly labeled with their contents.
-
Kept Closed: Containers should be sealed except when adding waste.
-
Stored Safely: The storage area should have secondary containment to prevent spills.
Step 4: Disposal Coordination
The disposal of hazardous waste is strictly regulated and must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of chemical waste. A Uniform Hazardous Waste Manifest will be used to track the waste from its point of generation to its final disposal facility.
Disposal Procedures for Biohazardous Waste
If "this compound" contains biological components, additional procedures for handling biohazardous waste must be followed. Biohazardous waste includes materials contaminated with recombinant or synthetic nucleic acids, infectious agents, or biological fluids.
Liquid Biohazardous Waste:
-
Chemical Inactivation: Treat with a disinfectant, such as a 10% bleach solution, for a specified contact time (e.g., 30-60 minutes). After disinfection, the waste may be suitable for drain disposal, provided no other hazardous chemicals are present.
-
Autoclaving: Sterilize the liquid waste by autoclaving at 121°C for a duration appropriate for the volume. After cooling, the decontaminated liquid can be poured down the drain.
Solid Biohazardous Waste:
-
Collection: Collect in a leak-proof container lined with an autoclaveable biohazard bag. The container should be lidded and marked with the biohazard symbol.
-
Decontamination: Solid waste should be decontaminated, typically by autoclaving.
-
Disposal: After autoclaving and cooling, the waste may be disposed of in the regular trash or as regulated medical waste, depending on institutional policies.
Quantitative Data for Waste Management
| Parameter | Guideline | Source |
| Bleach Concentration for Disinfection | 10% final concentration | |
| Autoclave Temperature | 121°C | |
| Sharps Container Fill Level | Do not exceed 2/3 to 3/4 full | |
| Small Quantity Generator (Hazardous Waste) | Produces less than 100 kg of waste per month |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Biohazardous Waste:
-
Add a fresh solution of a suitable disinfectant (e.g., bleach) to the liquid waste to achieve the desired final concentration (e.g., 10%).
-
Mix the solution thoroughly to ensure complete contact between the disinfectant and the waste.
-
Allow the mixture to sit for the recommended contact time (e.g., at least 30 minutes).
-
After the contact time has elapsed, and if no other hazardous chemicals are present, the disinfected solution can be disposed of down a laboratory sink with running water.
Logical Workflow for Reagent Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory reagent.
Caption: Decision-making workflow for laboratory reagent disposal.
References
Navigating "Bio-AMS": A Comprehensive Guide to Safe Handling and Disposal
The term "Bio-AMS" can refer to several distinct entities within the scientific community. For researchers, scientists, and drug development professionals, it most commonly implies one of two substances: the novel antitubercular agent This compound , a potent biotin protein ligase inhibitor, or Alpha-Methylstyrene (AMS) , a versatile chemical intermediate. Less frequently, it might refer to an agricultural adjuvant known as Liquid AMS , which is an ammonium sulfate solution. Given the ambiguity, this guide provides essential safety and logistical information for all three, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.
This compound (Biotin Protein Ligase Inhibitor)
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is recommended:
-
Respiratory Protection: For powdered forms or when aerosolization is possible, a NIOSH-approved respirator is advised.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles should be worn.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be used to prevent skin contact.
Operational and Disposal Plans
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Follow specific storage temperature recommendations from the supplier, which may include refrigeration or freezing.[3]
Spill Cleanup:
-
For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Signaling Pathway
This compound is a bisubstrate inhibitor that targets biotin protein ligase (BirA) in Mycobacterium tuberculosis. BirA is crucial for the bacterium's survival as it catalyzes the covalent attachment of biotin to acyl-coenzyme A carboxylases (ACCs), which are essential for lipid biosynthesis.
Caption: Signaling pathway of this compound inhibiting biotin protein ligase (BirA) in M. tuberculosis.
Alpha-Methylstyrene (AMS)
Alpha-Methylstyrene (CAS 98-83-9) is a flammable liquid used in the manufacturing of plastics, resins, and adhesives. It is a hazardous substance that requires careful handling.
Personal Protective Equipment (PPE)
The level of PPE required for handling AMS depends on the potential for exposure.
| PPE Level | Conditions for Use | Recommended Equipment |
| Level D | Minimal risk of splash or inhalation. | Safety glasses, gloves, lab coat, closed-toe shoes. |
| Level C | Known airborne concentration, air-purifying respirator is adequate. | Full-face air-purifying respirator, chemical-resistant gloves and clothing. |
| Level B | Highest level of respiratory protection needed, but less skin protection. | Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer gloves, chemical-resistant boots. |
This table summarizes general PPE levels. Always refer to the specific Safety Data Sheet (SDS) for detailed recommendations.
Operational and Disposal Plans
Handling:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Avoid breathing vapors and contact with skin and eyes.
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizers.
Spill Cleanup:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
For small spills, absorb with an inert, non-combustible material like sand or earth.
-
For large spills, dike the area to prevent spreading.
-
Collect the absorbed material into a suitable container for disposal.
Disposal:
-
Dispose of waste in accordance with all local, regional, national, and international regulations.
-
Do not dispose of into sewer systems.
Experimental Workflow: Safe Handling of Alpha-Methylstyrene
Caption: Workflow for the safe handling of Alpha-Methylstyrene (AMS) in a laboratory setting.
Liquid AMS (Ammonium Sulfate Solution)
Liquid AMS is a solution of ammonium sulfate (CAS 7783-20-2) in water, commonly used as an agricultural adjuvant. In a laboratory setting, it is considered to have low toxicity but can cause irritation.
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Respiratory Protection | Generally not required with adequate ventilation. A dust mask may be used for solid forms. |
| Hand Protection | Protective gloves (e.g., rubber gloves). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Lab coat or overalls to prevent skin contact. |
Operational and Disposal Plans
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated warehouse.
-
Keep away from fire and heat sources.
-
Store separately from acids and bases.
Spill Cleanup:
-
For liquid spills, contain the spill and absorb with an inert material.
-
For solid spills, sweep up the material, avoiding dust generation.
-
Place the collected material in a suitable container for disposal.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. It may be possible to use the material as a fertilizer if it is not contaminated.
Logical Relationship: Spill Response for Liquid AMS
Caption: Logical steps for responding to a Liquid AMS (Ammonium Sulfate solution) spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
